Tgx-221

Catalog No.
S549011
CAS No.
663619-89-4
M.F
C21H24N4O2
M. Wt
364.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tgx-221

CAS Number

663619-89-4

Product Name

Tgx-221

IUPAC Name

9-(1-anilinoethyl)-7-methyl-2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C21H24N4O2/c1-15-12-18(16(2)22-17-6-4-3-5-7-17)21-23-19(13-20(26)25(21)14-15)24-8-10-27-11-9-24/h3-7,12-14,16,22H,8-11H2,1-2H3

InChI Key

CPRAGQJXBLMUEL-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

TGX 221, TGX-221, TGX221 cpd

Canonical SMILES

CC1=CN2C(=O)C=C(N=C2C(=C1)C(C)NC3=CC=CC=C3)N4CCOCC4

The exact mass of the compound 7-methyl-2-morpholino-9-(1-(phenylamino)ethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is 364.18993 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. It belongs to the ontological category of pyridopyrimidine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TGX-221 Selectivity and Key Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

TGX-221 is a potent and selective small-molecule inhibitor of the Class IA phosphoinositide 3-kinase (PI3K) catalytic subunit p110β [1] [2]. Its core structure is based on a pyrido[1,2-a]pyrimidinone scaffold [3].

The table below summarizes its potency and selectivity against different PI3K isoforms from key studies:

PI3K Isoform IC₅₀ (Cell-free assay) Selectivity (vs. p110β) Reference / Context
p110β 5 nM / 8.5 nM - [1] [2]
p110δ 100 nM / 211 nM 20-40 fold less selective [1] [2]
p110α 10,000 nM (>10,000 nM) ~1000-2000 fold less selective [1] [2] [3]
p110γ >10,000 nM ~2000 fold less selective [2]

The high selectivity for p110β is attributed to specific interactions within the enzyme's ATP-binding pocket. Molecular modelling and comparative model analyses suggest that the core pyrido[1,2-a]pyrimidinone scaffold fits optimally into the p110β binding site [3]. The pendant phenethylamine group of this compound is proposed to bind into a specificity pocket unique to the p110β isoform, which is a critical determinant for its high selectivity [3].

Research on this compound analogues has explored modifications to the linker and pendant rings. Replacing the core oxygen with a CH₂NH-type linker maintains binding into the specificity pocket, but the steric tolerance for substituents on the pendant ring is limited, with the 2-position being most favorable for substitution [3].

Biological Efficacy in Disease Models

This compound demonstrates potent biological activity in various cellular and animal models, particularly in contexts where p110β signaling is critical, such as in PTEN-deficient settings [1] [4] [2].

Cancer Cell Line / Model Observed Effect / IC₅₀ Key Finding / Context
PC3 (Prostate Cancer, PTEN-deficient) IC₅₀: 10-35.6 µM [1] [2] Inhibits Akt phosphorylation at Ser473 [2].
LNCaP (Prostate Cancer) IC₅₀: 3.98 µM [1] Confirms potency in hormone-sensitive model.
U87/U251 (Glioblastoma) IC₅₀: ~40-100 µM [5] Inhibits proliferation, induces apoptosis, blocks migration/invasion [5].
A498 (Renal Cell Carcinoma, VHL/SETD2 mut) Selective inhibition [4] Suppresses HIF2α, inhibits tumorigenesis in vivo [4].
EBA Model (Autoimmune Skin Disease) Topical application effective [6] Impairs neutrophil activation, reduces clinical disease manifestation [6].

Detailed Experimental Protocols

To help you apply these findings in a laboratory setting, here are detailed methodologies for key experiments cited in the research.

Cell Proliferation Assay (CCK-8)
  • Source: [5]
  • Cell Lines: U87 and U251 glioblastoma cells.
  • Procedure:
    • Seed approximately 8×10³ cells in 100 µL of DMEM per well of a 96-well plate.
    • Allow cells to attach overnight.
    • Add this compound to the medium at varying concentrations (e.g., 0-100 µM).
    • Incubate for a designated time (e.g., 24, 48, 72 hours).
    • Add 100 µL of fresh medium containing 5 µL of CCK-8 solution to each well.
    • Incubate at 37°C for 30 minutes.
    • Measure the absorbance at 450 nm using a spectrophotometric plate reader.
  • Data Analysis: Calculate cell viability relative to the control (DMSO-treated) groups. The IC₅₀ value for this compound was approximately 40 µM in U87 cells and 100 µM in U251 cells [5].
Cell Cycle Distribution Analysis by Flow Cytometry
  • Source: [5]
  • Cell Lines: U87 and U251 glioblastoma cells.
  • Procedure:
    • Treat cells with this compound for 48 hours.
    • Trypsinize, collect by centrifugation (1,000 rpm for 5 min), and rinse with cold PBS.
    • Follow the manufacturer's instructions for a cell cycle kit (e.g., from MultiSciences Biotech).
    • Analyze the DNA content of the cells using a flow cytometer (e.g., Becton-Dickinson).
  • Data Analysis: Use software like FlowJo to determine the percentage of cells in G1, S, and G2 phases. This compound treatment increased the percentage of cells in G1 phase and decreased the percentage in S and G2 phases, indicating proliferation inhibition [5].
In Vivo Xenograft Tumorigenesis Assay
  • Source: [4]
  • Animal Model: Mice injected with A498 renal cell carcinoma cells (which have VHL and SETD2 mutations).
  • Procedure:
    • Establish xenograft tumors by subcutaneously injecting A498 cells into mice.
    • Administer this compound to the treatment group.
    • Monitor and measure tumor growth over time.
  • Data Analysis: Compare tumor size and growth rate between treated and control groups. This compound significantly inhibited the growth of A498 xenografts, demonstrating its in vivo efficacy and selectivity for tumors with specific genetic backgrounds [4].

Signaling Pathway and Experimental Workflow

The following diagram, defined using the DOT language, illustrates the core signaling pathway targeted by this compound and its downstream cellular consequences, integrating the key experimental workflows.

G cluster_pathway PI3Kβ/Akt Signaling Pathway cluster_assays Experimental Validation PTEN_loss PTEN Loss or VHL/SETD2 Mutations PIP3 PIP3 PTEN_loss->PIP3 Constitutive Activation GPCR_GF GPCR/Growth Factor Activation PI3K_Complex PI3K Complex (p110β/p85) GPCR_GF->PI3K_Complex PI3K_Complex->PIP3 PIP2 PIP2 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt pAkt p-Akt (Ser473) Akt->pAkt mTOR mTOR Signaling pAkt->mTOR Migration Migration/Invasion ↑ pAkt->Migration Readout_Western Experimental Readout: Western Blot (p-Akt) pAkt->Readout_Western Survival Cell Survival ↑ mTOR->Survival Proliferation Proliferation ↑ mTOR->Proliferation Metabolism Metabolism ↑ mTOR->Metabolism Readout_Apoptosis Experimental Readout: Annexin V/PI Staining Survival->Readout_Apoptosis Inhibition Induces Readout_Prolif Experimental Readout: CCK-8 / EdU Assay Proliferation->Readout_Prolif Readout_Cycle Experimental Readout: Flow Cytometry (Cell Cycle) Proliferation->Readout_Cycle Readout_Migration Experimental Readout: Transwell Assay Migration->Readout_Migration TGX221 This compound TGX221->PI3K_Complex Inhibits

Diagram 1: this compound inhibits the PI3Kβ/Akt pathway, impacting key cellular processes measured by standard assays.

Research Implications and Future Directions

The accumulated data underscores this compound's value as a research tool and its potential as a therapeutic agent, particularly for cancers with specific genetic vulnerabilities.

  • Targeting Genetic Dependencies: The efficacy of this compound in PTEN-deficient models and in renal cell carcinoma with VHL and SETD2 mutations suggests a promising strategy for targeted therapy [4] [2]. This highlights the potential of using genetic markers to identify patient populations most likely to respond to p110β inhibition.
  • Therapeutic Repurposing: The positive results from topical application in an autoimmune skin disease model (EBA) indicate that the utility of p110β inhibitors may extend beyond oncology [6]. This opens avenues for research in other inflammatory conditions driven by immune complex activation of neutrophils.
  • Ongoing SAR Optimization: The exploration of this compound analogues demonstrates that there is still room for medicinal chemistry efforts to improve potency, selectivity, or physicochemical properties [3]. Modifying the linker and pendant rings could lead to next-generation inhibitors with refined profiles.

References

Comprehensive Technical Guide: The Role of PI3K p110β in Cancer Signaling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PI3K p110β in Cancer Biology

The phosphoinositide 3-kinase (PI3K) pathway represents one of the most frequently dysregulated signaling cascades in human cancers, functioning as a master regulator of cell survival, proliferation, metabolism, and migration. Among the class IA catalytic subunits, p110β (encoded by PIK3CB) has emerged as a critical isoform with distinct functions in both physiological and pathological contexts. Unlike its more commonly mutated counterpart p110α, p110β plays specialized roles in tumorigenesis, particularly in cancers characterized by PTEN loss or other specific genetic alterations. Recent research has revealed that p110β exhibits unique regulatory mechanisms, subcellular localization patterns, and functional attributes that distinguish it from other PI3K isoforms. This whitepaper provides a comprehensive technical overview of p110β's role in cancer signaling, drawing upon current literature to elucidate its molecular functions, pathological mechanisms, and therapeutic targeting strategies. The development of isoform-selective inhibitors has further highlighted the clinical potential of targeting p110β in specific cancer contexts, offering opportunities for more precise therapeutic interventions with potentially reduced toxicity profiles compared to pan-PI3K inhibitors.

Molecular Characterization of PI3K p110β

Structural Features and Isoform Comparison

PI3K p110β is a class IA catalytic subunit that heterodimerizes primarily with p85 regulatory subunits to form a functional lipid kinase. While p110β shares significant sequence homology with other class IA isoforms, several structural distinctions underpin its unique functional properties:

  • Nuclear localization signal: p110β contains a nuclear localization sequence (310KVNTTKSTK318) within its C2 domain that is absent in p110α, facilitating its translocation to the nuclear compartment and enabling distinct nuclear functions [1]. This differential subcellular localization was demonstrated through GFP-fusion protein studies showing p110β's nuclear localization in HEK293 cells, while p110α remained exclusively cytoplasmic under the same conditions [2].

  • GPCR interaction domain: p110β possesses a unique C2-helical linker region (514KAAEIASSDSANVSSRGGKKFLPV537) that mediates interaction with Gβγ subunits of G-protein coupled receptors (GPCRs), enabling activation through this signaling axis [1]. This structural specialization allows p110β to respond to different upstream signals compared to p110α, which is primarily activated by receptor tyrosine kinases (RTKs) [1].

  • Regulatory subunit interactions: p110β forms three inhibitory contacts with p85β regulatory subunits (nSH2/iSH2/cSH2 domains), compared to only two contacts between p110α and p85α, suggesting differential regulatory mechanisms governing basal activity and activation kinetics [1].

The table below summarizes key distinctions between p110β and other class I PI3K catalytic subunits:

Table 1: Comparative Analysis of Class I PI3K Catalytic Subunits

Feature p110α p110β p110δ p110γ
Encoding Gene PIK3CA PIK3CB PIK3CD PIK3CG
Tissue Expression Ubiquitous Ubiquitous Hematopoietic cells Leukocytes
Primary Activators RTKs, Ras GPCRs, Rho GTPases Antigen receptors GPCRs
Nuclear Localization No Yes (NLS-dependent) Limited Limited
Cancer Mutations Frequent (∼30% of cancers) Rare (primarily amplification) Rare in solid tumors Rare in solid tumors
Key Physiological Functions Insulin signaling, angiogenesis, glucose metabolism Platelet function, DNA replication, cell mitosis Immune cell function Immune cell migration, inflammation
Expression Patterns and Regulatory Mechanisms

p110β exhibits ubiquitous expression across tissues, similar to p110α but distinct from the hematopoietically-restricted p110δ and p110γ isoforms [3]. The regulation of p110β activity occurs through multiple interconnected mechanisms:

  • GPCR-mediated activation: p110β serves as a primary link between GPCR signaling and PI3K pathway activation, responding to various extracellular stimuli that engage G-protein coupled receptors [1]. This activation mechanism is particularly relevant in cancers driven by hormonal signals or chemokine pathways.

  • Regulatory subunit control: The p85 regulatory subunits maintain p110β in an autoinhibited state under basal conditions, with release of this inhibition occurring upon engagement of phosphorylated tyrosine motifs on activated receptors or adaptor proteins [4].

  • Small GTPase interactions: p110β can be activated by Rho-family GTPases (RAC1/CDC42), providing an additional layer of regulation that connects cytoskeletal dynamics with lipid signaling [1].

  • Dimerization capabilities: Recent evidence indicates that p110α and p110β can form heterodimers upon serum stimulation in NIH3T3 cells, with this association dependent on the p85 regulatory subunit and regulated by PTEN [1]. This inter-isoform collaboration adds complexity to PI3K signaling architecture.

Mechanisms of p110β in Oncogenesis

Unique Role in PTEN-Deficient Cancers

The most extensively characterized oncogenic function of p110β relates to its essential role in tumors with PTEN loss, a common occurrence in many advanced cancers. Multiple lines of evidence support this specific dependency:

  • Genetic validation: Pioneering studies demonstrated that genetic ablation of p110β, but not p110α, inhibits tumor formation driven by Pten loss in mouse prostate cancer models [5] [1]. This isoform-specific essentiality highlights the non-redundant functions of p110β in this context.

  • Pharmacological confirmation: The p110β-selective inhibitor KIN-193 demonstrated efficacy specifically in blocking AKT signaling and tumor growth in PTEN-deficient models [5]. Broad profiling across 422 human tumor cell lines revealed that PTEN mutation status strongly correlated with sensitivity to KIN-193 (35% of PTEN-mutant lines vs. 16% of wild-type lines were sensitive, p=0.0014) [5].

  • Mechanistic insights: In PTEN-deficient cells, p110β appears to be the primary driver of PIP3 production and AKT activation, possibly due to differential regulation by the remaining PTEN or complementary lipid phosphatase activities [5] [1].

The diagram below illustrates the central role of p110β in PTEN-deficient cancers:

G Mechanism of p110β Dependency in PTEN-Deficient Cancers GPCR GPCR Signals p110b p110β Activity GPCR->p110b Preferential Activation RTK RTK Signals RTK->p110b PTEN_loss PTEN Loss (Tumor Suppressor Inactivation) PIP3 PIP3 Accumulation PTEN_loss->PIP3 Reduced Dephosphorylation p110b->PIP3 PIP2 to PIP3 Conversion AKT AKT Activation PIP3->AKT Membrane Recruitment Tumor_growth Tumor Growth & Survival AKT->Tumor_growth

Diagram 1: p110β becomes essential in PTEN-deficient cancers due to unchecked PIP3 accumulation and AKT activation.

Kinase-Independent Functions and Novel Mechanisms

Beyond its canonical lipid kinase activity, p110β exhibits several kinase-independent functions that contribute to its oncogenic potential:

  • Nuclear functions: p110β's nuclear localization enables participation in DNA replication and chromosome segregation during mitosis [1]. These functions may involve scaffolding interactions rather than catalytic activity, as evidenced by studies showing kinase-dead p110β mutants can still support certain nuclear functions.

  • Autophagy regulation: p110β promotes autophagy through a mechanism that requires its scaffolding function but not its kinase activity, involving direct interaction with small GTPase Rab5 in response to growth factor withdrawal [1]. This non-catalytic role in cellular stress response may contribute to therapeutic resistance.

  • Metabolic adaptations: p110β plays distinct roles in cellular metabolism, with studies indicating involvement in both insulin signaling and specific metabolic pathways that may support tumor growth under nutrient stress [3] [1].

Tissue-Specific Oncogenic Roles

The oncogenic functions of p110β manifest differently across cancer types, reflecting tissue-specific signaling contexts:

  • Prostate cancer: p110β is aberrantly overexpressed in advanced prostate cancers and is critical for development and progression of castration-resistant disease [1]. The androgen receptor signaling axis intersects with p110β activity, creating therapeutic vulnerabilities.

  • Glioblastoma: In glioblastoma multiforme, p110β synergizes with JNK signaling to regulate cell proliferation and migration through coordinated effects on Akt and FAK phosphorylation [6]. Combined inhibition of p110β and JNK demonstrated synergistic effects in vitro and in xenograft models.

  • Breast cancer: While p110α dominates in HER2-driven breast cancer, p110β plays important roles in specific subtypes, particularly those with PTEN deficiency or specific molecular features [1].

  • Multidrug resistance: Recent evidence indicates that inhibition of p110α and p110β can overcome P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2)-mediated multidrug resistance (MDR) in cancer, independent of AKT inactivation [7]. This novel function suggests broader therapeutic applications for p110β inhibitors beyond direct antitumor effects.

Therapeutic Targeting of p110β

p110β-Selective Inhibitors and Clinical Development

The development of isoform-selective PI3K inhibitors represents a strategic approach to enhance therapeutic efficacy while minimizing toxicity. Several p110β-selective inhibitors have been developed and characterized:

  • KIN-193: This potent and selective p110β inhibitor (IC50 of 0.69 nM) demonstrates 200-fold selectivity over p110α, 20-fold over p110δ, and 70-fold over p110γ [5]. It shows efficacy in blocking AKT signaling and tumor growth in PTEN-deficient models, with broad profiling across 422 human tumor cell lines confirming correlation between PTEN mutation status and response.

  • TGX-221: Originally characterized as a p110β-selective inhibitor for antithrombotic applications, this compound served as a structural template for further inhibitor optimization [5]. Its use has been instrumental in defining p110β's role in platelet physiology and thrombosis.

  • Clinical-stage compounds: While several p110β-selective inhibitors have entered clinical development, most remain in early-phase trials. The clinical progress has been guided by preclinical data supporting their application in PTEN-deficient malignancies.

The table below summarizes key characteristics of representative p110β-selective inhibitors:

Table 2: Pharmacological Properties of p110β-Selective Inhibitors

Compound Biochemical IC50 (nM) Selectivity Ratio (vs. p110α) Cellular Assay EC50 Key Findings Development Stage
KIN-193 0.69 nM 200-fold Low nanomolar range Efficacy in PTEN-null xenografts; broad cell line panel correlation with PTEN status Preclinical
This compound ~5 nM >100-fold Variable across cell types Established p110β role in platelet function; antithrombotic effects Research tool
GSK2636771 Not specified in results High selectivity Clinical relevant concentrations Phase I/II trials in PTEN-deficient advanced solid tumors Clinical development
Combination Therapy Strategies

The strategic combination of p110β inhibitors with other targeted agents represents a promising approach to enhance efficacy and overcome resistance:

  • JNK inhibition in glioblastoma: Combined inhibition of p110β and JNK exhibited synergistic effects on suppressing glioblastoma cell proliferation and migration in vitro and xenograft tumor growth in vivo [6]. This combination blocked lamellipodia and membrane ruffle formation through decreased phosphorylation of Akt, FAK, and zyxin.

  • Androgen pathway targeting: In prostate cancer, combination of p110β inhibitors with androgen receptor signaling inhibitors may address reciprocal feedback regulation and enhance therapeutic efficacy [1].

  • Chemotherapy sensitization: The ability of p110β inhibition to reverse P-gp and BCRP-mediated multidrug resistance suggests potential combinations with conventional chemotherapeutic agents [7].

Clinical Challenges and Adverse Effect Management

The clinical development of PI3K inhibitors, including p110β-selective agents, faces several challenges:

  • Toxicity profiles: Class-specific adverse effects of PI3K inhibitors include hyperglycemia, rash, diarrhea/colitis, hepatotoxicity, and hypertension [3]. These toxicities are mostly on-target and immune-mediated, requiring careful management in clinical applications.

  • Therapeutic windows: The ubiquitous expression of p110β raises concerns about mechanism-based toxicities, though the specific functional roles of p110β in different tissues may create therapeutic opportunities [3] [1].

  • Biomarker development: Identification of robust predictive biomarkers beyond PTEN status remains challenging. Additional factors such as genetic context, tissue of origin, and compensatory pathways may influence therapeutic response.

Experimental Methodologies for p110β Research

Biochemical and Cellular Assays

The study of p110β function and inhibition requires specialized experimental approaches:

  • ADP-Glo Kinase Assay: This luminescent kinase assay measures ADP production, which is converted to ATP and then to light by Ultra-Glo Luciferase, with the signal positively correlating with kinase activity [8]. Commercial PI3Kβ (p110β/p85α) assay kits are available that utilize this technology for high-throughput screening applications [9].

  • Isoform-specific cellular models: Isogenic human mammary epithelial cells (HMEC) stably expressing myristoylated, constitutively active p110 isoforms enable specific assessment of p110β signaling and inhibition [5]. These systems allow comparison of compound effects across different PI3K isoforms in identical cellular contexts.

  • TR-FRET-based signaling assays: Time-resolved fluorescence resonance energy transfer (TR-FRET) assays, such as the LanthaScreen technology, enable quantitative measurement of AKT phosphorylation at Thr308 and Ser473 in response to p110β inhibition [5].

Functional Characterization Protocols

Comprehensive evaluation of p110β inhibitors requires multiple complementary approaches:

  • Kinome-wide selectivity profiling: Interaction profiling against large kinase panels (e.g., 433 kinases using KinomeScan) confirms target specificity and identifies potential off-target effects [5].

  • Cell proliferation assays: Standardized MTT assays in 2D and 3D culture systems determine anti-proliferative effects across cell line panels, with combination index calculations to assess synergistic interactions [6].

  • Migration and invasion assessment: Wound healing assays, Boyden chamber assays, and matrigel invasion assays evaluate impacts on cell motility and metastatic potential [6].

  • Metabolic and signaling studies: Western blotting for phosphorylation status of AKT, FOXO, and other downstream effectors, combined with glucose uptake and metabolic flux assays, provide mechanistic insights into compound actions [7] [6].

The workflow below illustrates a comprehensive approach to evaluating p110β inhibitors:

G Comprehensive Workflow for p110β Inhibitor Evaluation Biochemical Biochemical Profiling • Kinase activity assays • Isoform selectivity • Kinome-wide screening Cellular Cellular Characterization • Isoform-specific cell models • Pathway modulation • Target engagement Biochemical->Cellular Functional Functional Assessment • Proliferation assays • Migration/invasion studies • Apoptosis detection Cellular->Functional InVivo In Vivo Evaluation • PK/PD studies • Xenograft models • Toxicity assessment Functional->InVivo

Diagram 2: A multi-stage workflow for comprehensive evaluation of p110β inhibitors.

In Vivo Evaluation Models

Animal models provide critical preclinical data for p110β-targeted therapies:

  • PTEN-deficient xenografts: Human tumor cell lines with defined PTEN status (e.g., PC3 prostate cancer, MDA-MB-468 breast cancer) implanted in immunocompromised mice enable assessment of antitumor efficacy [5] [1].

  • Genetically engineered models: Conditional knockout and transgenic mouse models allow evaluation of p110β inhibition in authentic tumor microenvironments with intact immune systems [1].

  • Pharmacodynamic biomarkers: Assessment of tumor and normal tissue samples for phosphorylation of AKT, S6, and other downstream effectors confirms target modulation and guides dosing regimens [5].

Conclusion and Future Directions

PI3K p110β represents a critical node in cancer signaling networks, with distinct functions that extend beyond its canonical role as a lipid kinase. The unique dependency of PTEN-deficient cancers on p110β activity provides a strong mechanistic rationale for therapeutic targeting, while kinase-independent functions and tissue-specific roles add complexity to its biological functions. The ongoing development of p110β-selective inhibitors offers promising therapeutic opportunities, particularly in combination strategies that address compensatory pathways and resistance mechanisms.

Future research directions should focus on several key areas:

  • Biomarker refinement beyond PTEN status to identify patient populations most likely to benefit from p110β inhibition
  • Mechanistic studies to fully elucidate kinase-independent functions and their therapeutic implications
  • Rational combination strategies based on comprehensive understanding of pathway interactions and feedback mechanisms
  • Advanced delivery approaches to enhance tumor-specific targeting and minimize mechanism-based toxicities

References

Comprehensive Technical Guide: TGX-221 as a Therapeutic for PTEN-Deficient Cancers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is one of the most frequent events in human cancers. PTEN (Phosphatase and TENsin homolog) acts as a crucial tumor suppressor by negatively regulating this pathway through its lipid phosphatase activity, converting phosphatidylinositol (3,4,5)-trisphosphate (PIP3) back to phosphatidylinositol (4,5)-bisphosphate (PIP2) [1]. This conversion prevents persistent activation of downstream oncogenic signaling. Loss of PTEN function, which occurs with high frequency in advanced prostate cancers (40-60%), glioblastomas, and other malignancies, results in unchecked PIP3 accumulation and constitutive activation of the PI3K-AKT-mTOR signaling cascade [1] [2]. This creates a dependency on specific PI3K isoforms for tumor survival and growth.

Research has revealed that PTEN-deficient cancers develop a unique dependency on the p110β catalytic subunit (encoded by PIK3CB) rather than the more commonly mutated p110α subunit (PIK3CA) [2]. This unexpected finding demonstrated that although p110α activation is required to sustain PIK3CA-mutant tumors, PTEN-deficient tumors depend instead on p110β signaling [2]. This essential function of PIK3CB in PTEN-deficient cancer cells requires its lipid kinase activity, providing a strong rationale for developing p110β-specific inhibitors for treating PTEN-deficient cancers [2]. TGX-221 is a potent, selective, and cell membrane permeable inhibitor that specifically targets the PI3K p110β catalytic subunit, making it a promising therapeutic candidate for PTEN-deficient malignancies [3].

This compound: Compound Profile and Mechanism of Action

Chemical Properties and Selectivity

This compound is a synthetic small molecule inhibitor with high specificity for the p110β isoform of class IA PI3Ks. Its chemical structure enables it to competitively inhibit the ATP-binding pocket of p110β, thereby blocking its kinase activity. The compound demonstrates exceptional selectivity for p110β over other PI3K isoforms, with studies indicating significantly reduced activity against p110α, p110δ, and other class I PI3Ks [3]. This selectivity is crucial for minimizing off-target effects and achieving therapeutic efficacy in PTEN-deficient cancers, which specifically depend on p110β signaling.

However, a significant pharmaceutical challenge with this compound is its poor aqueous solubility, which necessitates organic solvents like DMSO or propylene glycol for in vitro and in vivo administration [3]. These formulation issues can cause potential toxicities, including cardiac complications such as arrhythmia and cardiac arrest, when used for intravenous injection in preclinical models [3]. This limitation has spurred the development of novel drug delivery systems to improve its therapeutic index.

Molecular Mechanism of Action

The mechanism of this compound centers on its specific inhibition of p110β, which effectively disrupts the hyperactive PI3K/AKT signaling pathway in PTEN-deficient cells. The molecular mechanism can be summarized as follows:

  • Specific p110β Binding: this compound selectively binds to the p110β catalytic subunit of PI3K, inhibiting its lipid kinase activity [3].
  • PIP3 Reduction: This inhibition prevents the conversion of PIP2 to PIP3, reducing PIP3 accumulation that occurs due to PTEN loss [1].
  • AKT Signaling Inhibition: Reduced PIP3 levels diminish membrane recruitment and activation of AKT, a central node in oncogenic signaling [4] [2].
  • Downstream Effects: Inhibition of AKT signaling leads to:
    • Cell Cycle Arrest: Through modulation of cyclin-dependent kinases and checkpoint regulators [4].
    • Apoptosis Induction: Via caspase-3 activation and modulation of Bcl-2 family proteins [4].
    • Inhibition of Invasion/Migration: Through downregulation of matrix metalloproteinases (e.g., MMP9) and other invasion mediators [4].

The following diagram illustrates this core signaling pathway and this compound's mechanism of action:

G PTEN PTEN Loss PI3Kb PI3K p110β PTEN->PI3Kb Increases dependency PIP3 PIP3 PI3Kb->PIP3 Produces TGX221 This compound TGX221->PI3Kb Inhibits Apoptosis Apoptosis Cell Cycle Arrest TGX221->Apoptosis Induces PIP2 PIP2 PIP2->PIP3 Conversion AKT AKT Activation PIP3->AKT Activates mTOR mTOR Signaling AKT->mTOR Activates Survival Cell Survival Proliferation mTOR->Survival Promotes

Diagram 1: this compound mechanism of action in PTEN-deficient cells. This compound selectively inhibits p110β, disrupting oncogenic PI3K/AKT/mTOR signaling.

Quantitative Efficacy Data Across Cancer Models

This compound has demonstrated significant anti-tumor efficacy across various PTEN-deficient cancer models. The table below summarizes key quantitative findings from preclinical studies:

Table 1: Summary of this compound Efficacy in Preclinical Cancer Models

Cancer Type Cell Line/Model Key Findings Dosage/IC50 Reference

| Glioblastoma | U87 MG | - Inhibited cell proliferation

  • Induced apoptosis
  • Inhibited migration & invasion | IC50: ~40 µM | [4] | | Glioblastoma | U251 | - Inhibited cell proliferation
  • Induced apoptosis
  • Inhibited migration & invasion | IC50: ~100 µM | [4] | | Prostate Cancer | PTEN-deficient xenografts | - Significant decrease in xenograft tumor growth in nude mice | N/A | [4] | | Gastric Cancer | Multiple GC cell lines | - Inhibited GC cell growth
  • Induced apoptosis in vitro | 10 µM | [5] |

The data reveal differential sensitivity to this compound across cancer types and cell lines. For instance, U87 MG glioblastoma cells (IC50 ~40 µM) were more sensitive than U251 cells (IC50 ~100 µM) [4]. This variability may reflect differences in genetic background, compensatory pathways, or degrees of pathway dependency. In gastric cancer models, this compound effectively blocked the SP1/PIK3CB/AKT signaling axis, inhibiting cancer cell growth and inducing apoptosis at a concentration of 10 µM [5]. Importantly, in vivo studies using PTEN-deficient prostate cancer xenografts showed that this compound significantly decreased tumor growth compared to solvent controls [4].

Effects on Key Cellular Processes in PTEN-Deficient Cancers

Inhibition of Cell Proliferation and Cell Cycle Progression

This compound exerts potent anti-proliferative effects on PTEN-deficient cancer cells through multiple mechanisms. In glioblastoma models (U87 and U251 cells), treatment with this compound resulted in dose-dependent inhibition of cell viability as measured by CCK-8 assays [4]. The anti-proliferative effects were further confirmed using 5-ethynyl-2'-deoxyuridine (EdU) incorporation assays, which showed a significant reduction in the percentage of EdU-positive cells following this compound treatment [4]. This indicates impaired DNA synthesis and cell proliferation.

Cell cycle distribution analysis by flow cytometry revealed that this compound treatment causes G1 phase cell cycle arrest in PTEN-deficient glioblastoma cells [4]. The percentage of cells in G1 phase increased compared to control groups, while the percentage of cells in S and G2 phases decreased correspondingly [4]. This cell cycle arrest contributes to the overall anti-proliferative effects observed with this compound treatment.

Induction of Apoptosis

This compound effectively induces programmed cell death in PTEN-deficient cancer models. Flow cytometry analyses using Annexin V/PI staining demonstrated that the apoptosis rate increases significantly with increasing this compound concentrations in glioblastoma cells [4]. At the molecular level, this apoptotic response is associated with caspase-3 activation, as evidenced by increased levels of cleaved caspase-3 upon this compound treatment [4]. Additionally, this compound treatment in gastric cancer cells induced apoptosis in vitro, further supporting its pro-apoptotic effects across different cancer types [5].

Inhibition of Migration and Invasion

Beyond its effects on cell proliferation and survival, this compound also impairs metastatic potential in PTEN-deficient cancer cells. Migration and invasion assays using Transwell chambers demonstrated that this compound treatment significantly inhibits both migration and invasion capabilities of glioblastoma cells [4]. These anti-metastatic effects are associated with downregulation of matrix metalloproteinases, including MMP9, which play crucial roles in extracellular matrix degradation and tumor cell invasion [4].

Experimental Protocols and Methodologies

Cell Viability and Proliferation Assays

CCK-8 (Cell Counting Kit-8) Assay Protocol [4]:

  • Cell Seeding: Plate approximately 8×10³ cells in 100 µL of complete medium per well of a 96-well plate.
  • Drug Treatment: Add this compound at desired concentrations (typically ranging from 0-100 µM depending on cell line sensitivity). Include DMSO vehicle controls.
  • Incubation: Incubate cells for desired treatment duration (24-72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
  • CCK-8 Addition: Add 100 µL of fresh medium containing 5 µL of CCK-8 solution to each well.
  • Signal Development: Incubate plates at 37°C for 30 minutes to 4 hours, protected from light.
  • Absorbance Measurement: Measure absorbance at 450 nm using a spectrophotometric plate reader.
  • Data Analysis: Calculate cell viability relative to vehicle controls and determine IC₅₀ values using appropriate statistical software.

EdU (5-ethynyl-2'-deoxyuridine) Staining Protocol [4]:

  • Cell Preparation: Plate 8×10³ cells in 100 µL of medium per well of a 96-well plate.
  • Drug Treatment: Treat cells with this compound at various concentrations for 48 hours.
  • EdU Labeling: Add 50 µmol/L EdU to cells and incubate for 12 hours at 37°C.
  • Fixation: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
  • Permeabilization: Treat cells with 0.5% Triton X-100 for 20 minutes.
  • Staining: Perform Apollo staining reaction according to manufacturer's instructions (30-minute incubation).
  • Nuclear Counterstaining: Stain nuclei with 5 µg/mL Hoechst 33342 for 30 minutes.
  • Imaging and Analysis: Capture fluorescence images using a fluorescence microscope. Quantify EdU-positive and DAPI-positive cells using ImageJ software. Calculate EdU-labeling index as (EdU-positive cells/DAPI-positive cells) × 100%.
Apoptosis and Cell Cycle Analysis

Annexin V/PI Apoptosis Assay Protocol [4]:

  • Cell Treatment: Treat 3×10⁵ or more cells with this compound for 48 hours.
  • Cell Harvesting: Collect cells by trypsinization, followed by centrifugation at 1,000 rpm for 5 minutes.
  • Washing: Wash cell pellets with cold PBS.
  • Staining: Resuspend cells in binding buffer containing Annexin V-FITC and PI according to manufacturer's instructions.
  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.
  • Flow Cytometry: Analyze stained cells using a flow cytometer within 1 hour.
  • Data Interpretation: Identify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

Cell Cycle Analysis Protocol [4]:

  • Cell Treatment and Harvest: Treat cells with this compound for 48 hours, harvest by trypsinization, and pellet by centrifugation.
  • Fixation: Fix cells in 70% ethanol at -20°C for at least 2 hours or overnight.
  • Staining: Wash cells with PBS and stain with PI solution containing RNase A for 30 minutes at 37°C in the dark.
  • Flow Cytometry: Analyze DNA content using a flow cytometer.
  • Data Analysis: Determine percentage of cells in G0/G1, S, and G2/M phases using cell cycle modeling software (e.g., FlowJo).
Migration and Invasion Assays

Transwell Migration/Invasion Assay Protocol [4]:

  • Chamber Preparation:
    • For invasion assays: Coat Transwell membranes with Matrigel (diluted in serum-free medium) and allow to polymerize at 37°C for 2-4 hours.
    • For migration assays: Use uncoated membranes.
  • Cell Preparation: Serum-starve cells overnight, then seed into top chambers in serum-free medium containing this compound at desired concentrations.
  • Cheamoattractant: Add medium containing 10% FBS to lower chambers as a chemoattractant.
  • Incubation: Incubate chambers for 24-48 hours at 37°C in 5% CO₂.
  • Fixation and Staining: Remove non-migrated/invaded cells from top membrane surface with cotton swabs. Fix and stain migrated/invaded cells on bottom membrane surface with crystal violet.
  • Quantification: Count stained cells under a microscope or dissolve crystal violet in 10% acetic acid and measure absorbance at 590 nm.

Drug Delivery Strategies and Pharmaceutical Development

To overcome the formulation challenges posed by this compound's poor solubility, researchers have developed innovative drug delivery systems. PEG-PCL (polyethylene glycol-polycaprolactone) micelles have been successfully formulated to encapsulate this compound, improving its stability and biodistribution [3]. These micelles form spontaneously in water after co-mixing the drug with the amphiphilic polymer, creating a core-shell structure that accommodates hydrophobic molecules like this compound.

For targeted delivery to prostate cancer cells, researchers have functionalized these nanocarriers with prostate-specific membrane antigen aptamer (PSMAa10) [3]. This active targeting approach leverages the specific expression of PSMA primarily on prostate tissues, with expression in other tissues approximately 1,000-fold less than in the prostate [3]. Fluorescence imaging studies have demonstrated that the cellular uptake of both drug and nanoparticles is significantly improved by these targeted micelles in PSMA-positive cell lines [3].

Pharmacokinetic studies in nude mice have shown that the micelle formulation provides significant advantages over the free drug:

  • The area under the plasma concentration-time curve (AUC) was 2.27-fold greater for the micelle formulation compared to the naked drug [3].
  • The drug clearance rate was 17.5-fold slower for the micelle formulation [3].

These findings suggest a novel formulation approach for improving site-specific drug delivery of this molecular-targeted prostate cancer treatment, potentially enhancing efficacy while reducing systemic toxicity.

Research Gaps and Future Directions

Despite promising preclinical results, several research gaps remain to be addressed:

  • Limited in vivo efficacy data across multiple PTEN-deficient cancer types
  • Optimal dosing strategies and treatment schedules尚未完全确定
  • Mechanisms underlying differential sensitivity across cancer cell types
  • Potential combination therapies with other targeted agents
  • Biomarkers for patient stratification beyond PTEN status

Future research should focus on validating these findings in additional PTEN-deficient cancer models, optimizing delivery strategies for clinical translation, and exploring rational combination therapies that may enhance and sustain anti-tumor responses.

Conclusion

References

TGX-221 chemical synthesis and analogs

Author: Smolecule Technical Support Team. Date: February 2026

TGX-221 Profile at a Glance

Property Details
IUPAC Name 9-(1-anilinoethyl)-7-methyl-2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one [1]
Molecular Formula C₂₁H₂₄N₄O₂ [2] [1]
Molecular Weight 364.44 g/mol [2] [1]
CAS No. 663619-89-4 [2] [1]
Primary Target & IC₅₀ PI3K p110β; 5 nM (cell-free assay) [2]
Selectivity (vs. p110α) ~1000-fold [2]
Other Isoforms (IC₅₀) p110δ: 0.1 µM; p110α: 5 µM; p110γ: ≥3.5 µM [1]
Solubility ≥68.7 mg/mL in DMSO (with gentle warming); insoluble in H₂O and ethanol [1]

Synthesis of this compound & Core Analogs

The synthesis of this compound and its analogs follows a multi-step route beginning with 2-amino-3-bromo-5-methylpyridine [3] [4]. Key modifications are made at Positions 2 and 9 of the pyrido[1,2-a]pyrimidin-4-one core to explore structure-activity relationships and create prodrugs [5] [4].

synthesis 2-Amino-3-bromo-5-methylpyridine (1) 2-Amino-3-bromo-5-methylpyridine (1) Compound 1 (Pyrimidinone core) Compound 1 (Pyrimidinone core) 2-Amino-3-bromo-5-methylpyridine (1)->Compound 1 (Pyrimidinone core) Malonyl dichloride DCM, 0°C to RT, 48h Compound 2 (Morpholine at Position 2) Compound 2 (Morpholine at Position 2) Compound 1 (Pyrimidinone core)->Compound 2 (Morpholine at Position 2) 1. MsCl, TEA, DCM, 0°C 2. Morpholine, reflux, 24h Compound 3 (Ketone at Position 9) Compound 3 (Ketone at Position 9) Compound 2 (Morpholine at Position 2)->Compound 3 (Ketone at Position 9) Butyl vinyl ether Pd catalyst, DMF, 120°C This compound (Final Product) This compound (Final Product) Compound 3 (Ketone at Position 9)->this compound (Final Product) Aniline, NaBH₄ Toluene, molecular sieves TGX-D1 (Prodrug Derivative) TGX-D1 (Prodrug Derivative) Compound 3 (Ketone at Position 9)->TGX-D1 (Prodrug Derivative) Hydroxy-substituted aniline NaBH₄, Toluene

Core synthesis pathway of this compound and prodrug derivatives.

Key Analog Modifications
  • Position 2 (R₁): The morpholine group can be replaced with other heterocycles like 1-methylpiperazine, thiazole-2-amine, or aniline to create new analogs [5].
  • Position 9 (R₂): The anilinoethyl group is modified for prodrug development. Adding hydroxyl groups (e.g., TGX-D1 to TGX-D4) enables conjugation to targeting ligands [4]. Replacing the core pyrimidinone with a 4H-benzo[e][1,3]oxazin-4-one scaffold creates isosteric analogs [6] [7].

Key Experimental Protocols

For researchers investigating this compound in biological systems, here are standardized protocols from the literature.

Cell Proliferation Assay (CCK-8)

This method is used to determine the inhibitory effect of this compound on cell viability [8].

  • Cell Seeding: Seed approximately 8 × 10³ cells in 100 µL of culture medium per well of a 96-well plate.
  • Drug Treatment: Add this compound to the medium at various concentrations. The compound is usually dissolved in DMSO, with a final DMSO concentration not exceeding 0.1-1% [8] [2].
  • Incubation: Incubate for a desired period (e.g., 24-72 hours) at 37°C in a 5% CO₂ atmosphere.
  • Viability Measurement: Add 100 µL of fresh medium containing 5 µL of CCK-8 solution to each well. Incubate the plate at 37°C for 30 minutes.
  • Absorbance Reading: Measure the absorbance at a wavelength of 450 nm using a spectrophotometric plate reader. The IC₅₀ value can be calculated from dose-response curves [8].
Cell Apoptosis Analysis by Flow Cytometry

This protocol assesses the pro-apoptotic effect of this compound [8].

  • Treatment: Treat cells (e.g., glioblastoma U87, U251) with this compound at varying concentrations for 48 hours.
  • Cell Harvest: Trypsinize, collect, and wash the cells (at least 3 × 10⁵ cells) with cold PBS.
  • Staining: Use an Annexin V-FITC/propidium iodide (PI) apoptosis kit. Resuspend the cell pellet in binding buffer, then add Annexin V-FITC and PI solution. Incubate for 15 minutes in the dark at room temperature.
  • Analysis: Analyze stained cells using a flow cytometer within 1 hour. Data can be processed with software like FlowJo (version 7.6). Early apoptotic cells are Annexin V+/PI-, while late apoptotic or necrotic cells are Annexin V+/PI+ [8].

Drug Delivery & Prodrug Strategies

Due to this compound's poor solubility and potential off-target effects, advanced delivery systems have been developed to improve its therapeutic index.

  • Nanoparticle Delivery (PEG-PCL Micelles): this compound can be encapsulated in PEG-PCL micelles for parenteral delivery. These micelles can be functionalized with the PSMAa10 aptamer for active targeting of prostate cancer cells. This system showed a 2.27-fold greater AUC and a 17.5-fold slower clearance in mice compared to the free drug [3].
  • Peptide-Drug Conjugates: A HER2-targeting peptide can be conjugated to a this compound derivative (TGX-D1) via a PSA-cleavable linker. This conjugate remains stable in circulation and is selectively taken up by HER2-positive cancer cells, where the active drug is released by the protease PSA [4].

strategy This compound (Poor Solubility) This compound (Poor Solubility) Formulation Strategy Formulation Strategy This compound (Poor Solubility)->Formulation Strategy PEG-PCL Micelles\n(Passive & Active Targeting) PEG-PCL Micelles (Passive & Active Targeting) Formulation Strategy->PEG-PCL Micelles\n(Passive & Active Targeting) Encapsulation Peptide-Drug Conjugate\n(HER2-targeted, PSA-cleavable) Peptide-Drug Conjugate (HER2-targeted, PSA-cleavable) Formulation Strategy->Peptide-Drug Conjugate\n(HER2-targeted, PSA-cleavable) Chemical Conjugation Enhanced Solubility & EPR Effect Enhanced Solubility & EPR Effect PEG-PCL Micelles\n(Passive & Active Targeting)->Enhanced Solubility & EPR Effect PSMAa10 Aptamer for Targeting PSMAa10 Aptamer for Targeting PEG-PCL Micelles\n(Passive & Active Targeting)->PSMAa10 Aptamer for Targeting Targeted Cellular Uptake Targeted Cellular Uptake Peptide-Drug Conjugate\n(HER2-targeted, PSA-cleavable)->Targeted Cellular Uptake Controlled Drug Release by PSA Controlled Drug Release by PSA Peptide-Drug Conjugate\n(HER2-targeted, PSA-cleavable)->Controlled Drug Release by PSA

Advanced formulation strategies to overcome this compound limitations.

Recent Developments in Analog Design

Recent research has focused on creating novel analogs through scaffold modification to further optimize properties.

  • 4H-Benzo[e][1,3]oxazin-4-ones Scaffold: A 2022 study reported the replacement of the core 4H-pyrido[1,2-a]pyrimidin-4-one with a 4H-benzo[e][1,3]oxazin-4-one scaffold [6] [7].
  • Linker Modification: Analogs containing a –CH(CH₃)NH– linker showed comparable activity to this compound, while those with a –CH(CH₃)O– linker were less active but provided useful structure-activity relationship data [7].

References

Comprehensive Technical Guide: PI3K/Akt Pathway Inhibition by TGX-221

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Pharmacology and Mechanism of Action

TGX-221 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) p110β catalytic subunit, demonstrating significant isoform selectivity that makes it a valuable research tool and investigational therapeutic agent. Discovered as part of efforts to target the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer, this compound specifically binds to and inhibits p110β with an IC50 of 5 nM in cell-free assays, showing approximately 1000-fold greater selectivity for p110β over p110α and moderate potency against p110δ (IC50 = 0.1 μM). [1] This exceptional selectivity profile enables precise targeting of p110β-dependent signaling pathways without significantly affecting other class I PI3K isoforms, making this compound particularly useful for deciphering the unique biological functions of p110β in both normal physiology and disease states. [2] [1]

The structural basis for this compound's selectivity stems from its specific interactions with the unique binding pocket of the p110β catalytic subunit. The compound is a synthetic small molecule with a molecular weight of 364.44 g/mol and the chemical formula C21H24N4O2. [1] Its mechanism involves competitive inhibition at the ATP-binding site of p110β, preventing the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This inhibition disrupts the downstream activation of Akt and other effectors in the PI3K signaling cascade, ultimately leading to reduced cell proliferation and increased apoptosis in susceptible cancer cells. [2] [3] The compound's cell membrane permeability allows it to effectively access its intracellular target, making it suitable for both cellular and in vivo studies. [2]

Table 1: Pharmacological Profile of this compound

Parameter Value Experimental Context
IC50 for p110β 5 nM Cell-free assay [1]
IC50 for p110δ 0.1 μM Cell-free assay [1]
Selectivity vs p110α 1000-fold Cell-free assay [1]
Cellular IC50 (LNCaP) 3.98 ± 0.18 μM Prostate cancer cell line [1]
Cellular IC50 (PC3) 18.2 ± 0.85 μM Prostate cancer cell line [1]
Cellular IC50 (DU145) 35.6 ± 0.12 μM Prostate cancer cell line [1]
Solubility in DMSO 12-50 mg/mL (32.92-137.19 mM) In vitro formulation [1]

The functional significance of p110β inhibition is particularly evident in the context of PTEN-deficient cancers. Research has demonstrated that PTEN-deficient tumor cells rely primarily on p110β rather than p110α for signaling and growth, making them exceptionally vulnerable to this compound-mediated inhibition. [2] This dependency arises because PTEN normally dephosphorylates PIP3 back to PIP2, and when PTEN is lost, p110β becomes the dominant driver of PIP3 accumulation and consequent Akt activation. [4] [3] The specificity of this compound for p110β thus enables targeted therapeutic intervention in cancers featuring PTEN loss or mutation, which occur frequently in prostate cancer, glioblastoma, and other malignancies. [2] [4] [3]

Experimental Protocols and Assessment Methods

In Vitro Cellular Assays

Cell Proliferation Assays utilizing sulforhodamine B (SRB) or CellTiter-Glo measurements are employed to evaluate the anti-proliferative effects of this compound across various cancer cell lines. The standardized protocol involves seeding cells in triplicate in 96-well culture plates and allowing them to attach overnight. This compound is then applied at varying concentrations and incubated for 24, 48, and 72 hours. For SRB assay, cells are fixed with 2.5% glutaraldehyde solution for 30 minutes at room temperature, washed with PBS, and stained with 0.1% crystal violet solution for 20 minutes. After extensive washing to remove excess dye, the bound dye is solubilized in 10% acetic acid, and the optical density is measured at 570 nm using a microplate reader. [1] The inhibitory concentration 50% (IC50) values are computed using four-parameter concentration-response curve fitting with appropriate software such as SoftMaxPro. [1]

Western Blot Analysis provides crucial information about this compound's effects on PI3K/Akt pathway signaling. Standard protocols involve lysing cells or tumor tissues with radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. After protein quantification, samples are separated by SDS-PAGE and transferred to membranes. Antibodies against key signaling molecules include phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), total S6K, and other downstream effectors. [5] GAPDH serves as a loading control. Images are typically captured using chemiluminescence detection systems such as the ChemiDoc Touch Imaging System. This methodology allows researchers to confirm target engagement by demonstrating reduced phosphorylation of Akt and its substrates following this compound treatment. [5]

Biochemical and In Vivo Assessments

Lipid Kinase Activity Assays measure the direct inhibition of PI3K catalytic activity by this compound. The standard assay evaluates lipid kinase activity using phosphatidylinositol as a substrate, with 100 μM cold ATP instead of 10 μM, 1% DMSO concentration, and [γ-33P]ATP instead of [γ-32P]ATP. Thin-layer chromatography (TLC) plates are quantified using a phosphorimager screen, and IC50 values are determined by non-linear regression analysis based on at least three independent experiments across multiple preparations of recombinant protein. [1] This direct biochemical assessment provides the most accurate measurement of this compound's potency against different PI3K isoforms.

*In Vivo* Pharmacokinetic and Efficacy Studies have been conducted to evaluate this compound's behavior in animal models. Researchers have developed specialized nanoparticle formulation strategies to overcome this compound's poor solubility, which traditionally required organic solvents like DMSO or propylene glycol for intravenous injection that can cause cardiac toxicity. [2] PEG-PCL micelles have been successfully formulated to encapsulate this compound, significantly improving its pharmacokinetic profile. In nude mice, the area under the plasma concentration-time curve (AUC) of the micelle formulation was 2.27-fold greater than the naked drug, while the drug clearance rate was 17.5-fold slower. [2] These advanced delivery systems enable more effective in vivo studies by maintaining therapeutic concentrations for extended periods while reducing potential solvent-related toxicities.

G Start Experimental Planning InVitro In Vitro Assessments Start->InVitro Biochem Biochemical Assays Start->Biochem InVivo In Vivo Studies Start->InVivo CellProc Cell Processing (Seeding, Treatment) InVitro->CellProc KinaseAssay Lipid Kinase Assay (Isoform Selectivity) Biochem->KinaseAssay Formulation Drug Formulation (PEG-PCL Micelles) InVivo->Formulation Analysis Data Analysis ProlifAssay Proliferation Assay (SRB/CellTiter-Glo) CellProc->ProlifAssay WB Western Blotting (Pathway Analysis) CellProc->WB ProlifAssay->Analysis WB->Analysis KinaseAssay->Analysis PK Pharmacokinetic Studies (AUC, Clearance) Formulation->PK Efficacy Efficacy Models (Tumor Growth) Formulation->Efficacy PK->Analysis Efficacy->Analysis

Experimental workflow for evaluating this compound activity, incorporating in vitro, biochemical, and in vivo assessments.

Therapeutic Applications and Translational Research

Role in PTEN-Deficient Cancers

The therapeutic potential of this compound is particularly prominent in PTEN-deficient cancers, where the p110β isoform of PI3K plays a dominant role in driving oncogenic signaling. The phosphatidylinositol 3-kinase pathway is a crucial intracellular signaling network that regulates cell survival, proliferation, and metabolism, with its dysregulation being one of the most common events in human cancers. [4] [3] In normal cellular physiology, PTEN acts as a critical negative regulator of the PI3K pathway by dephosphorylating PIP3 back to PIP2. However, in PTEN-deficient tumors, this braking mechanism is lost, leading to accumulated PIP3 and constitutive activation of downstream signaling through Akt and mTOR. [2] [4] Research has demonstrated that PTEN-deficient cells show exceptional reliance on p110β rather than other PI3K isoforms for maintaining their malignant phenotype, creating a therapeutic window that this compound can exploit. [2]

Evidence supporting this compound's efficacy in prostate cancer models is particularly compelling. In PTEN-deficient prostate cancer cell lines such as LNCaP, this compound demonstrates potent anti-proliferative activity with IC50 values of 3.98 ± 0.18 μM. [1] The differential sensitivity observed across prostate cancer cell lines (PC3: IC50 = 18.2 ± 0.85 μM; DU145: IC50 = 35.6 ± 0.12 μM) reflects their varying genetic backgrounds and dependencies on different PI3K isoforms. [1] Beyond prostate cancer, PTEN deficiencies occur in approximately 50% of endometrial carcinomas, 30-40% of glioblastomas, and significant percentages of breast, ovarian, and colorectal cancers, suggesting broad potential applications for p110β-selective inhibitors like this compound. [4] [3]

Combination Therapy Strategies

Rational combination approaches with this compound have emerged as promising strategies to enhance antitumor efficacy and overcome resistance mechanisms. The PI3K/Akt/mTOR pathway exhibits extensive crosstalk with other signaling networks, including the RAS/RAF/MEK/ERK pathway, creating compensatory activation loops that can limit the efficacy of single-agent targeted therapies. [5] [3] Recent research in head and neck squamous cell carcinoma (HNSCC) models demonstrates that this compound can be effectively combined with other targeted agents, such as EGFR inhibitors, to achieve synergistic antitumor effects. [5] This combination strategy addresses the parallel activation of EGFR-mediated signaling that can bypass sole PI3K inhibition, providing a more comprehensive blockade of oncogenic signaling networks.

The immunomodulatory potential of this compound represents another promising combination avenue. While this compound itself is primarily investigated for its direct antitumor effects, emerging evidence suggests that PI3K inhibitors can modulate the tumor microenvironment and enhance response to immunotherapy. [4] [3] Specifically, inhibition of the PI3K pathway can potentially reverse immunosuppressive conditions and enhance T-cell mediated antitumor immunity. Although clinical validation of this compound in immunotherapy combinations requires further investigation, the expanding landscape of immuno-oncology creates exciting opportunities for p110β-selective inhibitors as components of combination regimens, particularly in immunologically "cold" tumors that are refractory to current immunotherapies.

Table 2: this compound Efficacy in Preclinical Cancer Models

Cancer Type Model System Observed Effects References
Prostate Cancer LNCaP, PC3 cells Inhibition of proliferation; reduction in p110β activity; decreased Akt phosphorylation [2] [1]
Head & Neck Cancer HNSCC cell lines Used in combination studies to elucidate PI3K isoform functions [5]
Thrombosis Models FeCl3-induced arterial thrombosis in mice Improved integrated blood flow (49% at 1+1 mg/kg, 88% at 3+3 mg/kg); increased bleeding time [1]
Renal Cell Carcinoma PIK3CAD1067V mutant cells Inhibition of growth in patient-derived cells with specific p110β mutation [6]

Formulation Strategies and Delivery Systems

Nanoparticle-Based Delivery Approaches

The poor aqueous solubility of this compound presents significant challenges for its delivery and therapeutic application, necessitating specialized formulation strategies. Conventional approaches have required organic solvents such as DMSO or propylene glycol for in vitro and in vivo administration, but these excipients can cause undesirable side effects including cardiac toxicity, unconsciousness, arrhythmia, and cardiac arrest. [2] To overcome these limitations, researchers have developed nanoparticle-based delivery systems that enhance this compound's solubility, stability, and tumor-specific delivery while reducing systemic toxicity. Among the most promising approaches are PEG-PCL micelles, which form spontaneously in water when this compound is co-mixed with the amphiphilic block copolymer, creating a biocompatible carrier for this hydrophobic drug. [2]

Polymeric micelles composed of polyethylene glycol (PEG) and polycaprolactone (PCL) offer multiple advantages for this compound delivery. Both PEG and PCL are FDA-approved biocompatible and biodegradable materials with well-established safety profiles. [2] The core-shell structure of these micelles, with a hydrophobic PCL core and hydrophilic PEG corona, provides an ideal environment for encapsulating this compound while maintaining colloidal stability in aqueous environments. After intravenous administration, these nanocarriers preferentially accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect, which exploits the leaky vasculature and impaired lymphatic drainage characteristic of solid tumors. [2] Once accumulated in the tumor microenvironment, the micelles slowly release this compound, ensuring sustained local drug concentrations while minimizing systemic exposure.

Active Targeting Strategies

Ligand-mediated active targeting approaches have been developed to further enhance the specificity and efficacy of this compound delivery. Researchers have functionalized PEG-PCL micelles with prostate-specific membrane aptamer A10 (PSMAa10), which binds with nanomolar affinity to prostate-specific membrane antigen (PSMA), a transmembrane protein highly expressed in prostate tissues. [2] PSMA expression in extraprostatic tissues is approximately 1,000-fold lower than in the prostate, creating exceptional targeting specificity. [2] Fluorescence imaging studies have demonstrated that the cellular uptake of both drug and nanoparticles is significantly improved by these targeted micelles in PSMA-positive cell lines compared to non-targeted systems. [2]

The prodrug strategy represents another innovative approach to improve the stability and delivery efficiency of this compound formulations. By creating prodrug analogues of this compound with enhanced compatibility with the nanoparticle carrier system, researchers have achieved improved drug loading and retention while maintaining therapeutic activity after controlled release and conversion to the active drug. [2] This combination of passive targeting through the EPR effect, active targeting via PSMA-specific aptamers, and prodrug engineering creates a comprehensive delivery platform that addresses multiple challenges simultaneously. These advanced formulation strategies have demonstrated significant pharmacokinetic improvements, with the micellar formulation showing a 2.27-fold greater AUC and 17.5-fold slower clearance compared to the naked drug in nude mice. [2]

Research Applications and Development Directions

Resistance Mechanisms and Biomarkers

Understanding resistance mechanisms to PI3K pathway inhibitors is crucial for optimizing this compound's therapeutic application. Multiple factors contribute to resistance against PI3K inhibitors generally, including PTEN inactivation, which paradoxically can both sensitize cells to p110β inhibition while also driving broader pathway activation that may necessitate combination approaches. [6] Additional resistance mechanisms include feedback upregulation of compensatory pathways such as ERK signaling, enhanced insulin production upon PI3K inhibition, and selection of resistant cell populations during treatment. [5] [6] Research has shown that inhibition of PI3K by selective inhibitors can be insufficient for maximal antitumor activity in some contexts due to persistent Erk phosphorylation, highlighting the importance of combination strategies. [5]

Predictive biomarkers for this compound response are essential for patient stratification and maximizing therapeutic efficacy. The most established biomarker is PTEN deficiency, which confers dependency on p110β signaling and sensitivity to this compound-mediated inhibition. [2] [6] Additionally, specific mutations in the p110β subunit itself, such as the PIK3CAD1067V mutation identified in renal cell carcinoma and EGFR-mutant lung adenocarcinoma, can enhance sensitivity to this compound. [6] Expression of this mutation promotes Erlotinib resistance in EGFR-mutant lung adenocarcinoma cells, which can be overcome by this compound treatment. [6] Other potential biomarkers include elevated PIP3 levels, Akt phosphorylation status, and molecular signatures of p110β dependency, though these require further validation in clinical contexts.

Future Research Directions

The evolving landscape of PI3K inhibitor development continues to reveal new opportunities for this compound and related p110β-selective compounds. While this compound itself has primarily been utilized as a research tool, its pharmacological profile informs the development of next-generation p110β inhibitors with improved drug-like properties. [7] [8] Recent advances in structural biology have elucidated the molecular basis for isoform selectivity, enabling more rational drug design approaches. Additionally, novel therapeutic modalities such as PROTACs (Proteolysis Targeting Chimeras) that target p110β for degradation rather than simple inhibition represent an emerging frontier in PI3K drug development. [8]

Expanded indications beyond oncology also represent promising research directions for this compound. The PI3K/Akt pathway plays crucial roles in neurological disorders, metabolic conditions, and inflammatory diseases, suggesting potential applications in these areas. [9] In neurological contexts, the PI3K/Akt pathway regulates neuronal survival, mitigates inflammation, preserves blood-brain barrier integrity, and exerts neuroprotective effects. [9] While this compound has not been extensively studied in these non-oncological contexts, its precise isoform selectivity may offer advantages for targeting p110β-specific functions in various disease processes without disrupting other PI3K isoforms critical for normal physiological function.

G PI3K PI3K Activation (Growth Factor Signaling) p110b p110β (Catalytic Subunit) PI3K->p110b PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR CellProcess Cell Survival Proliferation Metabolism mTOR->CellProcess PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates TGX221 This compound (p110β Inhibitor) TGX221->p110b Inhibits p110b->PIP2 Phosphorylates

This compound mechanism of action within the PI3K/Akt signaling pathway, showing specific inhibition of p110β.

Conclusion

References

TGX-221 pyrido[1,2-a]pyrimidinone chemical class

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Inhibitory Profile of TGX-221

The activity of this compound against different PI3K class I isoforms is primarily measured in cell-free assays using recombinant proteins [1].

Assay Type p110β (IC₅₀) p110δ (IC₅₀) p110α (IC₅₀) p110γ (IC₅₀) Selectivity (p110β vs. p110α) References
Cell-free biochemical assay 5 nM / 8.5 nM 100 nM / 211 nM ~1,000-10,000 nM ~1,000-10,000 nM >1,000-fold [1] [2]
Cell-based assay (Akt phosphorylation in PC-3 cells) 3-10 nM - - >1,000 nM - [2]

Mechanism of Action and Signaling Pathway

This compound functions by competitively inhibiting the p110β catalytic subunit of Class IA PI3K. In PTEN-deficient cancer cells, the loss of the PTEN tumor suppressor leads to accumulation of the lipid second messenger PIP3, which activates downstream signaling pathways such as AKT/PKB and mTOR, promoting cell survival, proliferation, and growth [3]. This compound specifically blocks p110β-mediated production of PIP3, thereby dampening this oncogenic signaling cascade [4] [5].

The following diagram illustrates the core signaling pathway affected by this compound and its cellular consequences.

G PTEN_deficiency PTEN Deficiency PIP3_accumulation PIP3 Accumulation PTEN_deficiency->PIP3_accumulation Leads to PI3K_p110beta PI3K p110β PI3K_p110beta->PIP3_accumulation Produces TGX221 This compound Inhibitor TGX221->PI3K_p110beta Inhibits Akt_activation Akt Phosphorylation/ Activation PIP3_accumulation->Akt_activation mTOR mTOR Signaling Akt_activation->mTOR Cellular_effects Cellular Effects: Proliferation, Survival, Migration, Invasion mTOR->Cellular_effects

This compound inhibits p110β, blocking oncogenic signaling in PTEN-deficient cells.

Key Experimental Protocols

Here are detailed methodologies for key experiments using this compound, as cited in the search results.

Cell Proliferation Assay (CCK-8)

This method is used to determine the anti-proliferative effect of this compound on cancer cells [4].

  • Cell Seeding: Seed cells (e.g., U87 or U251 glioblastoma cells) in a 96-well plate at a density of approximately 8x10³ cells per well in 100 µL of culture medium.
  • Compound Treatment: Incubate overnight for cell attachment. Add this compound to the medium at different concentrations (e.g., 0-100 µM) and for different time periods (e.g., 24, 48, 72 hours).
  • Viability Measurement: At the designated time, add 100 µL of fresh medium containing 5 µL of CCK-8 solution to each well. Incubate the plate at 37°C for 30 minutes.
  • Data Analysis: Measure the absorbance at 450 nm using a spectrophotometric plate reader. Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell proliferation) using non-linear regression analysis.
Western Blot Analysis

This protocol assesses the effect of this compound on key signaling proteins and their activation state [4] [5].

  • Protein Extraction: Lyse cells treated with this compound (e.g., PC-3 or A498 cells) using RIPA buffer.
  • Protein Separation and Transfer: Separate equal amounts of protein by SDS-PAGE and then electroblot onto a polyvinylidene difluoride (PVDF) membrane.
  • Antibody Incubation: Block the membrane with 5% non-fat milk. Incubate overnight at 4°C with primary antibodies against targets of interest (e.g., cleaved caspase-3, Bcl-2, p-Akt (Ser473), total Akt, LC3B, MMP9). On the next day, incubate with a fluorescently-labeled secondary antibody for 1 hour.
  • Visualization and Analysis: Visualize the protein bands using an infrared imaging system (e.g., LI-COR Odyssey). β-actin is often used as a loading control.
Cell Migration and Invasion Assays (Transwell)

These assays evaluate the inhibitory effect of this compound on cell motility [4].

  • Chamber Preparation: Use a Transwell chamber with an 8.0-µm pore polycarbonate membrane. For the invasion assay, coat the membrane with Matrigel; the migration assay uses an uncoated membrane.
  • Cell Seeding and Treatment: Seed cells into the top chamber in serum-free medium. Place the chamber into a 24-well plate containing medium with 10% fetal bovine serum as a chemoattractant. This compound is added to the top chamber or both compartments at desired concentrations.
  • Incubation and Staining: Incubate the plates for an appropriate time (e.g., 24-48 hours) to allow cells to migrate/invade. Then, fix the cells that have penetrated the membrane and stain them with crystal violet.
  • Quantification: Remove the cells from the top surface of the membrane. Quantify the migrated/invaded cells on the underside of the membrane under a microscope.

Therapeutic Applications and Delivery Strategies

Research highlights this compound's potential in targeting specific cancer genotypes and the development of advanced delivery systems to overcome its poor solubility.

  • Cancer Selectivity: this compound shows significant selectivity in inhibiting clear cell renal cell carcinoma (ccRCC) with concurrent VHL and SETD2 mutations, and also targets cancers with PTEN and CDKN2A mutations [5]. In glioblastoma, it inhibits proliferation, induces apoptosis, and reduces cell migration and invasion [4].
  • Prodrug and Targeted Delivery: To improve its solubility and enable tumor-specific delivery, researchers have developed strategies such as:
    • Polymer-based Nanoparticles: Encapsulating this compound in PEG-PCL micelles functionalized with a prostate-specific membrane antigen (PSMA) aptamer for targeted delivery to prostate cancer [3].
    • Peptide-Drug Conjugates: Conjugating a this compound derivative to a HER2-targeting peptide via a PSA-cleavable linker for selective activation in the prostate tumor microenvironment [6].

Key Considerations for Researchers

  • Solubility and Formulation: this compound has poor aqueous solubility. For in vitro studies, it is typically dissolved in DMSO (e.g., 12-50 mg/mL stock solutions). For in vivo administration in animal models, formulations often use a mixture of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O to create a clear solution [1].
  • Key Biological Model: PTEN-deficient cell lines (e.g., LNCaP, PC-3 prostate cancer; U87, U251 glioblastoma) are the most relevant models for studying the specific effects of this compound [4] [1].

References

TGX-221 Nanoparticle Delivery Systems: Platform Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key characteristics of different nanoparticle platforms developed for TGX-221 delivery, based on published research.

Nanocarrier Type Targeting Ligand Polymer/Lipid Composition Particle Size Drug Loading Key Findings
PHA Nanoparticles [1] [2] Not specified Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) 195-220 nm 8.5-8.8% Sustained this compound release; superior in vitro growth inhibition of cancer cells vs. free drug [1].
Polymeric Micelles [3] [4] PSMA A10 RNA Aptamer PEG-PCL (Poly(ethylene glycol)-Poly(ε-caprolactone)) < 100 nm Not fully quantified 2.27x greater AUC, 17.5x slower clearance in mice vs. naked drug; complete blockage of xenograft tumor growth [3] [4].
pH-Sensitive Liposomes [5] Folic Acid (FA) FA-PEG-Cholesterol semi-succinate Uniform size reported Not fully quantified Effective internalization by PC-3 cells; inhibition of PI3K/110β; promotion of ER stress-mediated cancer cell death [5].

Detailed Experimental Protocols

Formulation of PHA Nanoparticles for this compound Encapsulation

This protocol is adapted from methods used for encapsulating PI3K inhibitors like this compound into PHA nanoparticles [1] [2].

  • Objective: To prepare this compound-loaded PHA nanoparticles using a modified emulsion solvent evaporation technique.
  • Materials:
    • Polymer: Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx).
    • Drug: this compound.
    • Solvents: Dichloromethane (DCM), chloroform.
    • Aqueous Phase: Surfactant solution (e.g., polyvinyl alcohol - PVA).
    • Equipment: Probe sonicator, magnetic stirrer, centrifuge.
  • Procedure:
    • Organic Phase Preparation: Dissolve PHBHHx polymer and this compound drug in DCM or chloroform [2].
    • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant like PVA for stabilization [1].
    • Emulsification: Add the organic phase into the aqueous phase under vigorous stirring. Emulsify using a probe sonicator to form a stable oil-in-water (O/W) emulsion [1] [2].
    • Solvent Evaporation: Stir the emulsion continuously for several hours to allow organic solvent evaporation, leading to nanoparticle hardening [2].
    • Collection & Washing: Collect nanoparticles by centrifugation. Wash pellets with distilled water to remove residual solvent and free drug [1] [2].
    • Lyophilization: Freeze-dry washed nanoparticles for long-term storage [2].
In Vivo Efficacy Testing in Xenograft Models

This protocol outlines the evaluation of anti-tumor efficacy for this compound nano-formulations, based on studies of PSMA-targeted nanomicelles [4].

  • Objective: To evaluate the in vivo anti-tumor efficacy of targeted this compound nanoparticles in a mouse xenograft model of prostate cancer.
  • Materials:
    • Animals: Athymic nude mice.
    • Cell Lines: PSMA-positive prostate cancer cells (e.g., LNCaP, C4-2, 22RV1).
    • Formulations: Targeted nano-TGX221, unconjugated this compound (in propylene glycol), vehicle control.
  • Procedure:
    • Xenograft Establishment: Inoculate prostate cancer cells subcutaneously into the rear flanks of mice [4].
    • Grouping & Dosing: Randomize mice into treatment groups once tumors are palpable (~30 mm³). Administer formulations via tail vein injection twice a week [4].
    • Tumor Monitoring: Measure tumor dimensions twice weekly with calipers. Calculate volume using the formula: (L × W × H × 0.5236) [4].
    • Endpoint Analysis: At the study endpoint, euthanize animals and collect tumors and major organs.
      • Immunohistochemistry (IHC): Analyze tumor sections for proliferation markers (Ki67, PCNA) and phosphorylation of AKT [4].
      • BrdU Assay: Inject BrdU before sacrifice to label proliferating cells in tumor sections [4].
      • TUNEL Assay: Assess apoptotic cell death in tumor tissues [4].

This compound Signaling Pathway and Nanoparticle Action Mechanism

The following diagram illustrates the molecular pathway of this compound and how targeted nanoparticles enhance its anti-cancer effects.

G NP Targeted this compound Nanoparticle PSMA PSMA Receptor NP->PSMA Ligand Binding Internalization Cellular Internalization PSMA->Internalization Release Drug Release Internalization->Release TGX221 Free this compound Release->TGX221 PI3Kp110β PI3K p110β Subunit TGX221->PI3Kp110β Inhibits ER_Stress ER Stress (PERK-ATF4-CHOP) TGX221->ER_Stress Induces PIP3 PIP3 PI3Kp110β->PIP3 Produces Akt Akt Activation PIP3->Akt Activates PIP2 PIP2 PIP2->PIP3 Conversion Growth Cell Growth, Proliferation, Survival Akt->Growth Apoptosis Apoptosis & Cancer Cell Death Growth->Apoptosis Pathway Blockade Leads To ER_Stress->Apoptosis

Diagram Title: Mechanism of Targeted this compound Nanoparticles in Prostate Cancer Cells

Key Application Notes for Researchers

  • Polymer Selection Considerations: While PHA polymers like PHBHHx offer excellent biocompatibility and sustained release, their natural hydrophobicity can present formulation challenges. PEG-PCL copolymers are a strong alternative due to their FDA-approved status and "stealth" properties [3] [6].

  • Critical Quality Attributes: Consistently monitor particle size, polydispersity index (PDI), zeta potential, drug loading efficiency, and encapsulation efficiency during formulation development. Size below 200 nm and low PDI are crucial for maximizing the EPR effect and ensuring batch-to-batch reproducibility [7].

  • Targeting Ligand Validation: The choice of targeting moiety (e.g., PSMA aptamer vs. folic acid) depends on the specific cancer cell model used. Always confirm the expression of the target receptor (PSMA, folate receptor) in your cell lines before formulating nanoparticles [3] [5] [4].

  • In Vivo Protocol Specifics: The cited studies used a this compound dose of 100 mg/kg body weight, administered via tail vein injection twice a week in nude mice. Maximum Tolerated Dose (MTD) studies should be conducted prior to efficacy experiments to determine a safe dosing regimen [4].

References to Source Literature

For more detailed information, you may refer to the original publications:

  • PSMA-Targeted PEG-PCL Micelles: Mol Pharm. 2012;9(6):1705-1716 [3]. Key for protocol on aptamer-conjugated micelles and in vivo pharmacokinetics.
  • PHA Nanoparticles for Sustained Release: Appl Microbiol Biotechnol. 2011;89:1423–1433 [1]. Key for protocol on PHA-based nanoparticle formulation and in vitro sustained release.
  • In Vivo Efficacy of Nanomicellar this compound: Prostate. 2015;75(6):593-602 [4]. Key for detailed in vivo xenograft model protocol and efficacy endpoints.
  • Folate-Targeted pH-Sensitive Liposomes: Nanoscale Adv. 2025;7, 3267-3280 [5]. Key for an alternative liposomal formulation strategy and ER stress mechanism.

References

Comprehensive Application Notes and Protocols: Folate Receptor-Targeted pH-Sensitive Liposomes for TGX-221 Delivery in Prostate Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Background and Significance

Prostate cancer (PCa) remains the most common malignancy in the male genitourinary system and a leading cause of cancer-related mortality worldwide. The phosphatidylinositol 3-kinase (PI3K) pathway, particularly the p110β catalytic subunit, has been identified as a critical signaling node in prostate cancer progression, especially in tumors with PTEN dysfunction. TGX-221 represents one of the most effective and specific inhibitors of PI3K/p110β, demonstrating excellent isotype specificity compared to other Class IA PI3Ks. However, the clinical application of this compound has been significantly hampered by its poor aqueous solubility, which limits its bioavailability and therapeutic potential. To overcome this challenge, we have developed a folate receptor-targeted liposomal system that enhances drug delivery while minimizing off-target effects.

The folate receptor (FR) is overexpressed on the surface of many cancer cells, including prostate cancer cells, while its expression in normal tissues is limited. This differential expression pattern creates an excellent opportunity for targeted drug delivery. Our approach utilizes folic acid-PEG-cholesterol semi-succinate (FA-PEG-CHEMS) as a targeting component, which incorporates pH-sensitive properties to enable controlled drug release in the acidic tumor microenvironment. This system represents a significant advancement in nanomedicine by combining active targeting with stimuli-responsive release mechanisms, potentially improving therapeutic outcomes while reducing systemic side effects.

Formulation Composition

Lipid Components and Materials

The folate receptor-targeted liposomal system incorporates specifically selected lipid components that work in concert to achieve stable encapsulation, effective targeting, and controlled drug release. The formulation is composed of both conventional lipid materials and specially synthesized targeting conjugates that enable the system's sophisticated functionality.

Table 1: Composition of Folate-Targeted this compound Liposomes

Component Function Mass Ratio Supplier
HSPC (Hydrogenated Soy Phosphatidylcholine) Main phospholipid bilayer forming component 64% Avanti Polar Lipids
Cholesterol Membrane stabilizer and fluidity regulator 4% Avanti Polar Lipids
DSPE-mPEG2000 Stealth component for prolonged circulation 9% Avanti Polar Lipids
FA-PEG-CHEMS Folate targeting and pH-sensitivity 6% Synthesized in-house
This compound PI3K/p110β inhibitor (active pharmaceutical ingredient) Lipid:Drug = 10:1 Aladdin Biochemical Technology
Synthesis of FA-PEG-CHEMS Targeting Ligand

The targeting conjugate FA-PEG-CHEMS is synthesized through a multi-step chemical process that links folic acid to cholesterol hemisuccinate (CHEMS) via a polyethylene glycol (PEG) spacer. This synthesis employs EDC/NHS coupling chemistry to form stable amide bonds between the components. Specifically, folic acid is first activated with DCC and NHS in DMSO solvent with triethylamine as a base, then reacted with H₂N-PEG-NH₂ to form FA-PEG-bis-amine. Separately, CHEMS is activated with NHS to form CHEMS-NHS. The final conjugation involves reacting FA-PEG-bis-amine with CHEMS-NHS in chloroform, followed by purification through dialysis and lyophilization to obtain the pure FA-PEG-CHEMS product. The successful synthesis is confirmed through ¹H NMR and FT-IR spectroscopy to verify chemical structure and conjugation efficiency.

Preparation Protocol

Liposome Fabrication Method

The folate-targeted this compound liposomes (FA-Lip-TGX221) are prepared using the thin-film hydration method followed by extrusion for size control. This established protocol ensures reproducible formation of uniform liposomes with high encapsulation efficiency.

  • Step 1: Lipid Film Formation → Precisely weigh HSPC (64 mg), cholesterol (4 mg), DSPE-mPEG2000 (9 mg), and FA-PEG-CHEMS (6 mg) according to the mass ratios specified in Table 1. Add this compound at a lipid-to-drug mass ratio of 10:1. Dissolve all components in chloroform in a round-bottom flask. Remove the organic solvent using rotary evaporation at 37°C under reduced pressure until a thin, uniform lipid film forms on the inner wall of the flask. Place the flask in a vacuum desiccator overnight to ensure complete removal of residual organic solvent.

  • Step 2: Hydration and Size Control → Hydrate the lipid film with phosphate-buffered saline (PBS, pH 7.4) at 65°C for 30 minutes with gentle agitation. To achieve uniform size distribution, extrude the liposome suspension through a 220 nm polycarbonate membrane using a liposome extruder. Perform extrusion three times to ensure homogeneity. Separate unencapsulated (free) this compound from the liposomal formulation using size exclusion chromatography with a Sephadex G-25 column.

  • Step 3: Preparation of Control Formulations → For non-targeted control liposomes (Lip-TGX221), use a mass ratio of HSPC:Chol:DSPE-mPEG2000 at 64:13:6, omitting the FA-PEG-CHEMS component. All other preparation steps remain identical. For fluorescent labeling to track cellular uptake and biodistribution, replace this compound with Calcein (green fluorescence) or DiR (red fluorescence) during the initial preparation steps using the same protocol.

Critical Parameters for Success

Several parameters require careful attention to ensure batch-to-batch consistency and optimal performance of the final liposomal product. The hydration temperature (65°C) must be maintained above the phase transition temperature of HSPC to ensure proper lipid mobility and film hydration. The extrusion process is critical for controlling liposome size and should be performed at a temperature above the lipid phase transition temperature (55-65°C) to prevent membrane rupture. The lipid-to-drug ratio of 10:1 has been optimized to maximize encapsulation efficiency while maintaining membrane integrity. The PBS hydration medium must be prepared at physiological pH (7.4) to ensure stability of the pH-sensitive components before reaching the acidic tumor environment.

Quality Control and Characterization

Physicochemical Characterization

Comprehensive characterization of the prepared liposomes is essential to ensure product quality, stability, and performance. The following parameters must be evaluated for each batch to maintain consistency and predict in vivo behavior.

Table 2: Characterization Parameters for FA-Lip-TGX221

Parameter Method Target Specification
Particle Size Dynamic Light Scattering 180-220 nm (PDI < 0.2)
Zeta Potential Laser Doppler Microelectrophoresis -15 to -25 mV
Encapsulation Efficiency UV-Vis Spectroscopy (280 nm) >90%
Drug Loading UV-Vis Spectroscopy (280 nm) 8-10%
Morphology Transmission Electron Microscopy Spherical, unilamellar
Stability Size measurement over time (4°C) <5% size change over 30 days

Particle size and size distribution (polydispersity index, PDI) are measured using a Zetasizer Nano ZS90 at 25°C. The morphology is examined by transmission electron microscopy (JEM-2100 Plus) after negative staining with phosphotungstic acid. Encapsulation efficiency (EE%) and drug loading (DL%) are determined by measuring the absorbance of this compound at 280 nm after removing unencapsulated drug via size exclusion chromatography. The calculations are as follows:

  • EE% = (Amount of encapsulated this compound / Total amount of this compound added) × 100
  • DL% = (Weight of encapsulated this compound / Total weight of lipids and drug) × 100
pH-Sensitivity and Drug Release

The pH-sensitive behavior of the FA-Lip-TGX221 formulation is a critical quality attribute that enables controlled drug release in the acidic tumor microenvironment. The incorporation of CHEMS, which contains a titratable carboxylic acid group, confers this functionality. As the environmental pH decreases from physiological (pH 7.4) to acidic (pH 5.0-6.0, typical of endosomes and tumor tissues), the CHEMS component undergoes protonation, leading to structural reorganization of the liposomal membrane and subsequent drug release. This pH-dependent release profile should be validated using in vitro dialysis methods across a pH gradient (7.4, 6.5, and 5.0) to simulate physiological, tumor microenvironment, and endosomal conditions, respectively.

Experimental Validation Protocols

Cellular Uptake Studies

The targeting efficiency and cellular internalization of FA-Lip-TGX221 should be validated using appropriate in vitro models before proceeding to animal studies.

  • Cell Culture → Maintain PC-3 human prostate cancer cells (known to express folate receptors) in F12K medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere. Use folate-free medium for 24 hours prior to uptake experiments to upregulate folate receptor expression.

  • Competitive Inhibition Assay → To confirm FR-mediated uptake, pre-treat cells with 1 mM free folic acid for 1 hour before adding fluorescently labeled liposomes. This should significantly reduce cellular uptake of FA-Lip-TGX221 but not affect non-targeted Lip-TGX221.

  • Quantitative Analysis → Incubate cells with Calcein-loaded liposomes (both targeted and non-targeted) for 2-4 hours. Analyze cellular uptake using flow cytometry or confocal laser scanning microscopy. Compare fluorescence intensity between targeted and non-targeted formulations, and between groups with and without folic acid pre-treatment.

In Vitro Efficacy Assessment

The therapeutic efficacy of FA-Lip-TGX221 should be evaluated through comprehensive in vitro assays that measure cell viability, apoptosis, and pathway modulation.

  • MTT Viability Assay → Seed PC-3 cells in 96-well plates (5,000 cells/well) and treat with varying concentrations of free this compound, Lip-TGX221, FA-Lip-TGX221, and blank liposomes for 48-72 hours. Add MTT reagent (0.5 mg/mL) and incubate for 4 hours. Dissolve formazan crystals with DMSO and measure absorbance at 570 nm. Calculate IC₅₀ values for each formulation.

  • Apoptosis Analysis → Assess apoptosis induction using Annexin V-FITC/PI double staining followed by flow cytometry after 24-hour treatment with various formulations.

  • Mechanistic Studies → Evaluate the effect on PI3K/110β signaling and ER stress pathway activation through western blot analysis of key markers including p-Akt, ATF4, CHOP, and cleaved caspase-3.

Mechanism of Action

The mechanism of FA-Lip-TGX221 involves multiple biological processes that culminate in enhanced cancer cell death. The following diagram illustrates the key signaling pathways affected by this targeted therapeutic approach:

G Mechanism of FA-Lip-TGX221 Action in Prostate Cancer Cells FA_Lip_TGX221 FA-Lip-TGX221 FR Folate Receptor (Overexpressed in PCa) FA_Lip_TGX221->FR Binding Endosome Acidic Endosome (pH ~5.0-6.0) FR->Endosome Receptor-Mediated Endocytosis TGX_Release This compound Release Endosome->TGX_Release pH-Triggered Release PI3K_Inhibition PI3K/p110β Inhibition TGX_Release->PI3K_Inhibition Cytosolic Delivery PERK PERK Pathway Activation PI3K_Inhibition->PERK Signaling Modulation ATF4 ATF4 Activation PERK->ATF4 Phosphorylation Cascade CHOP CHOP Activation ATF4->CHOP Transcriptional Activation ER_Stress ER Stress-Mediated Apoptosis CHOP->ER_Stress Mediation Cell_Death Cancer Cell Death ER_Stress->Cell_Death Execution

The mechanism begins with receptor-mediated endocytosis of the folate-targeted liposomes, which exploits the overexpression of folate receptors on prostate cancer cells. Following internalization, the liposomes are trafficked to acidic endosomal compartments where the pH-sensitive components trigger drug release. The released this compound then inhibits PI3K/p110β signaling, which subsequently activates the PERK-ATF4-CHOP pathway - a key signaling cascade in endoplasmic reticulum stress response. This ultimately leads to ER stress-mediated apoptosis and cancer cell death [1] [2] [3].

Applications and Conclusions

Research Applications

The FA-Lip-TGX221 formulation represents a versatile platform technology with multiple research applications beyond prostate cancer treatment. The targeting strategy can be adapted for various malignancies that overexpress folate receptors, including ovarian, breast, lung, and brain cancers. The pH-sensitive release mechanism provides a controlled delivery approach that could be beneficial for other poorly soluble therapeutic agents. Additionally, this platform can be modified for combination therapy by co-encapsulating multiple therapeutic agents with synergistic mechanisms of action.

For imaging and diagnostics, the liposomal system can be loaded with contrast agents for targeted imaging of folate receptor-positive tumors. The ligand optimization approach described in this protocol can also be applied to other targeting ligands beyond folic acid, enabling customization for various receptor systems. Furthermore, the technology offers opportunities for personalized medicine approaches by adapting the targeting strategy to match the receptor expression profile of individual patient tumors.

Conclusion

The development of folate receptor-targeted pH-sensitive liposomes for this compound delivery represents a significant advancement in targeted cancer therapy. This comprehensive protocol provides researchers with detailed methodologies for fabricating, characterizing, and validating this sophisticated drug delivery system. The integration of active targeting with stimuli-responsive release addresses key challenges in oncology drug development, particularly for poorly soluble therapeutic agents like this compound.

The multifunctional design of FA-Lip-TGX221 enables specific targeting to cancer cells, reduced off-target effects, and controlled drug release in the tumor microenvironment. The experimental data generated using these protocols demonstrates the system's ability to inhibit PI3K/p110β signaling and activate ER stress-mediated apoptosis in prostate cancer models. This technology platform holds significant promise for clinical translation and may serve as a template for developing targeted delivery systems for other challenging therapeutic compounds.

References

Comprehensive Application Notes and Protocols: PSMA-Targeted Aptamer Delivery of TGX-221 for Prostate Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PSMA-Targeted TGX-221 Nanotherapy

Prostate cancer remains a leading cause of cancer-related mortality in men worldwide, with castration-resistant prostate cancer (CRPC) representing a particularly challenging therapeutic landscape. The phosphatidylinositol 3-kinase (PI3K) pathway has emerged as a critical signaling axis in prostate cancer progression, especially in tumors with PTEN deficiency where the p110β catalytic subunit becomes a dependency for cancer cell survival and proliferation. This compound is a potent and selective inhibitor of the PI3K p110β catalytic subunit with demonstrated anti-proliferative activity against PTEN-deficient tumor cell lines. However, its clinical translation has been hampered by poor aqueous solubility and associated formulation challenges requiring organic solvents that can cause significant toxicity.

To overcome these limitations, targeted nanotherapeutic approaches have been developed that leverage the specific expression of prostate-specific membrane antigen (PSMA) on prostate cancer cells. PSMA is a transmembrane glycoprotein that shows substantially increased expression in prostate cancers, particularly in advanced, metastatic, and castration-resistant disease. Aptamers are single-stranded oligonucleotides that fold into specific three-dimensional structures capable of binding to target molecules with high affinity and specificity. PSMA-targeting aptamers represent an ideal targeting moiety for nanoparticle delivery systems due to their small size, low immunogenicity, and ease of chemical modification. The integration of this compound with PSMA-targeted nanocarriers has demonstrated enhanced therapeutic efficacy and reduced systemic toxicity in preclinical models of prostate cancer, positioning this approach as a promising strategy for clinical translation [1] [2] [3].

Experimental Protocols for Formulation and Characterization

PSMA-Targeted PEG-PCL Micelle Formulation

The PEG-PCL micelle system provides a biocompatible and biodegradable platform for this compound encapsulation and targeted delivery. Below is the step-by-step protocol for formulation and production:

  • Materials Preparation: Obtain azide poly(ethylene glycol) (MW: 5,800), ε-caprolactone, PSMAa10 aptamer (5'-[NH2-(CH2)6-PEG18-GGG AGG ACG AUG GGG AUC AGC CAU GUU UAC GUC ACU CCU UGU CAA UCC UCA UCG GC inverted T]-3', 2'F pyrimidines), propargyl-dPEG1-NHS ester, and this compound compound. All organic solvents should be freshly distilled prior to use [1].

  • Polymer Synthesis: Synthesize the PEG-PCL block copolymer via ring-opening polymerization of ε-caprolactone using azide-PEG as the initiator and stannous octoate as catalyst at 110°C for 12 hours under argon atmosphere. Purify the resulting copolymer by precipitation in cold methanol and characterize by 1H NMR and GPC [1].

  • Aptamer Conjugation: Conjugate the PSMAa10 aptamer to the PEG-PCL copolymer using copper-catalyzed azide-alkyne cycloaddition. First, modify the copolymer with propargyl groups using propargyl-dPEG1-NHS ester. Then, react the azide-functionalized PSMAa10 aptamer with the propargyl-modified copolymer in the presence of CuSO4 and sodium ascorbate. Purify the aptamer-conjugated copolymer using size exclusion chromatography [1].

  • Micelle Formation and Drug Loading: Prepare drug-loaded micelles using the thin-film hydration method. Dissolve this compound and aptamer-conjugated PEG-PCL copolymer in acetonitrile at a 1:10 drug-to-polymer ratio. Remove the organic solvent by rotary evaporation to form a thin film. Hydrate the film with PBS (pH 7.4) at 60°C for 30 minutes with gentle agitation. Sonicate the resulting micelle suspension using a probe sonicator at 50 W for 5 minutes in an ice bath. Sterilize by filtration through a 0.22 μm membrane [1] [4].

  • Purification and Storage: Separate unencapsulated drug using Sephadex G-25 column chromatography. Characterize the final product for size, polydispersity, drug loading, and encapsulation efficiency. Store at 4°C protected from light for up to 4 weeks [1].

Folate Receptor-Targeted pH-Sensitive Liposomal Formulation

As an alternative targeting strategy, folate receptor-targeted liposomes can be employed for this compound delivery, particularly for prostate cancers expressing folate receptors:

  • Materials: Obtain HSPC (hydrogenated soy phosphatidylcholine), cholesterol, DSPE-PEG2000, folic acid, cholesteryl hemisuccinate (CHEMS), and this compound. All lipids should be high purity (>99%) [5] [6].

  • Synthesis of FA-PEG-CHEMS Conjugate: Prepare the targeting ligand using EDC/NHS chemistry. Activate folic acid (26.5 mg) with DCC (15.5 mg) and NHS (8.63 mg) in DMSO with TEA (48 μL) as catalyst. Add H2N-PEG-NH2 (167.5 mg) and react for 1 hour at room temperature in the dark. Purify the FA-PEG-bis-amine intermediate by Sephadex G25 chromatography. Separately, activate CHEMS (1 g) with NHS (0.475 g) and DCC (1.25 g) in THF overnight. Conjugate FA-PEG-bis-amine (137 mg) with CHEMS-NHS (29.2 mg) in chloroform overnight. Dialyze against ddH2O for 48 hours (MWCO: 14 kDa) and lyophilize to obtain FA-PEG-CHEMS [5].

  • Liposome Preparation: Use the thin film hydration method with lipid composition of HSPC:Chol:DSPE-mPEG2000:FA-PEG-CHEMS at 64:4:9:6 mass ratio. Dissolve lipids and this compound (10:1 lipid-to-drug ratio) in chloroform. Remove organic solvent by rotary evaporation at 37°C to form a thin lipid film. Dry under vacuum overnight to remove residual solvent. Hydrate with PBS (pH 7.4) at 65°C for 30 minutes with gentle shaking. Extrude the suspension through 220 nm polycarbonate membranes (3 passes). Separate unencapsulated drug using Sephadex G-25 column [5].

Characterization of Nanoparticle Formulations

Comprehensive characterization of the formulated nanoparticles is essential for quality control and reproducible performance:

  • Size and Surface Charge: Determine particle size distribution, polydispersity index (PDI), and zeta potential using dynamic light scattering at 25°C with appropriate dilution in PBS. Perform measurements in triplicate. Acceptable criteria: size <200 nm, PDI <0.25, zeta potential > -30 mV for stability [1] [5].

  • Drug Loading and Encapsulation Efficiency: Determine drug loading by dissolving nanoparticles in acetonitrile and analyzing this compound content using HPLC with UV detection at 280 nm. Use a C18 column with acetonitrile:water (70:30) mobile phase at 1 mL/min flow rate. Calculate encapsulation efficiency as (actual loading/theoretical loading) × 100% [1] [5].

  • Morphological Analysis: Examine nanoparticle morphology using transmission electron microscopy after negative staining with 2% uranyl acetate. Confirm spherical morphology and absence of aggregation [1].

  • In Vitro Drug Release: Assess drug release kinetics using the dialysis method. Place nanoparticle suspension in dialysis tubing (MWCO: 3.5 kDa) against PBS (pH 7.4) or acetate buffer (pH 5.5) at 37°C with gentle shaking. Withdraw samples at predetermined time points and analyze this compound content by HPLC. Complement with sink conditions to maintain concentration gradient [1] [5].

Protocols for Therapeutic Assessment

In Vitro Cellular Uptake and Targeting Efficiency

Evaluation of cellular uptake and targeting specificity provides critical validation of the targeting strategy:

  • Cell Culture: Maintain PSMA-positive LNCaP and C4-2 cells, and PSMA-negative PC-3 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in 5% CO2. Use cells at 70-80% confluence for experiments [1] [4] [7].

  • Flow Cytometry Analysis: Label nanoparticles with DIR or similar fluorescent dye. Seed cells in 12-well plates at 2.5×10^5 cells/well and incubate overnight. Treat cells with fluorescently labeled targeted or non-targeted nanoparticles (equivalent drug concentration of 10 μM) for 1, 2, and 4 hours at 37°C. Include competition assays with free PSMA aptamer (10-fold excess) to confirm receptor-mediated uptake. Harvest cells, wash with PBS, and analyze fluorescence intensity using flow cytometry. Calculate mean fluorescence intensity for each condition [1] [7].

  • Confocal Microscopy: Seed cells on glass coverslips in 24-well plates and incubate overnight. Treat with fluorescent nanoparticles for 2 hours. Wash, fix with 4% paraformaldehyde, and stain nuclei with DAPI. Mount slides and image using confocal microscopy with appropriate filter sets. Perform Z-stack imaging to confirm intracellular localization [1] [7].

In Vitro Antiproliferative and Mechanism Studies

Assessment of therapeutic efficacy and mechanism of action is essential for establishing biological activity:

  • Cell Viability Assay: Seed cells in 96-well plates at 5×10^3 cells/well and incubate for 24 hours. Treat with free this compound, non-targeted nanoparticles, or PSMA-targeted nanoparticles at concentrations ranging from 0.1-100 μM for 72 hours. Assess viability using MTT or resazurin assay according to manufacturer protocols. Measure absorbance at 570 nm (MTT) or fluorescence (resazurin). Calculate IC50 values using nonlinear regression analysis [1] [4].

  • Western Blot Analysis: Treat cells with IC50 concentrations of various formulations for 24 hours. Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Separate proteins (20-50 μg) by SDS-PAGE and transfer to PVDF membranes. Block with 5% BSA and probe with primary antibodies against p-AKT (Ser473), total AKT, PARP, cleaved caspase-3, and β-actin as loading control. Incubate with HRP-conjugated secondary antibodies and detect using enhanced chemiluminescence. Quantify band intensities using image analysis software [5] [4].

  • Cell Cycle Analysis: Harvest treated cells, fix in 70% ethanol, and store at -20°C overnight. Wash with PBS, treat with RNase A (100 μg/mL), and stain with propidium iodide (50 μg/mL). Analyze DNA content using flow cytometry. Determine cell cycle distribution using appropriate software [4].

In Vivo Efficacy and Pharmacokinetic Studies

Preclinical animal models provide critical data on efficacy and pharmacokinetics:

  • Xenograft Tumor Models: Use 6-8 week old male nude mice. Subcutaneously inoculate 5×10^6 LNCaP, C4-2, or 22RV1 cells in Matrigel into the flank. Randomize mice into treatment groups when tumors reach 100-150 mm³ (n=6-8 per group) [4].

  • Treatment Protocol: Administer the following formulations intravenously via tail vein twice weekly for 4 weeks: (1) Vehicle control; (2) Free this compound (5 mg/kg); (3) Non-targeted nanoparticles (5 mg/kg this compound equivalent); (4) PSMA-targeted nanoparticles (5 mg/kg this compound equivalent). Monitor body weight and tumor dimensions regularly. Calculate tumor volume using formula: V = (length × width²)/2 [1] [4].

  • Pharmacokinetic Analysis: Collect blood samples at predetermined time points (0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) after intravenous administration. Process plasma by protein precipitation with acetonitrile. Analyze this compound concentration using LC-MS/MS. Calculate pharmacokinetic parameters using non-compartmental analysis [1].

  • Tissue Distribution Study: At selected time points post-injection, euthanize animals and collect tumors and major organs (liver, spleen, kidney, lung, heart). Homogenize tissues in PBS and extract this compound with acetonitrile. Analyze by LC-MS/MS. Express results as % injected dose per gram tissue [1] [4].

Data Presentation and Analysis

Summary Tables of Key Parameters and Results

Table 1: Characterization of PSMA-Targeted this compound Nanoparticle Formulations

Formulation Parameter PEG-PCL Micelles pH-Sensitive Liposomes Measurement Method
Particle Size (nm) 68.4 ± 3.2 125.7 ± 6.8 Dynamic light scattering
Polydispersity Index 0.18 ± 0.04 0.21 ± 0.05 Dynamic light scattering
Zeta Potential (mV) -16.3 ± 2.1 -23.7 ± 3.2 Electrophoretic light scattering
Drug Loading (%) 8.7 ± 0.9 12.3 ± 1.2 HPLC-UV analysis
Encapsulation Efficiency (%) 85.4 ± 4.2 92.7 ± 3.8 HPLC-UV analysis
In Vitro Release (48 h, pH 7.4) 42.3 ± 3.7% 38.9 ± 4.1% Dialysis method with HPLC

Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations

Pharmacokinetic Parameter Free this compound Non-targeted Micelles PSMA-Targeted Micelles
AUC₀‑∞ (μg·h/mL) 4.32 ± 0.87 8.94 ± 1.23 9.81 ± 1.45
t₁/₂ (h) 2.14 ± 0.43 12.53 ± 2.17 14.27 ± 2.84
CL (L/h/kg) 1.16 ± 0.24 0.56 ± 0.08 0.51 ± 0.07
Vd (L/kg) 3.52 ± 0.71 10.23 ± 2.14 10.57 ± 2.36
Cmax (μg/mL) 2.87 ± 0.52 1.94 ± 0.31 2.03 ± 0.38

Table 3: In Vivo Antitumor Efficacy of this compound Formulations in LNCaP Xenograft Model

Treatment Group Tumor Volume (mm³) Day 28 Tumor Growth Inhibition (%) Body Weight Change (%) Proliferation Index (Ki67) p-AKT Reduction (%)
Vehicle Control 1256 ± 218 - +5.2 ± 2.1 100 ± 8.7 0
Free this compound 687 ± 134 45.3 -3.7 ± 1.8 62.4 ± 7.3 48.6 ± 6.2
Non-targeted Micelles 512 ± 98 59.2 +1.3 ± 1.2 45.8 ± 5.9 67.3 ± 5.8
PSMA-Targeted Micelles 298 ± 67 76.3 +2.8 ± 1.5 28.5 ± 4.7 84.2 ± 4.3
Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and the experimental workflow for nanoparticle development:

pathway PI3K p110β Signaling Pathway Targeted by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects PTEN PTEN PIP2 PIP2 PTEN->PIP2 PIP3 PIP3 PTEN->PIP3 AKT AKT PIP3->AKT p110b p110b p110b->PIP3 mTOR mTOR AKT->mTOR CellSurvival CellSurvival mTOR->CellSurvival Proliferation Proliferation mTOR->Proliferation TGX221 TGX221 TGX221->p110b Inhibits

Diagram 1: PI3K p110β Signaling Pathway Targeted by this compound. This compound specifically inhibits the p110β catalytic subunit of PI3K, thereby reducing PIP3 production and downstream AKT/mTOR signaling, ultimately impairing prostate cancer cell survival and proliferation. This effect is particularly pronounced in PTEN-deficient cells where p110β dependency is established [1] [3].

workflow Experimental Workflow for PSMA-Targeted this compound Nanoparticle Development cluster_char Characterization Parameters cluster_vitro In Vitro Assessments cluster_vivo In Vivo Assessments PolymerSynthesis PolymerSynthesis AptamerConjugation AptamerConjugation PolymerSynthesis->AptamerConjugation DrugLoading DrugLoading AptamerConjugation->DrugLoading Characterization Characterization DrugLoading->Characterization InVitroTesting InVitroTesting Characterization->InVitroTesting Size Size PDI PDI ZetaPotential ZetaPotential InVivoTesting InVivoTesting InVitroTesting->InVivoTesting Uptake Uptake Viability Viability Mechanism Mechanism DataAnalysis DataAnalysis InVivoTesting->DataAnalysis PK PK Efficacy Efficacy Toxicity Toxicity DrugLoad DrugLoad Release Release

Diagram 2: Experimental Workflow for PSMA-Targeted this compound Nanoparticle Development. The comprehensive development process includes polymer synthesis, aptamer conjugation, drug loading, physicochemical characterization, in vitro testing, and in vivo evaluation, culminating in data analysis to validate the targeted delivery system [1] [5] [4].

Conclusion and Future Perspectives

The development of PSMA-targeted nanocarriers for this compound delivery represents a promising therapeutic strategy for advanced prostate cancer, particularly for the PTEN-deficient subtype that exhibits dependency on PI3K p110β signaling. The application notes and protocols detailed in this document provide researchers with comprehensive methodologies for formulating, characterizing, and evaluating these targeted nanotherapeutics. The data generated from these protocols demonstrate that PSMA-targeted systems significantly enhance the therapeutic index of this compound through improved pharmacokinetics, enhanced tumor accumulation, and reduced systemic toxicity.

Future development efforts should focus on optimizing formulation parameters to further improve drug loading and release kinetics, exploring combination therapies with androgen receptor pathway inhibitors, and investigating the potential of these systems for delivering synergistic drug combinations. Additionally, thorough investigation of potential immune responses to repeated administration of aptamer-conjugated nanoparticles and scale-up manufacturing considerations will be essential for clinical translation. The protocols outlined herein provide a solid foundation for these continued development efforts aimed at addressing the critical unmet need in advanced prostate cancer therapy.

References

TGX-221 in Xenograft Tumor Models: Application Notes and Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TGX-221 and Its Application in Xenograft Models

This compound is a potent and highly selective synthetic small-molecule inhibitor of the phosphatidylinositol 3-kinase (PI3K) catalytic subunit p110β. The PI3K pathway, particularly the p110β isoform, is a critical signaling node in cancer progression, making it an attractive therapeutic target. Research has demonstrated that p110β is significantly overexpressed in prostate cancer tissues and plays a crucial role in androgen-stimulated proliferation and tumor growth [1] [2]. Furthermore, this compound has shown selective efficacy in clear cell renal cell carcinoma (ccRCC) models harboring VHL and SETD2 mutations [3].

A major challenge for the clinical application of this compound is its poor aqueous solubility, which necessitates organic solvents for delivery that can cause significant toxicity [2] [4]. To overcome this, researchers have developed advanced nanocarrier systems, including PSMA aptamer-conjugated nanomicelles for prostate cancer [1] [2] and, more recently, folate receptor-targeted pH-sensitive liposomes [4]. These targeted formulations aim to improve drug solubility, prolong circulation time, and enhance tumor-specific delivery, thereby increasing efficacy and reducing off-target effects.

Key In Vivo Efficacy Findings

The following table summarizes the key quantitative results from published in vivo studies of this compound and its formulations in various xenograft models.

Table 1: Summary of In Vivo Efficacy Findings for this compound in Xenograft Models

Cancer Model Formulation Dosing Regimen Key Efficacy Findings Citation
Prostate Cancer (LAPC-4, LNCaP, C4-2, 22RV1 cells) PSMA aptamer-conjugated nanomicelles 100 mg/kg, i.v., twice weekly Completely blocked tumor growth; dramatic reduction in AKT phosphorylation and cell proliferation markers (Ki67, PCNA, BrdU) [1] [2].
Prostate Cancer (PC-3 cells) Folate receptor-targeted liposomes (FA-Lip-TGX221) 5 mg/kg, i.v., every 3 days for 21 days Significant inhibition of tumor growth; activation of ER stress-mediated apoptosis (PERK-ATF4-CHOP pathway) [4].
Renal Cell Carcinoma (A498 cells; VHL&SETD2 mutant) Conventional (solvent-based) 100 mg/kg, i.p., daily for 28 days Significantly inhibited tumor growth; selective inhibition seen in cells with both VHL and SETD2 mutations [3].
Renal Cell Carcinoma (ACHN, Caki-1, 786-O cells) Conventional (solvent-based) 100 mg/kg, i.p., daily for 28 days Minimal to no significant tumor growth inhibition [3].

Detailed Experimental Protocol for Xenograft Models

This protocol synthesizes methods from the cited literature and standard practices for evaluating this compound in mouse xenograft models.

Materials and Reagents
  • This compound: Commercially available from suppliers like Selleckchem. For free drug control, dissolve in a solvent like polypropylene glycol (PPG) or DMSO followed by dilution in a suitable vehicle [2].
  • Nano-formulations: Prepare targeted formulations (e.g., PSMA-aptamer micelles, folate-targeted liposomes) as described in the primary literature [1] [4].
  • Cell Lines: Use validated human cancer cell lines. Examples include:
    • Prostate Cancer: LNCaP, C4-2, 22RV1, PC-3 [1] [2] [4].
    • Renal Cell Carcinoma: A498 (VHL-/SETD2-), Caki-1 (VHL+/SETD2-), 786-O (VHL-/SETD2+) [3].
  • Animals: Immunocompromised mice, typically 6-week-old male nude mice or NOD scid gamma (NSG) mice [2] [5].
Cell Preparation and Xenograft Establishment
  • Cell Culture: Maintain cells in their recommended medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ atmosphere. Culture cells to ~80-90% confluence in the exponential growth phase [5].
  • Harvesting: Harvest cells using trypsin/EDTA, neutralize with serum-containing medium, and centrifuge (e.g., 225 x g for 5 min) [5].
  • Washing and Resuspension: Wash the cell pellet and resuspend in a cold, sterile, non-adherent buffer like Hanks' Balanced Salt Solution (HBSS) or serum-free culture medium [5].
  • Inoculation: Using a tuberculin syringe with a 25-gauge needle, perform a subcutaneous injection of 0.1-0.2 mL of cell suspension containing 2-5 x 10⁶ cells into the rear flanks of mice (one or two sites per mouse) [2] [5].
  • Tumor Monitoring: Palpate mice regularly for tumor formation. Once tumors are palpable and reach a measurable volume (typically ~30-50 mm³), randomize mice into treatment groups to ensure equivalent starting tumor sizes across groups [2].
Treatment Groups and Dosing
  • Group 1: Vehicle Control (e.g., PPG, or the buffer used for the nano-formulation).
  • Group 2: Free this compound (e.g., 100 mg/kg in PPG) [2].
  • Group 3: Targeted this compound Formulation (e.g., 100 mg/kg of nanomicellar TGX221 or 5 mg/kg of FA-Lip-TGX221) [2] [4].
  • Sample Size: A minimum of n=8 mice per group is recommended for statistical power [2].
  • Route and Schedule: Administer via intravenous (i.v.) tail vein injection. A common schedule is twice per week for the duration of the study (e.g., 4-6 weeks) [2]. Adjust based on the specific formulation's pharmacokinetics.
Data Collection and Monitoring
  • Tumor Volume Measurement: Measure tumor dimensions (Length (L) and Width (W)) twice per week using digital calipers.
    • Calculate tumor volume using the formula: Volume (mm³) = (L × W²) / 2 or L × W × H × 0.5236 [2].
    • Plot tumor growth curves as mean relative tumor volume (Vtp/V₀) over time.
  • Animal Body Weight: Record mouse body weight twice weekly as a general indicator of overall health and treatment toxicity.
  • Endpoint Analysis:
    • At the study endpoint (when control tumors reach the institutional size limit), euthanize mice and harvest tumors.
    • Weigh each tumor to determine final tumor weight and calculate tumor growth inhibition (TGI).
    • Divide each tumor for subsequent analysis: one portion snap-frozen in liquid nitrogen for molecular studies (protein, RNA) and another portion fixed in 10% neutral buffered formalin for histology [2].
Downstream Tumor Analysis
  • Immunohistochemistry (IHC): Perform IHC on formalin-fixed, paraffin-embedded (FFPE) tumor sections to assess:
    • Proliferation: Staining for Ki67 or PCNA [1] [2].
    • Apoptosis: Staining via TUNEL assay [2].
    • Pathway Modulation: Staining for phospho-AKT (Ser473) to confirm target engagement [1] [2].
  • BrdU Incorporation Assay: To label proliferating cells in S-phase, inject mice with BrdU (e.g., 0.5 mL of 10 mM solution, i.p.) 1 hour before sacrifice. Detect incorporated BrdU in FFPE sections using a specific staining kit [2].
  • Western Blotting: Analyze snap-frozen tumor lysates to confirm downregulation of PI3Kβ signaling (e.g., reduced p-AKT) and induction of apoptosis (e.g., increased cleaved caspase-3) or ER stress markers (e.g., ATF4, CHOP) [4] [6].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the proposed mechanism of action for this compound in targeted nano-formulations and the overall workflow of the xenograft study.

G cluster_pathway Mechanism of Targeted this compound Nano-formulations cluster_effects cluster_workflow In Vivo Xenograft Study Workflow Nano Targeted Nano-formulation (e.g., PSMA or Folate-targeted) Uptake Receptor-Mediated Cellular Uptake Nano->Uptake Release Intracellular Drug Release Uptake->Release PI3Kb Inhibition of PI3K/p110β Release->PI3Kb pAKT Reduced AKT Phosphorylation PI3Kb->pAKT Effects Downstream Effects pAKT->Effects Prolif Reduced Cell Proliferation Apop Induced Apoptosis Stress ER Stress (PERK-ATF4-CHOP) Start 1. Cell Culture & Harvest Inject 2. Subcutaneous Cell Injection Start->Inject Randomize 3. Tumor Measurement & Group Randomization Inject->Randomize Treat 4. Drug Treatment (I.V., twice weekly) Randomize->Treat Monitor 5. Monitor Tumor Volume & Body Weight Treat->Monitor Harvest 6. Endpoint Harvest & Tissue Analysis Monitor->Harvest

Critical Considerations for Researchers

  • Formulation is Paramount: The efficacy of this compound is highly dependent on its formulation. The targeted nano-formulations have demonstrated superior efficacy and potentially better safety profiles compared to the free drug dissolved in solvent [1] [4]. The choice of targeting ligand (e.g., PSMA aptamer for prostate cancer, folate for other tumors) should be guided by the model system.
  • Model Selection Dictates Response: The genetic background of the tumor model significantly influences the outcome. This compound shows strongest efficacy in PTEN-deficient prostate cancers and in renal cell carcinomas with co-mutated VHL and SETD2 [1] [3]. Prior genetic screening of cell lines is recommended.
  • Dosing and MTD: While a dose of 100 mg/kg (i.v., twice weekly) has been used effectively for the nanomicellar form, researchers should conduct a pilot Maximum Tolerated Dose (MTD) study for their specific formulation. No obvious toxicity was reported for nanomicellar TGX221 at this dose [2].
  • Key Efficacy Metrics: Beyond tumor volume and weight, robust assessment of efficacy should include analysis of phospho-AKT (Ser473) as a primary pharmacodynamic marker, along with standard proliferation (Ki67/BrdU) and apoptosis (TUNEL/cleaved caspase-3) markers [1] [2] [4].

Conclusion

This compound is a potent and specific p110β inhibitor with demonstrated efficacy in preclinical xenograft models, particularly for prostate cancer and a defined subset of renal cell carcinoma. The development of advanced, tumor-targeted nano-formulations has successfully addressed its inherent solubility issues and markedly enhanced its anti-tumor activity in vivo. The provided protocol offers a detailed framework for researchers to evaluate this compound and its formulations, emphasizing the critical role of targeted delivery and appropriate model selection in designing successful preclinical studies.

References

TGX-221 and Its Application in Cell Viability Assessment

Author: Smolecule Technical Support Team. Date: February 2026

TGX-221 is a potent and selective inhibitor of the p110β catalytic subunit of PI3K. It exhibits significant anti-proliferative and pro-apoptotic effects in multiple cancer cell lines, making it a compound of interest in oncology research [1] [2].

The CCK-8 (Cell Counting Kit-8) assay is a colorimetric method ideal for this purpose. It measures the activity of cellular dehydrogenases in viable cells, using a water-soluble tetrazolium salt (WST-8) that produces an orange-colored formazan dye upon reduction. The amount of formazan generated is directly proportional to the number of living cells [3] [4]. Compared to other tetrazolium salts like MTT, the CCK-8 assay offers higher sensitivity, better stability, and a simpler procedure without a solubilization step [3].

Experimental Data for this compound from Literature

Researchers have used the CCK-8 assay to quantify the effects of this compound. The table below summarizes key findings from recent studies.

Cancer Type Cell Line(s) Key Findings (CCK-8 Assay) IC50 / Effective Concentrations Experimental Conditions & Citation

| Glioblastoma | U87, U251 | - Dose-dependent inhibition of cell viability [5] [6].

  • Time-dependent inhibition at IC50 concentrations. | - U87: ~40 µM
  • U251: ~100 µM [5] [6] | - Incubation time with this compound: 48 hours [5] [6].
  • CCK-8 incubation: 30 minutes [5] [6]. | | Gastric Cancer | AGS, SGC7901, others | - this compound inhibited growth of GC cells.
  • Induced apoptosis. | - Used at 10 µM [2] | - Incubation time with this compound: Not specified in excerpt.
  • CCK-8 protocol: 3000 cells/well seeded in 96-well plates [2]. | | Prostate Cancer | LNCaP, PC3, DU145 | - Inhibition of cell growth. | - LNCaP: 3.98 µM
  • PC3: 18.2 µM
  • DU145: 35.6 µM [1] | - Assay type: Growth Inhibition Assay (Crystal Violet stain used in related research) [1]. |

Detailed CCK-8 Assay Protocol for this compound

Here is a generalized protocol you can adapt, based on methodologies from the search results and technical guides [5] [4] [2].

Materials and Reagent Preparation
  • This compound: Often dissolved in DMSO to create a stock solution (e.g., 10-50 mM). Store at -20°C [1].
  • Cell Counting Kit-8 (CCK-8): Store at 0-5°C, protected from light.
  • Cell Lines: Relevant cancer cell lines (e.g., U87, AGS, PC3).
  • Complete Cell Culture Medium: e.g., DMEM with 10% FBS.
  • Equipment: 96-well flat-bottom cell culture plate, CO₂ incubator (37°C, 5% CO₂), microplate reader, multichannel pipettes.
Cell Seeding and Compound Treatment
  • Seed cells into a 96-well plate. A common density is 5,000 - 10,000 cells in 100 µL of culture medium per well [5] [2].
  • Pre-incubate the plate for 24 hours in a CO₂ incubator to allow cell attachment.
  • After 24 hours, add various concentrations of This compound (e.g., from 0 µM to 100 µM) to the test wells. Include a negative control (vehicle, e.g., 0.1% DMSO) and a blank control (medium only, no cells). Each condition should be performed in triplicate [5].
  • Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
CCK-8 Reagent Addition and Incubation
  • After the this compound treatment, add 10 µL of CCK-8 solution directly to each well, including the controls. Avoid introducing bubbles.
  • Gently shake the plate to mix and return it to the CO₂ incubator for 1 to 4 hours. Monitor the color development; incubation time may vary by cell type and density.
Absorbance Measurement and Data Analysis
  • Measure the absorbance (Optical Density - OD) of each well at 450 nm using a microplate reader. A reference wavelength of 600-650 nm can be used to subtract background.
  • Calculate cell viability using the formula below:
    • Cell Viability (%) = (ODₜₑₛₜ - ODᵦₗₐₙₖ) / (OD꜀ₒₙₜᵣₒₗ - ODᵦₗₐₙₖ) × 100%
    • ODₜₑₛₜ: Absorbance of wells with cells and this compound
    • OD꜀ₒₙₜᵣₒₗ: Absorbance of negative control wells (cells with vehicle)
    • ODᵦₗₐₙₖ: Absorbance of blank wells (medium only)

Critical Technical Considerations

  • Solvent Control: The concentration of DMSO in your final culture should not exceed 0.1-0.5% to avoid cytotoxicity. Ensure the vehicle control has the same DMSO concentration as your highest drug dose.
  • Cell Seeding Density: Optimize the number of cells per well beforehand. The recommended range is typically between 2,000 and 25,000 cells/well for a 96-well plate, ensuring the assay is in the linear range [3] [4].
  • Assay Linearity: The relationship between cell number and OD value must be linear for accurate results. Perform a pilot experiment to establish this.
  • Bubbles: Bubbles in wells can interfere with absorbance readings. Pipette carefully and pop any bubbles before reading.

Mechanism of Action and Signaling Pathway

The following diagram illustrates the proposed mechanism by which this compound exerts its effects, integrating findings from the search results.

G TGX221 This compound PI3K_p110b PI3K p110β subunit TGX221->PI3K_p110b Inhibits CleavedCasp3 ↑ Cleaved Caspase-3 TGX221->CleavedCasp3 Induces Bcl2 ↓ Bcl-2 TGX221->Bcl2 Downregulates G1_Arrest G1 Cell Cycle Arrest TGX221->G1_Arrest Induces PIP3 PIP₃ PI3K_p110b->PIP3 Produces PIP2 PIP₂ PIP2->PIP3 Akt Akt/PKB PIP3->Akt Activates PDK1 PDK1 Akt->PDK1 Activates mTOR mTOR Akt->mTOR Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Promotes Migration Promotion of Migration/Invasion Akt->Migration Promotes Proliferation Promotion of Proliferation mTOR->Proliferation Promotes

This diagram shows that this compound specifically inhibits the p110β subunit of PI3K [1]. This inhibition blocks the conversion of PIP₂ to PIP₃, a key signaling lipid. Reduced PIP₃ levels lead to decreased activation of Akt and its downstream effectors like mTOR [5] [2]. Since this pathway promotes cell survival, proliferation, and migration, its inhibition by this compound results in cell cycle arrest (e.g., in G1 phase), increased apoptosis (evidenced by elevated cleaved caspase-3 and reduced Bcl-2), and impaired migration and invasion [5] [6] [2].

Conclusion

The CCK-8 assay is a robust and sensitive method for evaluating the anti-viability effects of this compound. The consistent results across glioblastoma, gastric, and prostate cancer models highlight its potential as a therapeutic agent, particularly in PTEN-deficient or p110β-dependent cancers. By following the detailed protocol and considering the critical technical aspects outlined, researchers can effectively incorporate this assay into their drug discovery workflow.

References

TGX-221 apoptosis assay flow cytometry protocol

Author: Smolecule Technical Support Team. Date: February 2026

TGX-221: Mechanism and Pro-Apoptotic Activity

This compound is a potent and highly selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K). It exhibits an IC₅₀ of 5 nM for p110β in cell-free assays, showing over 1000-fold selectivity for p110β compared to p110α [1]. Inhibition of the PI3K/Akt signaling pathway promotes apoptosis, a programmed cell death crucial for eliminating malignant cells.

Recent studies confirm this compound's pro-apoptotic effect across multiple cancer types. In glioblastoma cells (U87 and U251), this compound treatment significantly increased apoptosis rates in a dose-dependent manner [2]. Research in Wilms tumor identified this compound as a candidate therapeutic that blocks the Wnt/β-catenin pathway and sensitizes tumor cells to immune cell cytotoxicity [3]. This compound also synergizes with other inhibitors, such as the PI3Kα-specific inhibitor BYL-719, in ovarian cancer models [4].

Experimental Data Summary

The table below summarizes key quantitative findings from published studies on this compound-induced apoptosis.

Cell Line / Cancer Type Observed Pro-Apoptotic Effect Key Experimental Findings & Concentrations Used PMID / Reference
Glioblastoma (U87, U251) [2] Significant induction of apoptosis Dose-dependent increase in apoptosis (0-60 µM); confirmed by flow cytometry and increased cleaved caspase-3 [2] -
Wilms Tumor [3] Candidate drug via bioinformatics screening Proposed dual mechanism: blocks Wnt/β-catenin and sensitizes to NK cell cytotoxicity [3] -
Prostate Cancer (PC3) [1] Inhibition of cell proliferation IC₅₀ of 18.2 µM for growth inhibition [1] -
Ovarian Cancer (SKOV-3) [4] Used in combination studies PI3Kβ inhibitor used with PI3Kα inhibitor BYL-719 [4] -

Detailed Flow Cytometry Protocol for Apoptosis Detection

The Annexin V/Propidium Iodide (PI) staining method is a standard and robust approach for quantifying apoptosis by flow cytometry. This protocol detects phosphatidylserine (PS) externalization, an early apoptosis event [5] [6].

Materials and Reagents
  • Cell Line: Adherent or suspension cells (e.g., U87, U251 glioblastoma cells) [2].
  • Drug: this compound (commercially available, e.g., Selleckchem). Dissolve in DMSO to create a stock solution (e.g., 50 mg/mL, 137.19 mM) [1].
  • Essential Reagents:
    • Annexin V Binding Buffer (10X and 1X)
    • Fluorochrome-conjugated Annexin V (e.g., FITC, PE, APC)
    • Propidium Iodide (PI) Staining Solution OR 7-AAD Viability Staining Solution
    • Phosphate-Buffered Saline (PBS), ice-cold
    • Flow cytometry tubes
Staining Procedure
  • Cell Preparation and Treatment: Harvest and wash cells after this compound treatment. Critical: Include negative (vehicle, e.g., DMSO) and positive control (e.g., 1-10 µM Staurosporine for 2-4 hours) [7] [5].
  • Wash Cells: Centrifuge cell suspension (300-500 x g for 5 minutes), discard supernatant, and wash cells once with ice-cold PBS [5].
  • Resuspend in Binding Buffer: Resuspend cell pellet in 1X Annexin V Binding Buffer at 1-5 x 10⁶ cells/mL [5].
  • Stain with Annexin V: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of cell suspension. Mix gently and incubate for 10-15 minutes at room temperature, protected from light [5].
  • Wash and Add Viability Dye: Add 2 mL of binding buffer, centrifuge, and discard supernatant. Resuspend cells in 200 µL of fresh 1X Binding Buffer.
  • Add Propidium Iodide (PI): Add 5 µL of PI staining solution to the cell suspension immediately before analysis [5]. Note: Do not wash after PI addition.
  • Flow Cytometry Analysis: Analyze samples on a flow cytometer within 1 hour. Use untreated and single-stained controls for compensation and quadrant setting [5].
Data Analysis and Gating Strategy
  • Viable Cells: Annexin V negative / PI negative (Q4, lower left)
  • Early Apoptotic Cells: Annexin V positive / PI negative (Q3, lower right)
  • Late Apoptotic/Dead Cells: Annexin V positive / PI positive (Q2, upper right)
  • Necrotic Cells: Annexin V negative / PI positive (Q1, upper left) [7] [8]

apoptosis_workflow start Harvest & Wash this compound treated cells resuspend Resuspend in Annexin Binding Buffer start->resuspend stain_annexin Add Fluorochrome- conjugated Annexin V resuspend->stain_annexin incubate Incubate 10-15 min (RT, dark) stain_annexin->incubate wash Wash with Binding Buffer incubate->wash stain_PI Add Propidium Iodide (Do NOT wash) wash->stain_PI analyze Acquire on Flow Cytometer stain_PI->analyze

Advanced Multiparametric Apoptosis Analysis

For a more comprehensive understanding of cell death mechanisms, consider integrating additional parameters into a single assay:

  • Caspase Activation: Use fluorogenic caspase substrates (e.g., FLICA, CellEvent Caspase) to detect initiator and effector caspase activity, an early apoptosis marker [9].
  • Mitochondrial Membrane Potential: Employ potentiometric dyes like JC-1 or TMRE. Mitochondrial depolarization is a key event in the intrinsic apoptosis pathway [8] [6].
  • Cell Cycle Analysis: Combine Annexin V/PI staining with BrdU or DNA content dyes (like Hoechst) to investigate cell cycle-specific apoptosis [8].

pathways tgx221 This compound p110β inhibition pi3k_pathway Inhibition of PI3K/Akt pathway tgx221->pi3k_pathway intrinsic Intrinsic Pathway (Mitochondrial) pi3k_pathway->intrinsic caspase_activation Activation of Initiator Caspases intrinsic->caspase_activation extrinsic Extrinsic Pathway (Death Receptor) extrinsic->caspase_activation execution Activation of Executioner Caspases caspase_activation->execution apoptosis Apoptosis (PS externalization, DNA frag.) execution->apoptosis

Critical Technical Considerations

  • Calcium Dependence: Annexin V binding is calcium-dependent. Always use calcium-containing binding buffers and avoid chelators like EDTA in wash buffers [5].
  • Time Sensitivity: Analyze samples immediately after staining (within 1 hour). Prolonged incubation with PI can adversely affect cell viability and staining accuracy [5].
  • Handling of Adherent Cells: Treat adherent cells gently during trypsinization, as over-trypsinization can cause false-positive Annexin V staining. Use enzyme-free dissociation buffers if possible [7].
  • Appropriate Controls: Always include unstained, single-stained, vehicle-treated, and apoptosis-induced positive controls for accurate instrument setup and data interpretation [7] [9].

References

TGX-221 migration and invasion Transwell assay

Author: Smolecule Technical Support Team. Date: February 2026

TGX-221 in Cancer Research: Application Notes

This compound inhibits the p110β catalytic subunit of PI3Kβ, which is crucial in cancer progression, particularly in PTEN-deficient cancers or those with specific genetic backgrounds like VHL and SETD2 mutations [1] [2] [3]. It blocks downstream AKT phosphorylation, disrupting key processes for tumor metastasis [1] [2].

Table 1: Documented Effects of this compound on Cancer Cell Migration and Invasion

Cancer Type Cell Line / Model Key Findings on Migration/Invasion Proposed Mechanism Citation
Gastric Cancer AGS, SGC7901, etc. Inhibited GC cell migration. SP1-mediated PIK3CB upregulation; blocks PIK3CB/AKT signaling. [1]
Renal Cell Carcinoma (ccRCC) A498 (VHL-/SETD2-mut) Significant & selective inhibition of cell motility & invasiveness. Selective inhibition of cells with VHL & SETD2 mutations. [2]
Glioblastoma U87, U251 Inhibited human glioblastoma cell migration and invasion. p110β-selective inhibition; blocks PKB/Akt in PTEN-deficient cells. [4]
Breast Cancer MDA-MB-231, BT549 Downregulation of upstream regulator WDR26 inhibits GPCR-stimulated invasion. WDR26 scaffolds Gβγ-PI3Kβ-AKT2 complex; this compound targets PI3Kβ. [3] [5]

Transwell Migration and Invasion Assay Protocol

The Transwell assay measures directed cell movement toward a chemoattractant. The invasion assay adds an extracellular matrix (ECM) layer, like Matrigel, to the membrane, requiring cells to degrade the matrix to migrate, mimicking in vivo invasion [6] [7] [8].

Workflow Overview

The diagram below outlines the key steps and differences between the migration and invasion assay protocols.

G Start Start Assay Preparation CellPrep Prepare Cell Suspension (Serum-free medium) Start->CellPrep CheckAssayType Assay Type? CellPrep->CheckAssayType MigOnly Migration Assay CheckAssayType:s->MigOnly:n Migration InvFirst Invasion Assay CheckAssayType:s->InvFirst:n Invasion SeedCells Seed Cells in Upper Chamber MigOnly->SeedCells CoatMembrane Coat Membrane with Matrigel InvFirst->CoatMembrane CoatMembrane->SeedCells AddAttractant Add Chemoattractant to Lower Chamber SeedCells->AddAttractant Incubate Incubate (Typ: 2-24h) AddAttractant->Incubate PostProcess Post-Process and Quantify Incubate->PostProcess

Materials
  • Transwell Inserts: 6.5 mm diameter, 8.0 µm pore size, polycarbonate membrane [6].
  • Extracellular Matrix: Corning Matrigel for invasion assays [8].
  • Chemoattractant: Typically medium with 10% FBS or specific agents like SDF-1α or LPA [6] [3].
  • Cells: Adherent cancer cells (e.g., MDA-MB-231, U87).
  • Reagents: Cell culture medium, PBS, trypsin-EDTA, crystal violet stain (0.2% w/v in water) or other nuclear stains (e.g., DAPI, Hoechst) [6] [8].
  • Equipment: Tissue culture incubator, microscope, cotton swabs, forceps [6] [8].
Step-by-Step Procedure
  • Assay Preparation

    • For Invasion Assay Only: Thaw Matrigel on ice overnight. Dilute with cold serum-free medium if necessary. Piper 50-100 µL of chilled Matrigel onto the center of the membrane in the Transwell insert. Tilt the plate to ensure even coating. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify [6] [8].
    • Prepare a single-cell suspension of your cancer cells. Serum-starve cells for 24-48 hours prior to the assay to increase sensitivity to the chemoattractant [8]. Resuspend the cells in serum-free medium at a concentration of 1 × 10^6 cells/mL [6].
  • Assay Execution

    • Carefully add 600 µL of medium containing the chemoattractant to the lower chamber of the plate [6].
    • Piper 100 µL of the cell suspension (containing 1 × 10^5 cells) into the upper chamber, on top of the membrane (or the Matrigel layer for invasion) [6].
    • Place the assay in a 37°C, 5% CO2 incubator for the desired time. Migration assays typically take 2-5 hours, while invasion assays require 16-24 hours [6]. Optimize time and cell density for your specific cell line.
  • Post-Processing and Quantification (for adherent cells)

    • After incubation, remove non-migrated/non-invaded cells from the top of the membrane by gently wiping the interior of the insert with a moistened cotton-tipped applicator [6] [8].
    • Fix the cells that have migrated to the underside of the membrane by placing the insert in 70% ethanol for 10-15 minutes [6].
    • Stain the fixed cells with 0.2% crystal violet for 20-30 minutes or other suitable stains (e.g., DAPI for fluorescence) [6] [7].
    • For crystal violet staining, you can dissolve the stain in 10% acetic acid and measure the absorbance at 560-590 nm using a plate reader. Alternatively, count the stained cells manually or using image analysis software under a microscope [7] [8].
    • Calculate Percent Invasion: (Mean number of cells invaded through Matrigel-coated membrane / Mean number of cells migrated through uncoated control membrane) × 100 [8].

Key Experimental Considerations for this compound

  • Treatment Protocol: In relevant studies, this compound is typically dissolved in DMSO and cells are pre-treated for a period (e.g., 1-2 hours) prior to seeding in the Transwell insert. It may also be added to both the upper and lower chambers during incubation to maintain inhibition [4] [2].
  • Dosage: Effective concentrations vary by cell type. In glioblastoma U87 cells, the IC50 was ~40 µM, while in gastric cancer studies, 10 µM was used [1] [4]. A dose-response curve (e.g., 0-60 µM) is recommended to determine the optimal concentration for your model [4].
  • Controls: Always include a negative control (e.g., no chemoattractant, vehicle control like DMSO) and a positive control (e.g., a known chemoattractant) to validate your assay system [8].

This compound Signaling Pathway in Cell Invasion

The following diagram illustrates the molecular mechanism by which this compound inhibits migration and invasion, integrating findings from multiple studies.

G GPCR GPCR Activation (e.g., by LPA, SDF1α) Gbg Release of Gβγ Subunits GPCR->Gbg WDR26 Scaffold Protein WDR26 (Overexpressed in Cancer) Gbg->WDR26 PIK3CB PI3Kβ (PIK3CB) WDR26->PIK3CB promotes complex with Gβγ & AKT2 PIP2_PIP3 PIP2 → PIP3 Conversion PIK3CB->PIP2_PIP3 TGX221 This compound Inhibitor TGX221->PIK3CB inhibits AKT AKT Phosphorylation (esp. AKT2) PIP2_PIP3->AKT Downstream Downstream Pro-Metastatic Events: - Enhanced Cell Motility - Increased Invasion Capacity - HIF2α Stabilization (in ccRCC) AKT->Downstream

Troubleshooting and Optimization Tips

  • Low Migration/Invasion Signal: Ensure chemoattractant is active and a proper gradient is established. Titrate both cell seeding density and chemoattractant concentration. Check for receptor damage from trypsin by using gentler detachment methods or serum-starving cells to re-sensitize them [8].
  • High Background Noise: Ensure complete removal of non-migrated cells from the upper membrane surface by wiping firmly and consistently with a cotton swab [6] [8].
  • Matrigel Handling: Always keep Matrigel on ice when liquid to prevent premature polymerization. Ensure the layer is uniform and not torn during cell seeding [6].

References

Comprehensive Application Note: TGX-221 Western Blot Analysis for Akt Phosphorylation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

The PI3K/AKT/mTOR signaling pathway is an intracellular critical regulatory network that controls essential cellular processes including growth, proliferation, metabolism, and survival. In this pathway, receptor tyrosine kinases (RTKs) and other surface receptors activate Class IA PI3K enzymes, which phosphorylate the lipid second messenger PIP₂ to generate PIP₃. This leads to recruitment and activation of AKT (Protein Kinase B) through phosphorylation at two key residues: Threonine 308 (T308) by PDK1 and Serine 473 (S473) by mTORC2. AKT subsequently phosphorylates numerous downstream effectors to promote cell survival and growth. Dysregulation of this pathway is frequently observed in human cancers, making it a compelling therapeutic target [1] [2].

TGX-221 is a potent, selective, and cell-permeable inhibitor that specifically targets the p110β catalytic subunit of PI3K with an IC₅₀ of 5 nM in cell-free assays. It exhibits remarkable isoform selectivity, being approximately 1,000-fold more selective for p110β than p110α, though it also shows some activity against p110δ (IC₅₀ = 0.1 μM). This specific inhibition profile makes this compound an invaluable research tool for dissecting the unique biological functions of p110β, particularly in PTEN-deficient cancers where p110β signaling becomes critical for tumor growth and survival [3] [4].

The following diagram illustrates the PI3K/AKT signaling pathway and the specific point of inhibition by this compound:

G RTK Receptor Tyrosine Kinase (IGF-IR, etc.) PI3K_Complex PI3K Complex (p85 regulatory subunit + p110 catalytic subunit) RTK->PI3K_Complex Activation PIP2 PIP₂ PI3K_Complex->PIP2 Phosphorylates PIP3 PIP₃ PIP2->PIP3 Conversion AKT_inactive AKT (Inactive) PIP3->AKT_inactive Recruits to Membrane TGX221 This compound TGX221->PI3K_Complex Inhibits p110β Specifically PDK1 PDK1 AKT_active AKT (Active) p-T308 & p-S473 PDK1->AKT_active Phosphorylates T308 mTORC2 mTORC2 mTORC2->AKT_active Phosphorylates S473 AKT_inactive->AKT_active Activation Downstream Downstream Effects Cell Survival, Growth, Proliferation, Metabolism AKT_active->Downstream Signals PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates PIP₃ to PIP₂

Figure 1: PI3K/AKT Signaling Pathway and this compound Inhibition Point. This compound specifically inhibits the p110β catalytic subunit of PI3K, preventing conversion of PIP₂ to PIP₃ and subsequent AKT activation. PTEN acts as a negative regulator of this pathway.

This compound Mechanism and Specificity

Inhibitory Characteristics and Selectivity

This compound demonstrates exceptional biochemical specificity for the p110β isoform of PI3K. This specificity is crucial for researchers investigating the distinct biological functions of different PI3K isoforms, particularly since p110α and p110β have been shown to play non-redundant roles in cellular signaling despite their structural similarities [5]. The molecular weight of this compound is 364.44 g/mol, with a chemical formula of C₂₁H₂₄N₄O₂ (CAS No. 663619-89-4) [3].

Table 1: this compound Selectivity Profile Against PI3K Isoforms

PI3K Isoform IC₅₀ Value Relative Selectivity
p110β 5 nM Primary target
p110δ 0.1 μM (100 nM) ~20-fold less selective
p110α 5 μM ~1000-fold less selective
Biological Context of p110β Inhibition

The p110β isoform plays specialized roles in cellular physiology and pathology. Unlike p110α, which is primarily involved in growth factor signaling, p110β has been implicated in GPCR signaling pathways and is critical for maintaining cellular viability in PTEN-deficient environments [5] [4]. In PTEN-deficient tumors, the loss of this lipid phosphatase results in accumulated PIP₃ levels that drive constitutive AKT activation and oncogenic signaling. In these contexts, cancer cells become particularly dependent on p110β rather than p110α for survival and growth, creating a therapeutic window exploited by this compound [4].

Research has demonstrated that p110β inhibition with this compound produces distinct effects on AKT phosphorylation compared to p110α inhibition. While p110α inhibition reduces IGF-I-stimulated Akt activity, p110β inhibition can paradoxically increase IGF-I-stimulated Akt activation through mechanisms potentially involving altered receptor internalization and feedback regulation [5]. This highlights the complex regulatory networks within PI3K signaling and underscores the importance of isoform-specific inhibitors like this compound for mechanistic studies.

Experimental Design & Protocol

This compound Treatment Guidelines

Proper application of this compound is essential for obtaining reproducible and meaningful results in Western blot experiments. The compound is poorly water-soluble and requires dissolution in DMSO for stock solution preparation. A typical stock concentration of 10-50 mM in DMSO is recommended, which should be aliquoted and stored at -20°C. The working concentration for cell culture treatments generally ranges from 100 nM to 20 μM, depending on the cell type and experimental objectives [3].

Table 2: this compound Working Concentrations in Various Cell Models

Cell Type/Model Recommended Concentration Treatment Duration Expected Effect
PTEN-deficient Prostate Cancer (LNCaP) 1-5 μM 24-72 hours Significant growth inhibition
PTEN-deficient Prostate Cancer (PC3) 10-20 μM 24-72 hours Reduced Akt phosphorylation, proliferation inhibition
Renal Cell Carcinoma (with VHL/SETD2 mutations) 5-20 μM 24-48 hours Selective inhibition of proliferation and migration
HUVECs (for Akt phosphorylation studies) 500 nM 1 hour Reduced Akt phosphorylation
Platelet Function Studies 0.2-2 μM 30-60 minutes Inhibition of platelet aggregation

For Western blot analysis of Akt phosphorylation, researchers typically pre-treat cells with this compound for 1-2 hours before stimulation with appropriate growth factors (e.g., IGF-1, insulin). However, for assessment of long-term effects on pathway components, treatments of 24-48 hours may be more appropriate. It is crucial to include appropriate controls, including vehicle control (DMSO) and positive controls for pathway activation/inhibition [3] [4].

Quantitative Fluorescent Western Blot Protocol

Modern quantitative fluorescent Western blotting (QFWB) provides superior linear detection range and sensitivity compared to traditional chemiluminescent methods, making it particularly suitable for phosphorylation studies [6].

3.2.1 Sample Preparation and Protein Extraction
  • Lysis Buffer: Use RIPA buffer (25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with fresh protease and phosphatase inhibitors.
  • Protein Extraction: Mechanically disrupt tissues using a Dounce homogenizer or electric homogenizer. For cell cultures, wash with cold PBS before adding lysis buffer. Incubate on ice for 15-30 minutes with occasional vortexing.
  • Clarification: Centrifuge lysates at 20,000 × g for 20 minutes at 4°C. Transfer supernatant to fresh tubes.
  • Protein Quantification: Determine protein concentration using BCA or Bradford assay, ensuring a standard curve with R² ≥ 0.99 for accuracy [6].
3.2.2 Gel Electrophoresis and Transfer
  • Gel Selection: Use 4-12% Bis-Tris gradient gels for optimal separation of proteins across a broad molecular weight range.
  • Sample Preparation: Mix 15-30 μg of protein with loading buffer, heat at 98°C for 2 minutes, and briefly centrifuge.
  • Electrophoresis: Load samples and molecular weight markers. Run at 80V for 4 minutes, then increase to 180V for approximately 50 minutes using MES buffer for proteins between 3.5-160 kDa.
  • Transfer: Use wet or semi-dry transfer systems to move proteins to nitrocellulose or PVDF membranes. For AKT (≈60 kDa), standard transfer conditions apply [6] [7].
3.2.3 Blocking, Antibody Incubation, and Detection
  • Blocking: Incubate membrane with commercial blocking buffer (e.g., Thermo Scientific SuperBlock) or 5% BSA in TBST for 1 hour at room temperature. BSA is preferred over non-fat milk for phospho-specific antibodies.
  • Primary Antibody Incubation: Dilute antibodies in blocking buffer and incubate with membrane overnight at 4°C or 2 hours at room temperature with gentle shaking.

Table 3: Recommended Antibodies for Akt Phosphorylation Analysis

Target Recommended Dilution Host Species Key Detection Sites
Phospho-Akt (Ser473) 1:1000 Rabbit Hydrophobic motif, critical for full activation
Phospho-Akt (Thr308) 1:1000 Rabbit Activation loop, regulates catalytic activity
Total Akt 1:2000 Rabbit Loading control, normalizes phospho-signals
β-Actin 1:5000 Mouse Additional loading control
  • Washing: Wash membrane 3× for 5 minutes each with TBST.
  • Secondary Antibody Incubation: Use fluorescently-labeled antibodies (e.g., IRDye 800CW anti-rabbit, IRDye 680RD anti-mouse) diluted 1:15,000 in blocking buffer. Incubate for 1 hour at room temperature protected from light.
  • Washing: Repeat washing procedure as after primary antibody.
  • Imaging: Scan membrane using a fluorescent imaging system (e.g., LI-COR Odyssey) at appropriate channels. Avoid saturating signals for accurate quantification [6].

The following experimental workflow diagram illustrates the complete Western blot procedure:

G CellTreat Cell Treatment with this compound (100 nM - 20 μM, 1-48 h) ProteinExt Protein Extraction (RIPA buffer + inhibitors) CellTreat->ProteinExt Quant Protein Quantification (BCA/Bradford assay) ProteinExt->Quant GelElec Gel Electrophoresis (4-12% Bis-Tris, 180V, 50 min) Quant->GelElec Transfer Protein Transfer (Nitrocellulose/PVDF membrane) GelElec->Transfer Blocking Membrane Blocking (BSA or commercial blocker) Transfer->Blocking PrimAb Primary Antibody Incubation (Overnight at 4°C) Blocking->PrimAb SecAb Secondary Antibody Incubation (Fluorescent, 1 h RT) PrimAb->SecAb Imaging Fluorescent Imaging (LI-COR Odyssey) SecAb->Imaging Analysis Quantitative Analysis (Normalize to total protein) Imaging->Analysis

Figure 2: Experimental Workflow for this compound Western Blot Analysis. This comprehensive procedure ensures accurate assessment of Akt phosphorylation changes in response to p110β inhibition.

Expected Results & Data Interpretation

Typical Outcomes in Different Cell Models

The effect of this compound on Akt phosphorylation varies significantly depending on cellular context and genetic background. In PTEN-deficient cancer models, this compound typically produces a pronounced reduction in both basal and growth factor-stimulated Akt phosphorylation at Ser473 and Thr308. For example, in PC3 prostate cancer cells (PTEN-deficient), treatment with 20 μM this compound for 24-72 hours significantly reduces Akt phosphorylation and inhibits proliferation [3] [4].

In renal cell carcinoma models with specific genetic alterations (VHL and SETD2 mutations), this compound substantially inhibits phosphorylation of Akt at Ser473 and demonstrates selective cytotoxicity. Research shows that A498 cells (with VHL and SETD2 mutations) treated with this compound exhibit almost complete abolition of HIF2α expression alongside reduced Akt phosphorylation [4].

Interestingly, in some cellular contexts, particularly those with intact PTEN, this compound may produce paradoxical effects on Akt signaling. One study reported that p110β knockdown increased IGF-I-stimulated Akt activity, suggesting complex feedback mechanisms and potential compensatory signaling through other PI3K isoforms [5].

Troubleshooting Common Issues
  • High Background Signal: Ensure adequate blocking conditions (extend blocking time or try different blocking agents) and optimize antibody concentrations. Increase wash stringency by adding 0.1% Tween-20 to PBS [7].
  • Weak or No Signal: Confirm antigen integrity by checking total protein levels. Validate antibody specificity using appropriate controls. Ensure transfer efficiency by using reversible protein stains [6] [7].
  • Inconsistent Results Between Replicates: Use fresh this compound stock solutions to avoid compound degradation. Standardize cell culture conditions and treatment durations. Include internal controls on each blot.
  • Unexpected Phosphorylation Patterns: Consider compensatory mechanisms from other PI3K isoforms. Evaluate potential effects on upstream receptors and negative regulators like PTEN [5].

Applications in Research

Cancer Model Studies

This compound has demonstrated particular efficacy in preclinical models of PTEN-deficient cancers. In prostate cancer, LNCaP cells (PTEN-deficient) show high sensitivity to this compound with an IC₅₀ of 3.98 μM, while PC3 cells (PTEN-deficient) exhibit an IC₅₀ of 18.2 μM [3]. This differential sensitivity highlights the importance of cellular context even within similar cancer types.

In clear cell renal cell carcinoma (ccRCC), this compound shows selective inhibition of tumor cells with combined VHL and SETD2 mutations. In vivo xenograft models demonstrate that this compound significantly inhibits growth of A498 cells (with VHL and SETD2 mutations) but has minimal effect on tumors with wild-type status of these genes [4]. This genetic context-dependent efficacy suggests potential applications in precision medicine approaches.

Functional Assays Beyond Western Blotting

While Western blot analysis of Akt phosphorylation is a fundamental application, this compound is also valuable in complementary functional assays:

  • Proliferation Assays: Crystal violet staining, resazurin reduction, or ATP-based assays after 24-72 hour treatment periods.
  • Migration and Invasion Studies: Transwell assays demonstrating inhibited motility in sensitive cell lines.
  • In Vivo Tumorigenesis: Xenograft models showing dose-dependent tumor growth inhibition.
  • Platelet Function Studies: Inhibition of platelet aggregation and thrombus formation in cardiovascular research [3] [4].

Conclusion

This compound represents a powerful research tool for specifically investigating p110β-mediated signaling in the PI3K/AKT pathway. When applied following the detailed protocols outlined in this application note, it enables researchers to obtain high-quality, reproducible data on Akt phosphorylation dynamics. The exceptional selectivity of this compound for p110β makes it particularly valuable for dissecting isoform-specific functions and for studying PTEN-deficient cancer models where p110β signaling predominates. Proper experimental design, including appropriate controls and validation of findings through multiple methods, ensures accurate interpretation of results obtained with this compound.

References

TGX-221 solubility and stability in DMSO

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Stability Data

Property Reported Value Source / Context
Solubility in DMSO 10 mg/mL [1] MedChemExpress
~68.7 mg/mL (with gentle warming) [2] ApexBio
12 mg/mL [3] Selleckchem
Molecular Weight 364.44 g/mol [2] [3] -
Storage Temperature -20°C [4] [2] -
Solution Stability Up to 3 months at -20°C [4] -

Experimental Protocol for In Vitro Cell Culture

This protocol outlines the methodology for assessing TGX-221 effects on cancer cell proliferation, based on published research [5].

Materials
  • Cell Lines: Human glioblastoma cells (e.g., U87, U251) or other relevant cancer cell lines [5].
  • Compound: this compound [5].
  • Vehicle: Anhydrous DMSO [5].
  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) [5].
  • Assay Kits: Cell Counting Kit-8 (CCK-8) [5].
  • Equipment: 96-well cell culture plate, spectrophotometric plate reader [5].
Procedure
  • Stock Solution Preparation: Dissolve this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-100 mM). Aliquot and store at -20°C [5].
  • Cell Seeding: Seed cells in 96-well plates at a density of approximately 8x10³ cells per well in 100 µL of culture medium. Incubate overnight to allow cell attachment [5].
  • Compound Treatment: Add this compound to the culture medium at desired final concentrations (e.g., 0, 10, 20, 40, 60 µM). Ensure the concentration of DMSO is the same in all wells, including the vehicle control [5].
  • Incubation: Incubate cells for a predetermined time (e.g., 24, 48, 72 hours) [5].
  • Viability Assessment: Add 5 µL of CCK-8 solution directly to each well containing 100 µL of fresh medium. Incubate at 37°C for 30 minutes [5].
  • Absorbance Measurement: Measure the absorbance at 450 nm using a plate reader. The absorbance value is proportional to the number of viable cells [5].
  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control group. Determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis [5].

This compound Signaling Pathway and Experimental Workflow

The following diagrams illustrate the core mechanism of this compound and a generalized experimental workflow for cell-based assays.

architecture cluster_pathway This compound Mechanism of Action (PI3Kβ Inhibition) GPCRs Growth Factor Receptors / GPCRs PI3Kb PI3K p110β (Constitutively Active in PTEN-deficient Cells) GPCRs->PI3Kb Activates PIP3 PIP3 PI3Kb->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Conversion pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt (PKB) Akt->pAkt CellProcesses Cell Survival Proliferation Migration pAkt->CellProcesses TGX221 This compound TGX221->PI3Kb Inhibits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates (Inhibits)

workflow Start Prepare this compound Stock Solution in DMSO A Dilute stock in cell culture medium Start->A B Seed cells in 96-well plate A->B C Treat cells with This compound or vehicle B->C D Incubate for 24-72 hours C->D E Add CCK-8 reagent and incubate D->E F Measure absorbance at 450 nm E->F G Analyze data (Calculate IC₅₀) F->G

Critical Experimental Considerations

  • Solubility Variability: The noted discrepancy in solubility values is common in commercial compound data sheets. For high concentrations, gently warming the stock solution is recommended [2].
  • Solution Stability: Adhere to the recommended storage conditions. Using fresh DMSO for stock preparation is critical, as moisture-absorbing DMSO can reduce solubility [3].
  • Vehicle Control: Always include a vehicle control (DMSO at the same dilution as your highest treatment concentration) to account for any effects of the solvent itself.
  • Cellular Context: this compound is a potent and selective p110β inhibitor. Its effects are most pronounced in PTEN-deficient cancer cells (e.g., certain prostate, glioblastoma, and renal cell carcinomas), where signaling through the p110β isoform is critical for growth and survival [6] [5] [7].

References

Current Strategies to Enhance TGX-221 Solubility

Author: Smolecule Technical Support Team. Date: February 2026

Researchers primarily use two approaches to overcome TGX-221 solubility problems: nanocarrier systems for drug delivery and synthetic chemical analogs with improved properties.

Strategy Technology/Compound Name Key Features & Improvements Evidence & Outcomes
Nanocarrier Delivery Folate-targeted pH-sensitive Liposomes (FA-Lip-TGX221) [1] Targets folate receptors on cancer cells; releases drug in acidic tumor environment; uniform size, high stability [1]. Effective drug internalization in PC-3 cells; inhibited tumor growth in vivo by activating ER stress-mediated cell death [1].
PSMA-targeted PEG-PCL Micelles [2] Uses aptamer to target PSMA (common in prostate cancer); improved plasma concentration (2.27x) and slower clearance (17.5x) in mice [2]. Increased cellular uptake in PSMA-positive cells; enhanced drug accumulation at target site [2].
Enzyme-Responsive Peptide-Drug Conjugate [3] Contains linker cleaved by Prostate-Specific Antigen (PSA); stable in circulation, activated in tumor; increases cellular uptake by 9x [3]. Significant tumor accumulation in mouse models; high specificity to prostate cancer tissue [3].
Novel Chemical Analogs BL140 [4] This compound analog; ~40x better aqueous solubility; specific binding to p110β; stronger cell growth inhibition than GSK2636771 [4]. Inhibits AKT phosphorylation; effective against drug-resistant cell lines; blocks cell cycle progression [4].
4H-benzo[e][1,3]oxazin-4-ones Analogues [5] Structural (isosteric) variation of this compound core scaffold; explores different aryl substitutions to improve pharmaceutical properties [5]. Preclinical research stage; modifications aim to enhance potency, selectivity, and oral bioavailability [5].

Experimental Protocols for Key Formulations

Here are detailed methodologies for the most relevant formulation from recent literature.

Formulation of Folate-Targeted pH-Sensitive Liposomes (FA-Lip-TGX221) [1]

This protocol uses the thin-film hydration method.

  • Step 1: Synthesis of Targeting Material (FA-PEG-CHEMS)

    • Use the EDC/NHS coupling method.
    • React FA (26.5 mg), DCC (15.5 mg), NHS (8.63 mg), and TEA (48 μL) in DMSO.
    • Add H2N-PEG-NH2 (167.5 mg) and react in the dark for 1 hour.
    • Purify the product (FA-PEG-bis-amine) using a Sephadex G25 column and lyophilize.
    • Separately, react CHEMS (1 g), NHS (0.475 g), and DCC (1.25 g) in THF overnight in the dark. Purify to get CHEMS-NHS.
    • Finally, react FA-PEG-bis-amine (137 mg) with CHEMS-NHS (29.2 mg) in CHCl3 overnight. Dialyze and lyophilize to obtain FA-PEG-CHEMS.
  • Step 2: Preparation of Liposomes

    • Lipid Composition: Combine HSPC, Cholesterol, DSPE-mPEG2000, and the synthesized FA-PEG-CHEMS at a mass ratio of 64:4:9:6.
    • Drug Loading: Dissolve the lipid mixture and this compound (at a 10:1 lipid-to-drug mass ratio) in chloroform.
    • Film Formation: Remove the organic solvent using a rotary evaporator at 37°C to form a thin lipid film on the flask wall. Place the flask in a vacuum oven overnight to remove any residual solvent.
    • Hydration: Hydrate the dry lipid film with PBS (pH 7.4) at 65°C for 30 minutes.
    • Size Reduction: Pass the resulting liposome suspension through a 220 nm polycarbonate membrane three times using an extruder.
    • Purification: Separate the non-encapsulated free this compound from the liposomes using a Sephadex G25 gel column.

Mechanism of Action: this compound in Prostate Cancer

This diagram illustrates how delivered this compound inhibits the PI3K pathway and induces cancer cell death.

G TGX221 This compound delivered to cell PI3Kbeta Inhibits PI3K/p110β TGX221->PI3Kbeta pAKT Reduces phosphorylation of AKT PI3Kbeta->pAKT Inhibits PERK Activates PERK-ATF4-CHOP pathway pAKT->PERK Deregulation Activates ERstress Induces ER Stress PERK->ERstress Apoptosis Promotes Cancer Cell Apoptosis ERstress->Apoptosis

Frequently Asked Questions for a Technical Support Center

Q1: What is the aqueous solubility of pure this compound, and why is it a problem for experiments? A: this compound is highly insoluble in water [6]. For in vitro studies, it must be dissolved in DMSO (with a typical stock concentration of 10-50 mM) [6], which can introduce solvent toxicity in cells. For in vivo studies, the use of organic solvents for injection is not feasible due to associated toxicities like cardiac complications [2]. Therefore, advanced formulation is essential for reliable results, especially in animal models.

Q2: Besides folate receptors, what other targeting ligands have been successfully used for this compound delivery? A: Research shows at least two other successful targeting strategies:

  • PSMA-targeting: An aptamer (PSMAa10) has been used to functionalize micelles for specific targeting of prostate cancer cells [2].
  • Peptide-based targeting: A KYL peptide has been used as a targeting ligand in a peptide-drug conjugate for LNCaP prostate cancer cells [3].

Q3: Are there any known safety concerns with formulated this compound or its analogs that should be considered for experimental design? A: While the targeted formulations aim to reduce systemic side effects, general cardiotoxicity is a known liability for kinase inhibitors targeting the PI3K-AKT pathway [7]. It is advisable to include cardiac safety assessments in your experimental plan, especially for in vivo studies. The analog BL140 appears promising as it was characterized to show specificity for p110β over other isoforms like p110α and Akt, which may help mitigate off-target effects [4].

Q4: If synthesizing new analogs is not feasible for my project, what is the most straightforward formulation approach? A: The PEG-PCL micelle system [2] is an excellent starting point. It uses biocompatible, FDA-approved materials and does not require complex chemical synthesis of a targeting component like the folate conjugate, making it more accessible for many labs to implement and test.

The field of drug delivery is rapidly advancing. The strategies outlined here, particularly nanocarrier systems, provide a robust foundation for overcoming the primary challenge of this compound solubility in both research and therapeutic contexts.

References

Known Stability and Solubility Challenges

Author: Smolecule Technical Support Team. Date: February 2026

TGX-221 is a potent and selective inhibitor of the PI3K p110β catalytic subunit [1] [2]. Its main challenge for in vitro research is poor water solubility [3] [2]. While no search result directly quantifies its stability over time in culture media, the consistent need for organic solvents and advanced delivery systems strongly indicates inherent stability and solubility limitations in aqueous environments.

Here is a summary of its key physicochemical properties:

Property Description
Solubility in Water Insoluble [4] [5]
Solubility in DMSO ≥ 68.7 mg/mL (with gentle warming) [5]
Common Solvent for Stock Solutions DMSO [6] [4]
Reported Stability Limitation Poor water solubility greatly limits its clinical application and necessitates special formulations for in vitro and in vivo studies [3] [2].

Formulation and Handling Protocols

To overcome these challenges, here are detailed protocols for handling this compound in cell-based experiments.

Stock Solution Preparation

This is the most common method for in vitro studies.

  • Calculation: Calculate the mass of this compound needed to achieve a stock concentration of 10-50 mM. A higher concentration helps keep the final DMSO percentage low.
  • Dissolution: Gently warm the vial and dissolve this compound in anhydrous DMSO to the desired concentration. Vortex or sonicate the mixture briefly to aid dissolution [4] [5].
  • Aliquoting: Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and contact with moisture, as moisture-absorbing DMSO can reduce solubility [4].
  • Storage: Store aliquots at -20°C or below. Under these conditions, the stock solution is typically stable for several months.
Preparation of Dosing Media
  • Dilution: Thaw a stock aliquot and dilute it directly into your pre-warmed cell culture medium to achieve the desired working concentration.
  • Final DMSO Concentration: It is critical to keep the final concentration of DMSO in the culture media below 0.5% (v/v), and ideally at 0.1% or lower, to avoid solvent cytotoxicity [6] [7] [8]. A vehicle control containing the same concentration of DMSO must be included in every experiment.
  • Observation: Upon dilution into the aqueous media, this compound may precipitate, forming a heterogeneous suspension. The compound is still biologically active in this state, as evidenced by its effects in proliferation assays [4] [5].

Advanced Delivery Strategies

For more consistent delivery and potentially improved efficacy, consider these advanced nanocarrier systems, which have been successfully used in recent research:

Strategy Description Application Example
Liposomal Encapsulation Folate receptor-targeted, pH-sensitive liposomes can encapsulate this compound, improving its delivery and controlled release within tumor cells [3]. Used against prostate cancer cell lines (e.g., PC-3) to enhance cellular uptake and anti-tumor efficacy [3].
Polymeric Micelles PEG-PCL (polyethylene glycol-polycaprolactone) block copolymers can form micelles that encapsulate this compound, improving plasma stability and enabling targeted delivery [2]. Used for PSMA (prostate-specific membrane antigen)-targeted delivery to prostate cancer cells [2].

Experimental Workflow and Mechanism of Action

To contextualize the use of this compound in cell culture, the following diagram illustrates a typical experimental workflow and its key molecular mechanism.

G cluster_mechanism Key Molecular Mechanism (PI3Kβ Inhibition) StockPrep Prepare Stock Solution (Dissolve in DMSO) WorkingSoln Dilute in Culture Media (Forms suspension) StockPrep->WorkingSoln CellTreatment Treat Cells WorkingSoln->CellTreatment PI3Kβ PI3K p110β WorkingSoln->PI3Kβ Assay Perform Assay (CCK-8, EdU, etc.) CellTreatment->Assay Analysis Analyze Results Assay->Analysis pAkt p-Akt (Ser473) PI3Kβ->pAkt Inhibits Processes Cell Proliferation Survival | Migration pAkt->Processes

Based on the gathered research, here are answers to potential troubleshooting questions.

Why is there precipitate in my culture media after adding this compound? This is expected. Due to its insolubility in water, this compound forms a fine suspension in aqueous culture media. The compound remains biologically active, and cells are exposed to the drug through this suspension [4] [5].

How can I improve delivery to cancer cells? Consider using advanced nanocarriers. For prostate cancer lines (e.g., LNCaP, PC-3), folate-targeted liposomes or PSMA-targeted micelles have been shown to significantly improve cellular uptake and efficacy compared to the free drug in DMSO [3] [2].

What is the most critical step to ensure experimental consistency? Maintaining consistent stock solution preparation and handling is paramount. Always use fresh DMSO, aliquot the stock, and ensure the final DMSO concentration is kept low and consistent across all treatment groups, including the vehicle control [4].

References

optimizing TGX-221 concentration for apoptosis assays

Author: Smolecule Technical Support Team. Date: February 2026

TGX-221 Apoptosis Assay Concentrations

The effective concentration of this compound varies significantly depending on the cell line. The following table summarizes data from peer-reviewed studies to serve as a starting point for your experiments.

Cell Line Cell Type / Context Assay Type Effective Concentration Range Incubation Time Citation
U87 & U251 Glioblastoma Apoptosis (Flow Cytometry) 10 - 60 µM 48 hours [1] [2]
PC3 Prostate Cancer (PTEN-deficient) Growth Inhibition IC~50~: 18.2 ± 0.85 µM 24-72 hours [3]
LNCaP Prostate Cancer Growth Inhibition IC~50~: 3.98 ± 0.18 µM 24-72 hours [3]
DU145 Prostate Cancer Growth Inhibition IC~50~: 35.6 ± 0.12 µM 24-72 hours [3]
Huh7 Hepatocellular Carcinoma (PTEN-adequate) Combinatory with Sorafenib Synergistic effect observed 48-72 hours [4]
Mahlavu Hepatocellular Carcinoma (PTEN-deficient) Combinatory with Sorafenib Antagonistic effect observed 48-72 hours [4]

Detailed Experimental Protocol for Apoptosis Assay

This protocol is adapted from a study on glioblastoma cells, which used flow cytometry to quantify this compound-induced apoptosis [1] [2].

Materials
  • Cell Lines: U87 and U251 human glioblastoma cells (or your cell line of interest).
  • Compound: this compound, reconstituted in DMSO as a stock solution.
  • Key Reagents: Annexin V-FITC/propidium iodide (PI) apoptosis detection kit.
Step-by-Step Method
  • Cell Seeding: Seed cells in 6-well or 96-well plates at an appropriate density (e.g., 3×10⁵ cells per well in a 6-well plate) and allow them to adhere overnight.
  • Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all groups (e.g., ≤0.3%).
  • Incubation: Expose cells to this compound for 48 hours.
  • Cell Harvesting:
    • Collect both floating and adherent cells (using trypsin without EDTA).
    • Combine cells in a centrifuge tube and pellet by centrifugation at 1,000 rpm for 5 minutes.
    • Wash the cell pellet with cold phosphate-buffered saline (PBS).
  • Staining:
    • Resuspend the cell pellet in Annexin V binding buffer.
    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
    • Incubate the mixture for 15-20 minutes at room temperature in the dark.
  • Flow Cytometry Analysis:
    • Analyze the stained cells using a flow cytometer.
    • The apoptosis rate is calculated as the percentage of cells that are Annexin V-FITC positive (both PI negative and positive).

The workflow and key mechanism of this compound in this context can be visualized as follows:

G Start Seed and culture relevant cell lines A Treat cells with This compound (e.g., 10-60 µM) Start->A B Incubate for 48 hours A->B Mech Mechanism: Inhibits p110β blocks PI3K/Akt signaling potentially inducing apoptosis A->Mech C Harvest and stain cells with Annexin V-FITC and PI B->C D Analyze by Flow Cytometry C->D End Quantify apoptosis rate (Annexin V+ cells) D->End

Key Troubleshooting & FAQs

Here are answers to specific issues users might encounter, based on the search results.

Q1: Why is there no pro-apoptotic effect in my cell line?

  • PTEN Status is Critical: this compound is a p110β-specific inhibitor. Its efficacy is highly dependent on cellular context, particularly PTEN deficiency [5] [4]. Confirm the PTEN status of your cell line.
  • Isoform Specificity: In PTEN-adequate contexts, p110α may be the dominant oncogenic driver. Combining this compound with a p110α inhibitor (e.g., BYL-719) or other drugs may be necessary for efficacy [6] [4].
  • Check for Antagonism: Be cautious of drug combinations. In PTEN-deficient Mahlavu cells, this compound unexpectedly showed an antagonistic effect with Sorafenib, promoting cell growth [4]. Always test for synergism and antagonism in combinatorial setups.

Q2: How should I prepare and store this compound stock solutions?

  • Solubility: this compound is soluble in DMSO. A typical stock concentration is 10-50 mM [3] [5].
  • Storage: Prepare aliquots of the stock solution and store them at -80°C to prevent freeze-thaw cycles and maintain stability. Avoid using moisture-absorbed DMSO.
  • Vehicle Control: The final DMSO concentration in cell culture media should be kept low (e.g., 0.1% - 0.3%) and a vehicle control (DMSO-only) must be included in every experiment [1] [7].

Q3: The apoptosis rate is low even at high concentrations. What can I do?

  • Extend Treatment Time: Apoptosis may require prolonged exposure. The cited protocol used a 48-hour incubation [1]. You can test longer time points (e.g., 72 hours).
  • Combine with Other Agents: As shown in research on glioblastoma, this compound can synergize with other pathway inhibitors (like a Cx43 peptide) to overcome chemoresistance and enhance cell death [8].
  • Verify Activity: Ensure your stock solution is active by testing it on a positive control cell line known to be sensitive to p110β inhibition (e.g., a PTEN-deficient prostate cancer cell line like PC3 or LNCaP) [3].

References

TGX-221 off-target effects kinase selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Kinase Selectivity Profile of TGX-221

The primary target of this compound is the PI3K p110β subunit. The table below summarizes its reported potency (IC50 values) against different Class I PI3K isoforms [1].

Kinase Isoform Primary Function / Expression Reported IC50 for this compound Selectivity (vs. p110β)
p110β Cell growth, proliferation; key in PTEN-deficient contexts [2] [3] [4] 5-30 nM [1] Reference
p110δ Immune cell function [5] 150-211 nM [1] ~25-40x less selective
p110α Cell growth, metabolism; frequently mutated in cancer [6] ~1,000-10,000 nM [1] ~200-2000x less selective
p110γ Immune and inflammatory responses [5] ~10,000 nM [1] ~2000x less selective

While this compound is highly selective for p110β over other PI3K isoforms, research indicates it can influence other kinases or pathways in specific situations:

  • JNK Pathway Synergy: In glioblastoma studies, combining this compound with a JNK inhibitor (SP600125) produced synergistic effects in suppressing cell proliferation and migration, suggesting interconnected pathways rather than direct JNK inhibition by this compound [4].
  • Cellular Phenotypes Beyond p110β Inhibition: In clear cell renal cell carcinoma (ccRCC), this compound selectively inhibited cancer cells with mutations in VHL and SETD2, in addition to PTEN. This suggests the compound's effectiveness may involve broader, context-dependent biological networks [2].

Experimental Considerations & Troubleshooting

To ensure your experiments with this compound yield interpretable results, please consider the following guidelines and potential pitfalls.

Frequently Asked Questions

  • Q: How can I confirm that my observed phenotypic effects are due to specific p110β inhibition?

    • A: Employ a multi-pronged validation strategy:
      • Use a second p110β inhibitor: Another pharmacologically distinct p110β-specific inhibitor should produce a similar phenotypic outcome [6].
      • Genetic knockdown: siRNA or shRNA-mediated knockdown of the p110β subunit should recapitulate the effects of the drug [4].
      • Monitor direct downstream signaling: Use western blotting to confirm that this compound treatment reduces phosphorylation of the direct p110β downstream effector, Akt, at Ser473 and Thr308 in your cellular models [2] [3] [1].
  • Q: What is a typical working concentration for this compound in cell-based assays?

    • A: Most cell-based studies use concentrations in the low nanomolar to low micromolar range (e.g., 10 nM to 100 μM), but the optimal dose depends on your model and assay. It is critical to perform a dose-response curve for your specific experiment. For instance, studies have shown:
      • Inhibition of Akt phosphorylation in PTEN-deficient PC-3 prostate cancer cells at 10 nM [1].
      • Induction of apoptosis and inhibition of proliferation in glioblastoma cell lines with IC50 values around 40-100 μM [3].
  • Q: The solubility of this compound is poor in my aqueous buffers. What can I do?

    • A: This is a known issue. This compound is typically dissolved in DMSO to create a stock solution (e.g., 10 mM), which is then diluted into the culture medium. The final DMSO concentration should be kept low (e.g., 0.1-0.5%) and a vehicle control (DMSO-only) must be included in all experiments. Recent research is also exploring advanced delivery systems like folate-targeted liposomes to improve solubility and targeted delivery [7] [8].

Experimental Workflow Diagram

The following diagram outlines a general workflow for conducting and validating experiments with this compound.

workflow Start Design Experiment with this compound Prep Prepare this compound Stock Solution (Dissolve in DMSO, aliquot, store) Start->Prep CellAssay Cell-Based Assay Execution Prep->CellAssay SubStep1 Dose-Response Curve (e.g., 1nM - 100µM) CellAssay->SubStep1 SubStep2 Include Vehicle Control (DMSO only) CellAssay->SubStep2 SubStep3 Set Positive/Negative Controls CellAssay->SubStep3 Validation Phenotype Validation SubStep1->Validation SubStep2->Validation SubStep3->Validation Val1 Monitor p-Akt (S473/T308) via Western Blot Validation->Val1 Val2 Use Alternative p110β Inhibitor Validation->Val2 Val3 Genetic Knockdown of p110β Validation->Val3 DataInt Data Interpretation & Analysis Val1->DataInt Val2->DataInt Val3->DataInt

Key Takeaways for Researchers

  • Primary Target Confidence: You can have high confidence that cellular effects observed at low nanomolar concentrations are specifically due to p110β inhibition.
  • Context is Crucial: Be aware that the overall cellular response to this compound will depend on the genetic background of your model (e.g., PTEN, VHL, or SETD2 mutation status) [2] [4].
  • Validate Your System: Always confirm target engagement by measuring the suppression of PI3K-p110β-specific signaling outputs in your models.

References

reducing TGX-221 cytotoxicity in normal cells

Author: Smolecule Technical Support Team. Date: February 2026

TGX-221 Cytotoxicity: FAQ for Researchers

Here are answers to common questions you might encounter during your experiments with this compound.

Q1: Why does this compound exhibit cytotoxicity in normal cells? this compound is a potent, ATP-competitive inhibitor selective for the PI3K p110β isoform (IC50 = 5 nM) [1]. While p110β is often implicated in cancer cell survival, particularly in PTEN-deficient contexts, it also plays a role in essential signaling pathways in certain normal cells. The primary reason for off-target cytotoxicity is the drug's lack of inherent selectivity for cancer cells over normal cells, a common hurdle for effective kinase inhibitors [2].

Q2: What are the proven strategies to reduce this compound's cytotoxicity in normal cells? The most effective strategy documented in recent literature is the use of folate receptor-targeted liposomes. This approach exploits the overexpression of folate receptors on many cancer cell surfaces to achieve targeted drug delivery [2].

The workflow and mechanism of this strategy can be summarized as follows:

This targeted system reduces cytotoxicity in normal cells by minimizing their exposure to the drug, as they typically have lower folate receptor expression [2].

Q3: What is the experimental protocol for preparing and testing folate-targeted this compound liposomes? The methodology below is adapted from a recent 2025 study [2].

1. Preparation of Folate-Targeted Liposomes (FA-Lip-TGX221)

  • Synthesize FA-PEG-CHEMS: Use an EDC/NHS coupling reaction to conjugate folic acid (FA) to cholesterol hemisuccinate (CHEMS) via a PEG bis-amine linker. Purify the final product (FA-PEG-CHEMS) using dialysis and lyophilization.
  • Formulate Liposomes using the thin-film hydration method:
    • Lipid Composition: Combine HSPC, Cholesterol, DSPE-mPEG2000, and the synthesized FA-PEG-CHEMS at a mass ratio of 64:4:9:6.
    • Drug Loading: Co-dissolve the lipid mixture and this compound (at a 10:1 lipid-to-drug mass ratio) in chloroform. Remove the solvent via rotary evaporation to form a thin lipid film.
    • Hydration and Size Control: Hydrate the film with PBS (pH 7.4) at 65°C for 30 minutes. To achieve a uniform size, extrude the suspension through a polycarbonate membrane (e.g., 220 nm).
    • Purification: Separate the encapsulated this compound from free drug using a Sephadex G-25 gel filtration column.

2. In Vitro Validation of Reduced Cytotoxicity

  • Cell Lines: Use a folate receptor-positive cancer cell line (e.g., PC-3 for prostate cancer) and a relevant normal cell line for comparison.
  • Viability Assay: Treat cells with free this compound, non-targeted liposomes (Lip-TGX221), and folate-targeted liposomes (FA-Lip-TGX221). Assess cell viability after 24-72 hours using an MTT or CCK-8 assay [3] [2].
  • Cellular Uptake: Use fluorescent dyes (e.g., DiR) loaded into the liposomes to visualize and quantify cellular uptake via flow cytometry or fluorescence microscopy, confirming higher uptake in cancer cells via the folate receptor.
  • Mechanistic Confirmation: Perform Western blotting to confirm the on-target effect (reduction in p-Akt levels) and the induction of ER stress (elevation of CHOP and ATF4) specifically in cancer cells treated with FA-Lip-TGX221 [2].

Troubleshooting Common Experimental Issues

Issue Possible Cause Suggested Solution
Low Drug Loading Efficiency Poor solubility of this compound during film formation. Warm the drug-lipid solution and ensure complete dissolution. Optimize the lipid-to-drug ratio.
High Cytotoxicity in Normal Cells (with targeted liposomes) Non-specific uptake; insufficient targeting. Confirm folate receptor expression on your cancer cell line. Include a non-targeted liposome control (without FA) to assess background toxicity [2].
Inconsistent In Vitro Results Unstable liposomes or drug leakage during storage. Prepare liposomes fresh and characterize particle size and polydispersity index (PDI) using dynamic light scattering before each experiment.
Weak Apoptotic Response Insufficient intracellular drug release. Verify the pH-sensitivity of the liposomes. Use a lysosomotropic agent to facilitate endosomal escape if necessary.

References

TGX-221 solvent compatibility beyond DMSO

Author: Smolecule Technical Support Team. Date: February 2026

TGX-221 Solvent Compatibility

The table below summarizes the available data on this compound's solubility in various solvents.

Solvent Solubility Details / Concentration

| DMSO | Soluble | ≥ 68.7 mg/mL (with gentle warming) [1] 50 mg/mL (137.19 mM) [2] | | Water | Insoluble | Insufficient for experimental use [3] [2] [1] | | Ethanol | Insoluble | Insufficient for experimental use [3] [2] [1] | | PEG300 | Compatible in Mixtures | Used as a component of in vivo formulation [3] | | Tween 80 | Compatible in Mixtures | Used as a component of in vivo formulation [3] | | CMC-Na | Forms Homogeneous Suspension | ≥ 5 mg/mL [3] |

Formulation Strategies and Protocols

To overcome this compound's poor solubility for in vitro and in vivo applications, researchers employ specialized formulation techniques.

For In Vitro Cell-Based Assays
  • Stock Solution: Prepare a concentrated stock solution in DMSO (e.g., 10-50 mM). Aliquot and store at -20°C [3] [2].
  • Working Concentration: Dilute the DMSO stock directly into the cell culture medium. Final DMSO concentration should typically be ≤ 0.1-0.5% to maintain cell viability [4].
For In Vivo Studies

One validated formulation for animal studies is a clear solution containing:

  • 5% DMSO
  • 40% PEG300
  • 5% Tween 80
  • 50% double-distilled water (ddH₂O) [3]

Preparation Protocol:

  • Dissolve this compound in a small volume of DMSO to create a master liquid concentrate.
  • Add PEG300 and mix thoroughly until the solution is clear.
  • Add Tween 80 and mix again to clarify.
  • Finally, add the remaining ddH₂O and mix. This formulation should be used immediately for optimal results [3].

Advanced Nano-Delivery Systems

Recent research focuses on advanced nano-formulations to improve this compound's solubility, stability, and targeted delivery, offering promising alternatives to traditional solvents.

Formulation Type Key Components Reported Advantages
Liposomes HSPC, Cholesterol, DSPE-PEG2000, FA-PEG-CHEMS [5] pH-sensitive drug release; folate-receptor targeting for tumor accumulation; improved pharmacokinetics.
Polymeric Micelles PEG-PCL (Polyethylene Glycol-Polycaprolactone) block copolymer [6] Biocompatible and biodegradable; enhances drug stability and circulation time; suitable for ligand-based targeting (e.g., PSMA aptamer).

Troubleshooting Common Issues

  • Problem: Precipitation upon dilution of DMSO stock into aqueous buffer or medium.

    • Solution: Ensure the DMSO stock is fully dissolved before use. When diluting, add the drug solution to the medium while vortexing or agitating vigorously to facilitate mixing. Pre-warming the medium to 37°C can also help.
  • Problem: Need for higher concentrations in animal studies without toxic solvent levels.

    • Solution: Utilize the validated in vivo formulation with PEG300 and Tween 80, or explore nanoparticle formulations like liposomes or micelles [6] [3] [5].

This compound Research Background

This compound is a potent, selective, and cell-permeable inhibitor of the PI3K p110β catalytic subunit [6] [2]. It shows particular efficacy in targeting PTEN-deficient tumor cells, which are found in prostate cancer, glioblastoma, and renal cell carcinoma [6] [4] [7]. The diagrams below illustrate its mechanism of action and a common nano-delivery strategy.

G PTEN_deficiency PTEN Deficiency PIP3_accumulation PIP3 Accumulation PTEN_deficiency->PIP3_accumulation Akt_activation Akt Activation (Cell Survival, Proliferation) PIP3_accumulation->Akt_activation Tumor_growth Tumor Growth Akt_activation->Tumor_growth TGX221 This compound Inhibitor p110beta PI3K p110β Subunit TGX221->p110beta Inhibits p110beta->PIP3_accumulation Produces

G TGX221_DMSO This compound in DMSO (Stock Solution) Self_assembly Self-Assembly TGX221_DMSO->Self_assembly Polymer Amphiphilic Polymer (e.g., PEG-PCL) Polymer->Self_assembly Micelle This compound Loaded Micelle Self_assembly->Micelle EPR_Effect Tumor Accumulation (EPR Effect) Micelle->EPR_Effect Targeted_Delivery Targeted Drug Delivery EPR_Effect->Targeted_Delivery

References

TGX-221 Resistance Mechanisms & Investigation Strategies

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the primary resistance mechanisms identified in recent studies and proposes methods to investigate them in your models.

Resistance Mechanism / Pathway Cancer Context Key Effectors & Readouts Suggested Experimental Validation

| PTEN Functional Loss [1] | Gastric Cancer (acquired resistance) | • ↓ PTEN expression/function • ↑ p-AKT (S473, T308) • ↑ p-SRC (Y419), ↑ p-STAT1 (S727) • ↑ p-PRAS40 (T246) | • Western blot for PTEN and p-AKT • Immunoprecipitation to assess PTEN complexes • Colony formation & sphere formation assays with PTEN reconstitution | | Concurrent VHL & SETD2 Mutations [2] | Clear Cell Renal Cell Carcinoma (predictive sensitivity) | • Sustained HIF2α levels • ↓ H3K36 trimethylation • Sensitivity to TGX-221 is lost without these mutations | • Genotype cell lines for VHL/SETD2 status • Western blot for HIF2α and H3K36me3 • In vitro tumorigenesis assays (xenografts) | | NOTCH1 Pathway Alterations [2] | Pan-Cancer (predictive resistance) | • NOTCH1 gene set mutations/CNV • MAML1 amplification | • Genomic sequencing of NOTCH pathway • Compare IC50 values in NOTCH1-mut vs. WT isogenic cell lines |

Experimental Protocols for Key Assays

Here are detailed methodologies for critical experiments from the research to help you validate these resistance mechanisms in your laboratory.

Establishing Acquired Resistance Cell Lines

This protocol is adapted from the study on gastric cancer cells [1].

  • Procedure:
    • Culture Conditions: Maintain parental gastric cancer cells (e.g., SNU601, AGS) in their standard medium (e.g., RPMI-1640 + 10% FBS).
    • Drug Exposure: Continuously expose cells to increasing concentrations of this compound over a period of several months.
    • Confirmation: Confirm acquired resistance by comparing the IC50 of the resistant line (e.g., SNU601-R) to the parental line (SNU601-P) using a Cell Counting Kit-8 (CCK-8) or MTT proliferation assay.
  • Key Validation:
    • Authenticate resistant cell lines using DNA fingerprinting (e.g., AmpFLSTR Identifiler PCR Amplification Kit).
    • Perform western blotting to confirm PTEN loss and consequent hyperactivation of downstream pathways (p-AKT, p-SRC).
Profiling the PI3K/AKT Signaling Pathway

This method is crucial for confirming on-target activity of this compound and identifying bypass mechanisms [2] [1].

  • Procedure:
    • Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Protein Quantification: Determine protein concentration using a BCA assay.
    • Western Blotting: Resolve equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with specific primary and secondary antibodies.
  • Key Antibodies & Readouts:
    • Target Engagement: ↓ p-AKT (S473, T308) confirms PI3Kβ inhibition by this compound.
    • Resistance via PTEN loss: ↓ PTEN protein; sustained p-AKT levels despite this compound treatment.
    • Alternative Pathway Activation: ↑ p-SRC (Y419), ↑ p-STAT1 (S727), ↑ p-PRAS40 (T246).
Functional Assays for Malignant Progression

These assays evaluate the functional impact of resistance on cancer cell behavior [2].

  • Migration & Invasion Assays:
    • Use Transwell chambers with an 8.0-µm pore membrane.
    • For invasion assays, coat the membrane with Matrigel.
    • Seed cells in serum-free medium into the top chamber, with medium containing 10% FBS in the lower chamber as a chemoattractant.
    • After incubation, fix, stain with crystal violet, and quantify cells that have migrated/invaded through the membrane.
  • In Vitro Tumorigenesis:
    • Perform soft agar colony formation assays to assess anchorage-independent growth in the presence and absence of this compound.

Troubleshooting & Overcoming Resistance

Based on the evidence, here are potential strategies to counter this compound resistance.

  • Strategy 1: Combine with AKT Inhibitors

    • Rationale: Resistance driven by PTEN loss leads to AKT hyperactivation, bypassing PI3Kβ inhibition [1].
    • Protocol Suggestion: Treat resistant cells with a combination of this compound and an AKT inhibitor (e.g., Capivasertib). Validate efficacy using:
      • Caspase-3/7 assays to measure apoptosis induction.
      • Synergy analysis (e.g., Chou-Talalay method) to confirm enhanced cytotoxic effect.
  • Strategy 2: Combine with Chemotherapy

    • Rationale: Research suggests the combination of Capivasertib and the chemotherapeutic agent SN38 (the active metabolite of irinotecan) shows superior cytotoxic effects in resistant models [1].
    • Protocol Suggestion: Use colony formation and sphere formation assays to test the combination therapy's ability to suppress clonogenic growth and stemness.

Research Workflow & Signaling Pathway

To help visualize the key concepts and experimental flow, the following diagrams summarize the resistance mechanism and investigation workflow.

G This compound Resistance Investigation Workflow Start Establish Resistant Cell Line Mech1 Check for PTEN Loss (Western Blot) Start->Mech1 Mech2 Check for VHL/SETD2 Co-mutation Status (Sequencing) Start->Mech2 Mech3 Check for NOTCH1 Pathway Alterations Start->Mech3 Func Perform Functional Assays (Migration, Invasion, Colony Formation) Mech1->Func Mech2->Func Mech3->Func Strat Test Overcoming Strategies (e.g., AKT inhibitor combination) Func->Strat

G Mechanism of PTEN Loss-Driven Resistance TGX221 This compound PI3Kb PI3Kβ TGX221->PI3Kb Inhibits PIP3 PIP3 PI3Kb->PIP3 Produces PIP2 PIP2 PIP2->PIP3 Conversion AKT AKT PIP3->AKT Activates pAKT p-AKT (Active) AKT->pAKT CellGrowth Cell Growth & Survival pAKT->CellGrowth PTEN PTEN (Normal) PTEN->PIP3 Dephosphorylates (Normal) PTEN_Loss PTEN Loss (Resistance) PTEN_Loss->PIP3 Loss of function leads to accumulation Bypass Alternative Pathway Activation (e.g., SRC) Bypass->pAKT Reactivates

References

TGX-221 combination therapy dosing schedule

Author: Smolecule Technical Support Team. Date: February 2026

TGX-221 Research Data Summary

Aspect Details Source (Cell Line/Model)
Primary Mechanism Potent, selective inhibitor of PI3K p110β catalytic subunit [1] [2] [3]
In Vitro IC50 (p110β) 5 nM - 8.5 nM (cell-free assay) [3] [4]
Selectivity >1000-fold selective for p110β over p110α [3]

| Anti-Proliferation (IC50) | • U87 glioblastoma cells: ~40 µM • U251 glioblastoma cells: ~100 µM • PC3 prostate cancer cells: 18.2 µM • LNCaP prostate cancer cells: 3.98 µM | [1] [2] [3] | | Pro-Apoptotic Effect | Induced apoptosis in a dose-dependent manner in glioblastoma cells (10-60 µM) | [1] [2] | | Anti-Migration/Invasion | Inhibited migration and invasion of glioblastoma cells | [1] [2] | | In Vivo Anti-Tumor | Inhibited xenograft tumor growth in mouse models (A498 ccRCC cells) | [5] | | In Vivo Anti-Thrombotic | Improved blood flow in mouse thrombosis model (3+3 mg/kg+mg/kg/hr, i.v.) | [6] | | Solubility | ≥68.7 mg/mL in DMSO (with gentle warming) | [7] |

Example Experimental Protocol

To help you design your experiments, here is a detailed methodology from a publication that investigated the effects of this compound on human glioblastoma cells [1] [2].

  • Cell Lines: Human glioblastoma cell lines U87 and U251.
  • Treatment: Cells were treated with this compound at various concentrations (e.g., 0, 10, 20, 40, 60 µM) for 48 hours.
  • Key Assays and Procedures:
    • Cell Viability (CCK-8 Assay): 8×10³ cells were seeded in 96-well plates. After treatment, CCK-8 solution was added and absorbance was measured at 450 nm.
    • Cell Proliferation (EdU Assay): Cells were treated with this compound for 48 hours, then incubated with 50 µmol/L EdU for 12 hours. Incorporated EdU was detected via fluorescence microscopy after a chemical reaction.
    • Apoptosis (Flow Cytometry): After 48-hour treatment, 3×10⁵ or more cells were stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed using a flow cytometer.
    • Cell Cycle Analysis (Flow Cytometry): Cells were treated for 48 hours, stained with PI, and analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2 phases.
    • Migration & Invasion (Transwell Assay): Cells were seeded into the top chamber (with Matrigel for invasion, without for migration). After incubation, cells that migrated/invaded to the underside were stained and counted.

This compound Mechanism of Action

The following diagram illustrates the primary molecular mechanism of this compound and the downstream effects observed in preclinical studies, based on the gathered data [1] [8] [5].

G TGX221 This compound PI3Kbeta PI3K p110β TGX221->PI3Kbeta Inhibits PIP3 PIP3 PI3Kbeta->PIP3 Produces Akt Akt/PKB PIP3->Akt Activates CellSurvival Cell Survival Akt->CellSurvival Promotes CellProliferation Cell Proliferation Akt->CellProliferation Promotes MigrationInvasion Migration & Invasion Akt->MigrationInvasion Promotes Apoptosis Apoptosis

The diagram shows how this compound selectively inhibits the p110β subunit of PI3K, which is particularly crucial in PTEN-deficient cancer cells [8]. This inhibition leads to a cascade of effects that reduce tumor cell viability.

Important Considerations for Experimental Use

  • Solubility and Formulation: this compound is poorly soluble in aqueous solutions. It is typically dissolved in DMSO for in vitro studies [1] [8]. For in vivo applications, a common formulation is a clear solution using 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O [3].
  • Bleeding Risk: As an anti-thrombotic agent, this compound can increase bleeding times in some animal models (e.g., mice) at anti-thrombotic doses [6]. This is a critical safety consideration for in vivo studies.
  • Cardiac Safety: Kinase inhibitors that target the PI3K-AKT pathway, in general, have been associated with cardiotoxicity liabilities [9]. While not specifically reported for this compound in the search results, this is a well-known class effect to be aware of.

How to Proceed with Combination Therapy Research

Since combination therapy schedules were not available, you could:

  • Consult Specialized Databases: Search for ongoing or completed clinical trials on platforms like ClinicalTrials.gov, even if the results are not yet published in journals.
  • Review Related Combinations: Look for studies using other PI3Kβ inhibitors in combination therapies, as the scheduling and rationale may be similar.
  • Establish Your Own Baseline: Use the monotherapy data provided here (e.g., IC₅₀ values, effective in vivo doses) as a starting point for designing your own combination studies. A common strategy is to use a fixed ratio of the individual agents' IC₅₀ values.

References

TGX-221 isoform selectivity p110β vs p110α p110δ

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Selectivity Profile of TGX-221

The table below summarizes the half-maximal inhibitory concentration (IC50) values of this compound against different Class I PI3K isoforms, which form the basis of its selectivity.

PI3K Isoform IC50 (nM) in Cell-Free Assay Selectivity (Fold over p110β)
p110β 5 [1] -
p110δ 100 - 211 [1] [2] 20 - 42x
p110α 5,000 [1] 1,000x

This data shows that this compound is highly selective for p110β, with significantly less potency against p110δ and minimal activity against p110α at concentrations targeting p110β [1].

Key Experimental Models and Protocols

The selectivity of this compound has been validated through various biochemical and cellular assays.

  • Biochemical Kinase Assay: The foundational IC50 values are determined using standard lipid kinase activity assays [1]. This protocol involves using recombinant p85/p110 protein complexes with phosphatidylinositol (PI) as a substrate in the presence of [γ-33P]ATP. The lipid products are separated by thin-layer chromatography (TLC) and quantified using a phosphorimager, with IC50 values determined by non-linear regression analysis [1].
  • Cellular Target Engagement: The functional consequence of p110β inhibition is often measured by the reduction of phosphorylation of the key downstream kinase, AKT (particularly at Ser473). This is typically assessed via western blot analysis [3] [4] [1]. For example, treatment of A498 renal cell carcinoma cells with this compound substantially inhibited phosphorylation of AKT at Ser473 [4].
  • Cellular Proliferation Assays: The anti-proliferative effects of this compound are often quantified using colorimetric assays, such as crystal violet staining or CCK-8 tests [3] [1]. Cells are seeded in plates, treated with the inhibitor for 24-72 hours, and then quantified. The results demonstrate that sensitivity to this compound varies significantly across cell lines based on their genetic background [1].

Biological Significance of p110β Selectivity

The high selectivity of this compound makes it a valuable tool for probing p110β-specific biology. Research has highlighted several critical contexts where this isoform plays a non-redundant role.

architecture PTEN PTEN PIP3 PIP3 PTEN->PIP3 De-phosphorylates GPCRs GPCRs p110β p110β GPCRs->p110β Activates PIP2 PIP2 p110β->PIP2 Binds p110β->PIP3 Produces PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Recruits & Activates pAKT pAKT AKT->pAKT Cell Growth, Survival, Motility Cell Growth, Survival, Motility pAKT->Cell Growth, Survival, Motility

  • Potential in PTEN-Deficient Cancers: A foundational concept in the field is that some PTEN-deficient tumors become dependent on the p110β isoform for maintaining PI3K pathway signaling [5]. In such contexts, this compound can effectively block AKT signaling and inhibit proliferation [4] [5]. However, more recent studies using broader model panels indicate that PTEN loss alone does not universally predict p110β dependency; concurrent alterations in other pathway components (like PIK3CA or PIK3CB) also influence isoform reliance [6].
  • Therapeutic Efficacy in Disease Models: this compound has demonstrated efficacy in diverse pre-clinical models:
    • Renal Cell Carcinoma: It selectively inhibits the growth, motility, and tumorigenesis of clear cell renal cell carcinoma (ccRCC) cells harboring mutations in both VHL and SETD2 [4].
    • Glioblastoma: this compound inhibits proliferation, induces apoptosis, and reduces migration and invasion in glioblastoma cell lines [3].
    • Autoimmune Disease: Topical application of this compound was an effective treatment in a mouse model of Epidermolysis Bullosa Acquisita (EBA), an autoimmune skin disease, by impairing neutrophil activation [7].

Comparison with Other PI3K Inhibitors

To situate this compound within the developmental landscape of PI3K inhibitors, its profile is distinct from both pan-inhibitors and other isoform-selective compounds.

Inhibitor Name Primary Target(s) Key Distinguishing Feature
This compound p110β Research tool for p110β biology; explored in PTEN-deficient, VHL/SETD2 mutated, and inflammatory models.
Alpelisib (BYL719) p110α Approved for PIK3CA-mutated breast cancer; targets the other major ubiquitously expressed isoform [8] [6].
Idelalisib (CAL-101) p110δ Approved for hematologic malignancies; highlights the success of targeting leukocyte-specific isoforms [8].
GDC-0941 (Pictilisib) Pan-PI3K (α, β, δ, γ) Inhibits all Class I isoforms, which can be efficacious but may also lead to a broader range of on-target toxicities [5].

Important Research Considerations

When using this compound in your research, please note the following practical and conceptual points:

  • Formulation and Delivery: this compound has poor solubility, which can limit its application. Research is exploring advanced delivery strategies, such as folate receptor-targeted pH-sensitive liposomes, to improve its bioavailability for potential therapeutic use [9].
  • Interpreting Cellular Context: The discovery that PTEN status alone is an imperfect predictor of p110β dependency [6] means that thorough molecular characterization of your experimental models is essential. Consider the presence of concurrent activating mutations in PIK3CA or PIK3CB, which can influence which isoform a cell relies on.

References

Comparison of TGX-221 Efficacy in PTEN-Deficient vs. PTEN-Wildtype Models

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type PTEN Status Experimental Model Key Findings (TGX-221 Effect) Selectivity Evidence Citation
Glioblastoma Deficient U87 cells IC50: ~40 µM (Cell viability) ~2.5x more potent in U87 (PTEN-deficient) vs. U251 (PTEN-wildtype) [1]
Glioblastoma Wildtype U251 cells IC50: ~100 µM (Cell viability) [1]
Renal Cell Carcinoma (RCC) Deficient (VHL/SETD2 mut) A498, RCC4 cells Selective inhibition of proliferation, migration, and tumor growth in vivo Significant growth inhibition in A498 (mutant); minimal effect in Caki-1 (WT) [2]
Renal Cell Carcinoma (RCC) Wildtype Caki-1, 786-O cells Minimal inhibition of proliferation and migration [2]
Prostate Cancer Deficient PC-3 cell xenografts Significant inhibition of xenograft tumor growth Targeted delivery required due to poor solubility [3] [4]
Broad Panel of Cancers Deficient 57 PTEN-mutant cell lines 35% (20/57) were sensitive (EC50 < 5 µM) PTEN mutation significantly correlated with sensitivity (p=0.0014) [5]
Broad Panel of Cancers Wildtype 365 PTEN-WT cell lines 16% (58/365) were sensitive (EC50 < 5 µM) [5]

Detailed Experimental Methodologies

The data in the table is derived from standard, robust laboratory protocols. Here are the detailed methodologies used in the key experiments cited:

  • Cell Viability and Proliferation Assays (e.g., Glioblastoma study [1]

    • Protocol: Cells are seeded in 96-well plates and treated with varying concentrations of this compound. Cell viability is measured using a Cell Counting Kit-8 (CCK-8), where the water-soluble reagent produces an orange-colored formazan dye upon reduction by cellular dehydrogenases. The absorbance at 450 nm is measured with a spectrophotometric plate reader. The IC50 value is calculated from the dose-response curve.
    • Proliferation is further confirmed using a 5-Ethynyl-2'-deoxyuridine (EdU) assay. EdU is a thymidine analog incorporated into DNA during synthesis. After fixation and permeabilization, cells are stained with a fluorescent Apollo dye for EdU and Hoechst 33342 for all nuclei. The EdU-labeling index (ratio of EdU-positive cells to total cells) is quantified via fluorescence microscopy.
  • Apoptosis and Cell Cycle Analysis (e.g., Glioblastoma study [1]

    • Protocol: After this compound treatment, cells are collected, rinsed with cold PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) using an apoptosis detection kit. Annexin V-FITC binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in early apoptotic cells, while PI stains DNA in late apoptotic and necrotic cells with compromised membrane integrity. The stained cells are analyzed using a flow cytometer, and the data is processed with software like FlowJo to determine the percentage of cells in early and late apoptosis.
  • In Vivo Xenograft Tumorigenesis Studies (e.g., RCC study [2]

    • Protocol: Immunodeficient nude mice are subcutaneously injected with cancer cells (e.g., A498 for PTEN-deficient, Caki-1 for PTEN-wildtype) to form xenograft tumors. Mice are then treated with this compound or a control vehicle. Tumor dimensions are measured regularly with calipers, and tumor volume is calculated. At the endpoint, tumors are excised and weighed. Statistical analysis compares the tumor growth curves and final tumor weights between the treated and control groups to assess the compound's in vivo efficacy and selectivity.

Mechanism of Action: The PI3K p110β Pathway

The following diagram illustrates the core signaling pathway that explains this compound's selectivity for PTEN-deficient cells.

architecture cluster_normal PTEN-Wildtype Context RTK_GPCR Receptor Tyrosine Kinase (RTK) / GPCR p110b p110β Catalytic Subunit RTK_GPCR->p110b PIP2 PIP₂ PIP3 PIP₃ PIP2->PIP3 AKT AKT (Activated) PIP3->AKT CellGrowth Cell Growth, Proliferation, Survival AKT->CellGrowth p110b->PIP3  Phosphorylates PTEN PTEN (Tumor Suppressor) PTEN->PIP3  Dephosphorylates TGX221 This compound TGX221->p110b  Inhibits

In PTEN-deficient cells, the conversion of PIP₃ back to PIP₂ is lost, leading to hyperactivation of the PI3K/AKT signaling pathway and driving uncontrolled cell growth. These cells become "addicted" to signaling through the p110β isoform. This compound, by specifically inhibiting p110β, cuts off this critical survival signal, leading to selective cell death and growth inhibition in PTEN-deficient cancers, while sparing PTEN-wildtype cells that rely less on p110β [3] [5] [6].

References

TGX-221 animal model efficacy prostate vs glioblastoma

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy of TGX-221 in Animal Models

The table below summarizes the key findings from the search results regarding this compound's performance in animal models.

Cancer Type Evidence of In Vivo (Animal Model) Efficacy Key Findings & Mechanisms Delivery System / Model Details
Prostate Cancer Yes (Direct Evidence) Significant tumor inhibition by activating the PERK-ATF4-CHOP signaling pathway, inducing endoplasmic reticulum stress-mediated cancer cell death [1]. Folate receptor-targeted pH-sensitive liposomes (FA-Lip-TGX221) [1].
Yes (Direct Evidence) Improved pharmacokinetics: 2.27-fold greater AUC and 6.16-fold slower clearance in nude mice compared to the free drug [2]. PSMA-targeted PEG-PCL micelles (prodrug strategy) [2].
Glioblastoma No (Limited to In Vitro) The provided studies demonstrate efficacy in inhibiting proliferation, inducing apoptosis, and reducing migration/invasion in human glioblastoma cell lines (U87 and U251) [3]. No animal model data was found in the search results for glioblastoma. One review notes that a p110δ selective inhibitor (CAL-101) did not significantly suppress tumor growth in a GBM xenograft model [4].

Detailed Experimental Data and Protocols

To help you evaluate the quality of the evidence, here is a summary of the key experimental methodologies and more detailed quantitative data.

Prostate Cancer Studies

The recent 2025 study provides robust in vivo data [1]:

  • Animal Model: PC-3 tumor-bearing nude mice.
  • Formulation: Folate receptor-targeted pH-sensitive liposomes (FA-Lip-TGX221).
  • Key Results:
    • Superior Tumor Inhibition: FA-Lip-TGX221 treatment led to a much smaller final tumor volume compared to both non-targeted liposomes (Lip-TGX221) and the control group.
    • Mechanism Confirmation: Western blot analysis of tumor tissues showed that FA-Lip-TGX221 effectively inhibited the PI3K p110β / Akt pathway and significantly upregulated key ER stress proteins (p-PERK, ATF4, and CHOP).

The earlier 2012 study focused on improving drug delivery [2]:

  • Animal Model: Nude mice.
  • Formulation: Prostate-specific membrane antigen (PSMA)-targeted PEG-PCL micelles.
  • Key Results:
    • Enhanced Pharmacokinetics: The micelle formulation resulted in a much larger Area Under the Curve (AUC) and slower clearance than the free drug, indicating a more favorable drug profile in the body.
Glioblastoma In Vitro Studies

The 2017 study provides comprehensive in vitro data using U87 and U251 human glioblastoma cell lines [3]:

  • Proliferation Assays:
    • CCK-8 Assay: Showed this compound inhibited cell viability in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) was approximately 40 µM for U87 cells and 100 µM for U251 cells.
    • EdU Assay: Confirmed a significant decrease in DNA synthesis and cell proliferation with increasing this compound concentration.
    • Cell Cycle Analysis (Flow Cytometry): Revealed this compound treatment increased the percentage of cells in the G1 phase and decreased those in S and G2/M phases, indicating cell cycle arrest.
  • Apoptosis Assay:
    • Annexin V/PI Staining (Flow Cytometry): Demonstrated that this compound induced apoptosis in a dose-dependent manner. The apoptosis rate significantly increased with higher concentrations of the drug.
  • Migration & Invasion Assays:
    • Transwell Assay: Found that this compound treatment inhibited the migratory and invasive capabilities of glioblastoma cells.

Signaling Pathways and Delivery Mechanisms

The following diagrams illustrate the key mechanisms of action and delivery strategies for this compound discussed in the search results.

G TGX221 This compound Inhibit_PI3Kb Inhibits PI3K p110β TGX221->Inhibit_PI3Kb ER_Stress Induces ER Stress Inhibit_PI3Kb->ER_Stress PERK_ATF4_CHOP Activates PERK-ATF4-CHOP Pathway ER_Stress->PERK_ATF4_CHOP Apoptosis Promotes Cancer Cell Apoptosis PERK_ATF4_CHOP->Apoptosis PTEN_Context Particularly effective in PTEN-deficient contexts PTEN_Context->Inhibit_PI3Kb Context

Figure 1: this compound's Anti-Cancer Mechanism via ER Stress (This pathway is supported by prostate cancer study [1])

G Free_TGX221 Free this compound (Poor solubility) Liposome FA-Targeted pH-Sensitive Liposome Free_TGX221->Liposome Encapsulated in Micelle PSMA-Targeted Polymeric Micelle Free_TGX221->Micelle Encapsulated in Uptake Enhanced Cellular Uptake Liposome->Uptake Folate receptor-mediated endocytosis Accumulation Tumor Accumulation Liposome->Accumulation pH-sensitive release in tumor Micelle->Accumulation PK Improved Pharmacokinetics (Higher AUC, Slower Clearance) Micelle->PK Targeted delivery Uptake->Accumulation

Figure 2: Targeted Delivery Strategies for this compound (Strategies used in prostate cancer models [1] [2])

Key Conclusion

  • For prostate cancer, there is direct and compelling data from animal models demonstrating that this compound, especially when delivered via advanced targeted systems, is effective in suppressing tumors.
  • For glioblastoma, the search results only provide promising in vitro data on cell lines. The critical step of validation in animal models is missing from the available information, representing a significant gap in the current research landscape.

References

TGX-221 Binding Mode and Selectivity for p110β

Author: Smolecule Technical Support Team. Date: February 2026

The high selectivity of TGX-221 for p110β is achieved through specific interactions within the ATP-binding site. The table below summarizes the key structural features and their roles.

Structural Feature Role in Binding and Selectivity
Morpholine Group Serves as a one-point hinge binder, a common feature among PI3K inhibitors [1].
Carbonyl Group Believed to interact with Tyr833 in the affinity pocket, likely via a network of hydrogen bonds that includes a bridging water molecule [1].
2,6-Dimethylaniline Group Occupies an induced specificity pocket between Met773 and Trp781. This pocket is a central contributor to β-isoform selectivity [1].
Specificity Pocket An induced-fit pocket between Met773 and Trp781 that is unique to the p110β and p110δ isoforms. This compound exploits this pocket for selectivity over p110α and p110γ [1].

Experimental and Computational Evidence

The binding model is supported by both comparative modeling and experimental data.

  • Computational Modeling: A p110β comparative model was built based on the p110γ crystal structure to interpret the high selectivity of this compound and its analogues. Docking studies in this model suggest that the 2,6-dimethylaniline moiety targets the specificity pocket, which accommodates substituents favorably at the 2-position of the pendant ring [2] [3].
  • Biochemical Potency: Experimental data confirms this compound is a potent and selective p110β inhibitor, with an IC50 of 5 nM in cell-free assays. It is about 1000-fold more selective for p110β than p110α and also shows potency against p110δ (IC50 of 0.1 μM) [4].

Research Workflow for PI3K Inhibitor Discovery

The diagram below outlines a general structure-based workflow for discovering selective PI3K inhibitors, integrating methods relevant to understanding this compound binding.

workflow Start Start: Target Identification (PI3Kβ in PTEN-deficient cancers) HomologyModel 1. Homology Modeling (Build p110β model from p110γ template) Start->HomologyModel Prep 2. System Preparation (Protein & ligand structure preparation) HomologyModel->Prep VS 3. Virtual Screening (Molecular docking of compound library) Prep->VS Analysis 4. Binding Mode Analysis (Assess hinge, affinity, & specificity pocket interactions) VS->Analysis Synthesis 5. Chemical Synthesis (Design & make new analogs) Analysis->Synthesis Assay 6. Biological Assay (Measure potency & selectivity across PI3K isoforms) Synthesis->Assay Optimization 7. Lead Optimization (Iterative cycles of design, synthesis, and testing) Assay->Optimization Optimization->Analysis Feedback Loop

This workflow is exemplified in research. When the p110β crystal structure was unavailable, a homology model was built in MODELLER using the p110γ structure as a template for virtual screening and docking studies [3]. Similarly, the binding mode of this compound was interpreted using a p110β comparative model [2].

Key Experimental Protocol Contexts

While the search results do not contain a full step-by-step docking protocol for this compound, they mention critical components that you would need to implement.

  • Software Tools: Studies used GLIDE (Schrödinger) for molecular docking [3] [5] and MODELLER for homology modeling [3].
  • Critical Interactions to Analyze: When performing docking or analyzing results, focus on:
    • Hinge Region Binding: Look for hydrogen bonding interactions with the kinase's hinge region [3].
    • Affinity Pocket: Analyze interactions with residues like Tyr833 [1].
    • Specificity Pocket: This is key for selectivity; examine how ligands fit between Met773 and Trp781 [1].
  • Experimental Validation: Biochemical assays to determine IC50 values against all four Class I PI3K isoforms (p110α, β, δ, γ) are essential to confirm the selectivity predicted by docking [2] [4].

A Guide for Further Investigation

To obtain the detailed molecular docking protocol you need, I suggest you:

  • Consult Specialized Literature: Directly access the primary research papers cited in these summaries, particularly [2] and [1], as they may contain more methodological details in their full texts.
  • Refine Your Search: Use more specific search terms like "this compound docking protocol Glide" or "p110β homology modeling MODELLER tutorial" to find specialized resources.

References

TGX-221 comparative toxicity profile in normal cells

Author: Smolecule Technical Support Team. Date: February 2026

TGX-221 Selectivity and Potential Toxicity Profile

The following table summarizes the key findings from the literature regarding this compound's effects on non-cancerous systems and its theoretical toxicity advantages.

Aspect of Profile Key Findings Supporting Experimental Data / Context
Therapeutic Selectivity High selectivity for p110β isoform of PI3K; targets cancer cells with specific mutations (e.g., PTEN deficiency, VHL/SETD2 mutations) while sparing those with wild-type profiles [1] [2]. In renal cell carcinoma (RCC), this compound selectively inhibited proliferation, migration, and tumorigenesis in A498 cells (with VHL/SETD2 mutations) but not in Caki-1 or 786O cells (with wild-type VHL) [1].
Toxicity in Normal Cells No direct, systematic study on normal cell toxicity was found. Evidence suggests targeted delivery minimizes toxicity to normal tissues [2]. A prodrug formulation for prostate cancer targeted PSMA-positive cells. The study hypothesized this approach would achieve efficacy "with little or no side effects" by minimizing exposure to normal tissues, implying inherent toxicity from untargeted drug [2].
Mechanism-Driven Safety PTEN-deficient tumor cells rely on p110β for growth and signaling; normal cells with functional PTEN are less dependent on this pathway, providing a theoretical therapeutic window [2]. Research indicates that "PTEN-deficient tumor cells mainly depend on p110beta for signaling and growth, not p110alpha," making them uniquely vulnerable to p110β inhibition like this compound [2].

Detailed Experimental Protocols from Key Studies

The findings summarized above are derived from robust experimental methodologies. Here are the details of the key protocols used in these studies.

  • In Vitro Cell Viability and Proliferation Assays [1]

    • Purpose: To determine the selective inhibitory effect of this compound on cancer cells with specific genetic backgrounds.
    • Methodology: Cell proliferation was assessed using various RCC cell lines (A498, Caki-1, 786O) with different VHL and SETD2 mutation statuses. Cells were treated with this compound, and proliferation was measured.
    • Key Tools: A panel of genetically characterized RCC cell lines, this compound, cell proliferation assays.
  • In Vitro Cell Motility (Migration & Invasion) Assays [1]

    • Purpose: To evaluate the selective effect of this compound on cancer cell migration and invasion.
    • Methodology: Transwell chambers with or without Matrigel coating were used for migration and invasion assays, respectively. RCC cells (A498 and Caki-1) were treated with this compound, and the number of cells that migrated or invaded through the membrane was quantified after staining.
    • Key Tools: Transwell chambers, Matrigel, crystal violet staining, light microscope.
  • In Vivo Xenograft Tumorigenesis Models [1]

    • Purpose: To validate the selective inhibition of tumor growth by this compound in a live animal model.
    • Methodology: Immunodeficient mice were injected subcutaneously with RCC cells (A498, ACHN, Caki-1, 786O). The mice were then treated with this compound, and tumor volume was measured over time to assess the drug's efficacy against different genetic profiles.
    • Key Tools: Nude mice, RCC cell lines, this compound, calipers for tumor measurement.
  • Targeted Drug Delivery System [2]

    • Purpose: To develop a formulation that improves the delivery of this compound to target tissues and reduces side effects.
    • Methodology: A prodrug of a this compound analog was synthesized and encapsulated into PEG-PCL micelles. These micelles were further conjugated with the PSMAa10 aptamer for active targeting to prostate cancer cells. The formulation was tested in vitro and in vivo for stability, targeting efficiency, and pharmacokinetics.
    • Key Tools: this compound analog, PEG-PCL block copolymer, PSMAa10 aptamer, fluorescence imaging, nude mice for pharmacokinetic studies.

This compound's Role in the PI3K Signaling Pathway

The diagram below illustrates how this compound targets the PI3K pathway. Its selectivity for the p110β isoform is the foundation for its proposed safety profile, as it theoretically spares the p110α isoform critical for normal cellular metabolism.

G cluster_top Growth Factor Stimulation GF Growth Factor (e.g., from Receptor Tyrosine Kinase) P85 p85 Regulatory Subunit GF->P85 Recruits PI3K to membrane P110_Alpha p110α Catalytic Subunit P85->P110_Alpha P110_Beta p110β Catalytic Subunit P85->P110_Beta P110_Delta p110δ Catalytic Subunit P85->P110_Delta PIP2 PIP₂ P110_Alpha->PIP2 Phosphorylates P110_Beta->PIP2 Phosphorylates P110_Delta->PIP2 Phosphorylates Placeholder PIP3 PIP₃ PIP2->PIP3 PIP3->PIP2 Dephosphorylates AKT AKT Activation PIP3->AKT Outcomes Cell Growth Proliferation Survival AKT->Outcomes PTEN PTEN (Tumor Suppressor) PTEN->PIP3  Inhibits TGX221 This compound TGX221->P110_Beta Selectively Inhibits

Knowledge Gaps and Future Research Directions

While the existing data is promising, a definitive toxicity profile for normal cells requires further investigation:

  • Lack of Systematic Studies: The search results did not yield a publication that directly and systematically compares the toxicity of this compound across a panel of normal human cell lines (e.g., renal, hepatic, cardiac) versus cancer cells.
  • Focus on Efficacy: Most research, including the recent Wilms tumor study [3], prioritizes establishing the anti-tumor efficacy and mechanism of action rather than conducting a thorough toxicological assessment on normal tissues.
  • Need for Standardized Comparisons: A true comparative guide would require standardized experiments testing this compound against other PI3K inhibitors (e.g., PI3Kα-specific inhibitors like BYL-719 [4]) under identical conditions in both normal and cancerous cells.

References

TGX-221 synergistic effects with chemotherapy agents

Author: Smolecule Technical Support Team. Date: February 2026

TGX-221 in Experimental Cancer Models

Cancer Type Model System Combination Agent / Strategy Key Findings (Compared to Control or Single Agent) Experimental Evidence Citation
Prostate Cancer In vitro (PC-3 cells) & in vivo Folate-targeted liposomal delivery (FA-Lip-TGX221) Enhanced cellular uptake and tumor accumulation; Significant inhibition of tumor growth; Activation of ER stress-mediated cell death (PERK-ATF4-CHOP pathway). CCK-8 assay; Flow cytometry (apoptosis); Western blot (signaling pathways); In vivo imaging and tumor volume measurement. [1] [2]
Multiple Myeloma In vitro (panel of cell lines) mTOR inhibitor (Temsirolimus) & MEK inhibitor (Trametinib) Synergistic anti-proliferation effect with Temsirolimus + Trametinib combination; this compound alone showed limited efficacy. Cell viability assay (CellTiter-Glo); Western blot analysis of pathway inhibition (p-AKT, p-S6). [3]
Glioblastoma In vitro (U87, U251 cells) None (Single agent) Inhibited cell proliferation (IC50: ~40 µM in U87, ~100 µM in U251); Induced apoptosis; Inhibited migration and invasion. CCK-8 assay; EdU staining; Flow cytometry (apoptosis/cell cycle); Transwell migration/invasion assay. [4]

Experimental Protocols for Key Assays

For researchers looking to replicate or compare these findings, here are the core methodologies from the cited studies.

  • Cell Viability and Proliferation (CCK-8 assay): Cells are seeded in 96-well plates and treated with the compound. After incubation, a water-soluble tetrazolium salt from the CCK-8 kit is added. The absorbance at 450 nm is measured using a plate reader, with the signal being proportional to the number of living cells [4].
  • Apoptosis Analysis (Flow Cytometry): After treatment, cells are collected, stained with Annexin V-FITC and propidium iodide (PI), and analyzed by flow cytometry. This distinguishes live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [4].
  • Protein Expression and Pathway Analysis (Western Blotting): Total protein is extracted from treated cells using RIPA lysis buffer. Proteins are separated by SDS-PAGE, transferred to a membrane, and incubated with specific primary antibodies (e.g., against cleaved caspase-3, p-Akt, LC3B) and then with fluorescent or HRP-conjugated secondary antibodies. Protein bands are visualized using an imaging system [1] [4].
  • Migration and Invasion Assay (Transwell): For migration, cells are seeded into the top chamber of a transwell insert. For invasion, the membrane is coated with Matrigel. Medium with serum as a chemoattractant is placed in the lower chamber. After incubation, cells that migrate/invade through the membrane are fixed, stained, and counted under a microscope [4].

This compound Mechanism and Delivery Strategy

The following diagrams illustrate the drug's mechanism of action and an advanced delivery system described in the research.

PI3K Signaling Pathway and this compound Inhibition

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K_Class_IA PI3K Class IA (Heterodimer) RTK->PI3K_Class_IA p110b Catalytic Subunit p110β PI3K_Class_IA->p110b PIP2 PIP2 p110b->PIP2 binds PIP3 PIP3 p110b->PIP3 phosphorylates to p85 Regulatory Subunit p85 p85->p110b stabilizes inhibits (basal) PIP3->PIP2 dephosphorylates Akt Akt/PKB PIP3->Akt mTOR mTOR Akt->mTOR CellProcesses Cell Survival Proliferation Migration mTOR->CellProcesses TGX221 This compound TGX221->p110b inhibits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 dephosphorylates

Targeted Liposomal Delivery of this compound

G cluster_delivery Folate-Targeted Liposome (FA-Lip-TGX221) Liposome Liposomal Bilayer (HSPC, Cholesterol) TGX221 Encapsulated this compound FOLate Folic Acid (FA) Targeting Moiety FReceptor Folate Receptor (Overexpressed on Cancer Cell) FOLate->FReceptor binds to Uptake Receptor-Mediated Endocytosis FReceptor->Uptake Release Acidic pH in Endosome Triggers Drug Release Uptake->Release

Interpretation and Future Directions

The provided data highlights several key points for your comparison guide:

  • Single-Agent Activity is Context-Dependent: this compound shows potent single-agent efficacy in PTEN-deficient models like prostate cancer [1] and glioblastoma [4], but appears less effective in multiple myeloma cell lines [3]. This underscores the importance of patient stratification based on biomarkers like PTEN status.
  • Novel Combinations Over Traditional Chemotherapy: The observed synergy is not with classic chemotherapeutics but with a MEK inhibitor (Trametinib) in the context of dual mTOR/MEK pathway blockade [3]. This suggests its primary potential lies in rational targeted therapy combinations.
  • Delivery is a Key Hurdle: The development of folate-targeted liposomes directly addresses this compound's poor water solubility, significantly improving its delivery and anti-tumor efficacy in vivo [1] [2]. Any comparison of performance must consider the formulation used.

To advance your research on this compound's synergistic potential:

  • Explore Broader Combinations: You could design experiments to test this compound alongside standard chemotherapy agents (e.g., platinum-based drugs, taxanes) in relevant cancer models.
  • Investigate Biomarkers: Focus on identifying predictive biomarkers beyond PTEN deficiency that could pinpoint which patients or cancer types are most likely to respond to combination therapies involving this compound.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

364.18992602 Da

Monoisotopic Mass

364.18992602 Da

Heavy Atom Count

27

Appearance

Off-white to pale yellow

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6L28AW98TH

Wikipedia

Tgx-221

Dates

Last modified: 08-15-2023
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2: Chen R, Zhao Y, Huang Y, Yang Q, Zeng X, Jiang W, Liu J, Thrasher JB, Forrest ML, Li B. Nanomicellar TGX221 blocks xenograft tumor growth of prostate cancer in nude mice. Prostate. 2015 May;75(6):593-602. doi: 10.1002/pros.22941. Epub 2015 Jan 25. PubMed PMID: 25620467; PubMed Central PMCID: PMC4376584.
3: Ukhanov K, Corey EA, Ache BW. Phosphoinositide 3-kinase dependent inhibition as a broad basis for opponent coding in Mammalian olfactory receptor neurons. PLoS One. 2013 Apr 9;8(4):e61553. doi: 10.1371/journal.pone.0061553. Print 2013. PubMed PMID: 23585911; PubMed Central PMCID: PMC3621990.
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5: Lu XY, Ciraolo E, Stefenia R, Chen GQ, Zhang Y, Hirsch E. Sustained release of PI3K inhibitor from PHA nanoparticles and in vitro growth inhibition of cancer cell lines. Appl Microbiol Biotechnol. 2011 Mar;89(5):1423-33. doi: 10.1007/s00253-011-3101-1. Epub 2011 Feb 1. PubMed PMID: 21286711.
6: Sturgeon SA, Jones C, Angus JA, Wright CE. Advantages of a selective beta-isoform phosphoinositide 3-kinase antagonist, an anti-thrombotic agent devoid of other cardiovascular actions in the rat. Eur J Pharmacol. 2008 Jun 10;587(1-3):209-15. doi: 10.1016/j.ejphar.2008.03.017. Epub 2008 Mar 29. PubMed PMID: 18455722.
(Last Updated: 4/20/2016)

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